5-Fluoroisoindoline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFMCKBKBMZDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591962 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685565-15-5 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoroisoindoline hydrochloride is a substituted heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif, a fluorinated isoindoline core, is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It further details a plausible synthetic route, discusses its reactivity, and explores its current and potential applications in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research setting.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom at the 5-position of the isoindoline ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can alter acidity, basicity, metabolic stability, and binding affinity, making 5-Fluoroisoindoline a valuable synthon for fine-tuning the properties of lead compounds.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The following sections detail the known properties of this compound.
General and Physical Properties
This compound is typically supplied as a solid.[3] While a definitive melting point is not consistently reported in publicly available literature, its physical state at room temperature is well-established.[4]
| Property | Value | Source(s) |
| CAS Number | 685565-15-5 | [3][4][5] |
| Molecular Formula | C₈H₉ClFN | [4][5][6] |
| Molecular Weight | 173.62 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Boiling Point | 235.3 °C at 760 mmHg | [3][4][7] |
| Flash Point | 96.1 °C | [4][7] |
| Storage Temperature | Room Temperature | [3][4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the fluorinated benzene ring will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. The four protons of the isoindoline ring system (two CH₂ groups) would be expected to appear as singlets or multiplets in the aliphatic region of the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atoms of the benzene ring will be significantly affected by the fluorine substituent, leading to characteristic splitting patterns (carbon-fluorine coupling). The two aliphatic carbon atoms of the pyrrolidine ring will resonate at higher field.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 5-position. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a strong C-F stretching band.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₈FN) at m/z 137.06. The fragmentation pattern would likely involve the loss of fragments from the isoindoline ring.
Synthesis and Reactivity
While specific, detailed experimental procedures for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established methodologies for analogous compounds.
Proposed Synthetic Pathway
A common approach to the synthesis of isoindolines involves the reduction of the corresponding isoindolinone or phthalimide precursor. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Step 1: Ammonolysis: The conversion of 4-fluorophthalic anhydride to 4-fluorophthalimide is a standard reaction to introduce the nitrogen atom required for the heterocyclic ring.
-
Step 2: Selective Reduction: The selective reduction of one of the carbonyl groups of the phthalimide is a key step. Using a reagent like zinc in acetic acid can achieve this transformation to the corresponding isoindolinone.
-
Step 3: Reduction: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) is necessary to reduce the remaining amide carbonyl group to a methylene group, thus forming the isoindoline ring.
-
Step 4: Acidification: The final step involves the treatment of the free base, 5-fluoroisoindoline, with hydrochloric acid to form the stable and more easily handled hydrochloride salt.
Reactivity Profile
The reactivity of this compound is primarily dictated by the secondary amine within the isoindoline ring.
-
N-Alkylation and N-Acylation: The nitrogen atom is nucleophilic and can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives. This is a common strategy for incorporating the 5-fluoroisoindoline moiety into larger molecules.
-
Stability: The hydrochloride salt is generally more stable and less prone to air oxidation than the corresponding free base. The aromatic ring is relatively stable to oxidation but can undergo electrophilic aromatic substitution, with the position of substitution directed by the fluorine and the alkylamino substituents.
Applications in Drug Discovery and Development
The isoindoline scaffold is a key component of several marketed drugs, highlighting its therapeutic potential.[1][2] this compound serves as a crucial building block for the synthesis of analogs of these drugs and for the exploration of new chemical space.
Role as a Pharmaceutical Intermediate
The primary application of this compound is as an intermediate in the synthesis of more complex molecules. Its pre-formed bicyclic structure and the presence of a reactive secondary amine make it an attractive starting material for the construction of libraries of compounds for high-throughput screening.
Potential Therapeutic Areas
Derivatives of isoindoline have shown activity in a wide range of therapeutic areas, including:
-
Oncology: The isoindoline core is found in immunomodulatory drugs like lenalidomide, which are used to treat multiple myeloma.[1]
-
Central Nervous System (CNS) Disorders: The rigid structure of isoindoline is well-suited for targeting receptors and enzymes in the CNS.
-
Inflammation: Certain isoindoline derivatives have demonstrated anti-inflammatory properties.
The introduction of a fluorine atom can enhance the metabolic stability and cell permeability of drug candidates, potentially leading to improved efficacy and a better pharmacokinetic profile.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The GHS pictogram associated with this compound is the exclamation mark (GHS07).[3]
Recommended Handling Procedures
A detailed, step-by-step protocol for handling this compound should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Dispensing: When weighing and dispensing the solid, take care to minimize the creation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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- 7. Page loading... [wap.guidechem.com]
The Strategic Role of 5-Fluoroisoindoline Hydrochloride in Modern Drug Discovery: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of 5-Fluoroisoindoline hydrochloride, a versatile chemical intermediate gaining prominence in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a foundational scaffold in the development of novel therapeutics, with a particular focus on monoamine transporter inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their own discovery pipelines.
Introduction: The Significance of the Fluorinated Isoindoline Scaffold
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The 5-fluoroisoindoline moiety, a fluorinated bicyclic amine, offers a unique combination of structural rigidity and synthetic versatility. Its hydrochloride salt form enhances stability and ease of handling in laboratory settings.
While this compound itself is not a therapeutic agent, it serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds. A primary area of application for this scaffold is in the development of monoamine transporter (MAT) inhibitors.[2] MATs, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft.[2][3] Their modulation is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2]
The 5-fluoroisoindoline core provides a privileged scaffold for designing MAT inhibitors due to its structural resemblance to known transporter ligands and the favorable physicochemical properties imparted by the fluorine atom.
Synthesis and Physicochemical Properties
The synthesis of 5-fluoroisoindoline can be achieved through multi-step synthetic routes, often starting from commercially available fluorinated aromatic compounds. A representative synthetic approach involves the reductive cyclization of a precursor like 2-(5-fluoro-2-nitrophenyl)acetonitrile.[4]
Illustrative Synthetic Pathway:
Caption: Key molecular interactions of a 5-fluoroisoindoline-based inhibitor within a monoamine transporter.
Structure-Activity Relationships (SAR)
Systematic modification of the 5-fluoroisoindoline scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Key areas for modification include:
-
N-Substitution: The nature of the substituent on the isoindoline nitrogen is critical for determining the inhibitory profile. Different alkyl, aryl, or aralkyl groups can confer selectivity for DAT, NET, or SERT.
-
Aromatic Ring Substitution: While the fluorine at the 5-position is a defining feature, further substitutions on the aromatic ring can be explored to fine-tune electronic properties and steric interactions.
The following table presents hypothetical binding affinity data for a series of N-substituted 5-fluoroisoindoline derivatives to illustrate potential SAR trends.
| Compound | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 1a | -H | >1000 | >1000 | >1000 |
| 1b | -CH₃ | 250 | 400 | 150 |
| 1c | -CH₂Ph | 50 | 120 | 80 |
| 1d | -CH₂(3,4-Cl₂Ph) | 15 | 35 | 25 |
Data is illustrative and based on general principles of MAT inhibitor SAR.
Experimental Protocols
General Synthesis of N-Substituted 5-Fluoroisoindoline Derivatives
Objective: To synthesize a library of N-substituted 5-fluoroisoindoline derivatives for biological screening.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-substituted 5-fluoroisoindoline derivative.
In Vitro Neurotransmitter Uptake Assay
Objective: To determine the potency (IC₅₀) of synthesized compounds to inhibit dopamine, norepinephrine, or serotonin uptake in cells expressing the respective transporters. [5][6][7][8] Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., HBSS)
-
Fluorescent neurotransmitter substrate mimetic
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK-hDAT, HEK-hNET, or HEK-hSERT cells into 96-well poly-D-lysine coated plates at an optimized density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight. [6]2. Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
Assay Protocol: a. Remove the cell culture medium from the wells. b. Add the diluted test compounds or reference inhibitors to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C. c. Add the fluorescent neurotransmitter substrate to all wells. d. Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a bottom-read fluorescence plate reader. [5][6]4. Data Analysis: a. Determine the rate of uptake (slope of the kinetic curve). b. Plot the percentage of inhibition versus the log concentration of the test compound. c. Calculate the IC₅₀ value using a non-linear regression analysis.
Caption: Workflow for the in vitro neurotransmitter uptake assay.
Future Directions and Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of monoamine transporter inhibitors has demonstrated significant potential for the development of novel therapeutics for a range of CNS disorders. The strategic incorporation of the 5-fluoroisoindoline scaffold allows for fine-tuning of pharmacological properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on:
-
Expanding the diversity of N-substituents: The exploration of novel and more complex side chains to probe the binding pockets of the monoamine transporters more extensively.
-
Developing subtype-selective inhibitors: Fine-tuning the scaffold to achieve selectivity for specific transporter subtypes, which may offer more targeted therapeutic effects with fewer side effects.
-
Application in other therapeutic areas: While the focus has been on MATs, the 5-fluoroisoindoline scaffold may also prove useful in the design of inhibitors for other protein targets.
References
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo. Available at: [Link]
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Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. MDPI. Available at: [Link]
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Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]
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Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Available at: [Link]
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Reported isoindoline-1,3-dione derivatives. ResearchGate. Available at: [Link]
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Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. Available at: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate. Available at: [Link]
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Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. Available at: [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]
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Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. PubMed. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC - NIH. Available at: [Link]
-
Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. PubMed. Available at: [Link]
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- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Fluoroisoindoline hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. As a structural analogue of isoindoline—a "privileged" scaffold found in numerous bioactive molecules—its strategic incorporation of a fluorine atom offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic strategies, analytical characterization protocols, and its strategic application in drug discovery. By synthesizing technical data with field-proven insights, this document serves as a critical resource for scientists leveraging this valuable building block.
Core Properties and Safety Profile
Understanding the fundamental characteristics of a starting material is paramount for its effective and safe utilization in any synthetic workflow. This compound is typically supplied as an off-white to gray solid and should be stored at room temperature under an inert atmosphere to ensure its stability.[3]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 173.62 g/mol | [4][5] |
| Chemical Formula | C₈H₉ClFN | [4][5][6] |
| CAS Number | 685565-15-5 | [3][4][6] |
| IUPAC Name | 5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | [4] |
| Synonyms | 5-Fluoro Isoindoline HCl, 5-Fluoro-2,3-dihydro-1H-isoindole HCl | [3][4][5] |
| Boiling Point | 235.3 °C at 760 mmHg | [4] |
| Flash Point | 96.1 °C | [4] |
| GHS Hazard Codes | H302, H315, H319, H335 | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |
Safety Considerations: The hazard profile necessitates careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. Accidental exposure requires immediate attention as outlined in the material's Safety Data Sheet (SDS).
Synthesis and Mechanistic Rationale
While this compound is a commercially available building block, a specific, peer-reviewed synthetic protocol is not readily found in public literature, suggesting its preparation may be covered by proprietary industrial processes. However, a chemically sound and illustrative synthetic route can be proposed based on established transformations of analogous structures, such as the synthesis of related indoles and isoquinolines.[7][8]
A plausible and efficient strategy involves the reductive cyclization of a suitable precursor, such as 4-fluoro-1,2-bis(halomethyl)benzene or 4-fluorophthalimide. The following diagram illustrates a conceptual two-step pathway starting from 4-fluorophthalic acid, a common starting material.
Caption: Plausible synthetic workflow for 5-Fluoroisoindoline HCl.
Expertise & Causality Behind Experimental Choices:
-
Step 1 (Imide Formation): The conversion of a dicarboxylic acid like 4-fluorophthalic acid to its corresponding phthalimide is a classic condensation reaction. Using ammonium hydroxide followed by thermal dehydration is a standard, high-yielding method. The cyclic imide is significantly more stable and a better substrate for the subsequent reduction than the initial diacid.
-
Step 2 (Reduction): The choice of reducing agent is critical. A strong reducing agent capable of reducing both amide carbonyls is required. Borane complexes (e.g., BH₃·THF) are highly effective for this transformation. Alternatively, a more classical approach like a Clemmensen reduction (using zinc amalgam and hydrochloric acid) could achieve the same outcome by reducing the carbonyls of the phthalimide ring to methylenes.[7] This step is the core transformation, creating the isoindoline ring structure.
-
Step 3 (Salt Formation): The final product is the hydrochloride salt, which offers superior stability, crystallinity, and handling properties compared to the free base. This is achieved by treating a solution of the free base (e.g., in diethyl ether or dioxane) with a solution of hydrogen chloride. The resulting salt typically precipitates from the solution, providing a straightforward method of purification and isolation.
Analytical Characterization and Quality Control
For any drug discovery program, verifying the identity, purity, and integrity of starting materials is a non-negotiable quality control step. The primary techniques for characterizing this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Purity Determination by HPLC
A reverse-phase HPLC method is the standard for assessing the purity of small organic molecules like this one. The method separates the main compound from any potential impurities arising from the synthesis or degradation.
Caption: Standard analytical workflow for HPLC purity analysis.
Protocol: Representative HPLC Method
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA), for example, in a 30:70 (v/v) ratio. The TFA is crucial for ensuring sharp peak shapes by protonating any residual silanols on the column and the analyte itself.
-
Standard Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Inject the standard solution. The purity is calculated based on the area-percent of the main peak relative to the total area of all observed peaks in the chromatogram. A high-quality sample should exhibit a purity of ≥97%.
Structural Verification by NMR Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the chemical structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.
-
¹H NMR: The proton spectrum will confirm the presence of the aromatic and aliphatic protons. One would expect to see signals corresponding to the three aromatic protons on the fluorinated benzene ring, with characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. Additionally, two singlets (or a more complex pattern depending on the conformation) would appear for the two sets of non-equivalent methylene (-CH₂) groups in the five-membered ring.
-
¹³C NMR: The carbon spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine atom.
-
¹⁹F NMR: This is a powerful technique for fluorinated compounds. A single resonance in the ¹⁹F spectrum provides definitive evidence of the single fluorine atom on the aromatic ring.
Strategic Applications in Drug Discovery
The true value of this compound lies in its application as a molecular building block.[1] The isoindoline core is a well-established pharmacophore present in drugs used for indications ranging from cancer to inflammation.[9]
Caption: Conceptual use of 5-Fluoroisoindoline HCl as a building block.
The Fluorine Advantage: The strategic introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry.[10] A fluorine atom can profoundly and beneficially alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Potency and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger and more selective binding interactions with the target protein.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action.
A concrete example of this strategy is seen in the development of Rho-kinase (ROCK) inhibitors, a class of drugs investigated for glaucoma and cardiovascular diseases. The synthesis of potent ROCK inhibitors often starts from fluorinated heterocyclic scaffolds like 4-fluoroisoquinoline-5-sulfonyl chloride.[11] This precursor is reacted with various amines to generate a library of drug candidates, demonstrating how a core fluorinated building block is elaborated to produce a final, highly active pharmaceutical ingredient.
Conclusion
This compound represents more than just a chemical reagent; it is an enabling tool for innovation in drug development. Its combination of a biologically relevant isoindoline core with the powerful modulatory effects of a fluorine atom makes it a high-value building block for creating novel therapeutics with improved pharmacological profiles. A thorough understanding of its properties, handling requirements, and analytical characterization, as detailed in this guide, is essential for researchers aiming to leverage its full potential in their discovery programs.
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An In-Depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Within the diverse landscape of heterocyclic scaffolds, the isoindoline core is a privileged structure found in a number of approved therapeutic agents.[1] The strategic combination of these two features in 5-Fluoroisoindoline hydrochloride creates a versatile and highly valuable building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, offering a technical resource for researchers engaged in drug discovery and development.
Physicochemical Properties and Structural Elucidation
This compound is the hydrochloride salt of 5-fluoro-2,3-dihydro-1H-isoindole. The presence of the fluorine atom at the 5-position of the isoindoline ring system significantly influences its electronic properties, which can be leveraged to modulate the pharmacological profile of derivative compounds.
Chemical Structure and Properties
The core structure consists of a benzene ring fused to a pyrrolidine ring, with a fluorine atom substituting a hydrogen on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.
}
Caption: Chemical structure of this compound.Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 685565-15-5 | [2][3] |
| Molecular Formula | C₈H₉ClFN | [3] |
| Molecular Weight | 173.62 g/mol | [3] |
| Appearance | Off-white to gray solid | [4] |
| Boiling Point | 235.3 °C at 760 mmHg | [5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4] |
| Purity | Typically >97% | [5] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, as well as signals for the two methylene groups of the pyrrolidine ring. For the regioisomeric 4-Fluoroisoindoline hydrochloride, the following peaks have been reported (300 MHz, D₂O): δ 7.14-7.22 (m, 1H), 7.00-7.03 (m, 1H), 6.88-6.94 (m, 1H), 4.50-4.52 (d, 4H).[6]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the eight carbon atoms. The carbons attached to the fluorine and nitrogen atoms will show characteristic shifts and coupling constants.
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₈H₈FN) at m/z ≈ 137.06, with isotopic patterns consistent with the elemental composition.
Infrared (IR) Spectroscopy: Key IR absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C-H aromatic and aliphatic stretching (around 2850-3100 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹).
Synthesis of this compound
A definitive, step-by-step published synthesis protocol for this compound is not readily found in the public domain. However, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of isoindoline and its derivatives, combined with standard fluorination techniques. A common approach involves the reduction of a suitable phthalimide or phthalonitrile precursor.
Proposed Synthetic Pathway
A potential synthetic route starts from a commercially available fluorinated phthalic acid derivative, which is then converted to the corresponding phthalimide or phthalonitrile, followed by reduction to the isoindoline and subsequent salt formation. An alternative, and likely more direct, approach is the catalytic hydrogenation of a fluorinated phthalonitrile.
}
Caption: Proposed synthesis workflow for this compound.Experimental Protocol (Hypothetical)
This protocol is based on the well-established synthesis of the non-fluorinated isoindoline hydrochloride.[7]
Step 1: Catalytic Hydrogenation of 4-Fluorophthalonitrile
-
To a solution of 4-fluorophthalonitrile in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of a hydrogenation catalyst (e.g., 5% Platinum on Carbon).
-
Subject the mixture to a hydrogen atmosphere (typically 100-180 bars) in a high-pressure reactor.
-
Heat the reaction mixture to a temperature between 50-70 °C and maintain under vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-fluoroisoindoline.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 5-fluoroisoindoline in a suitable organic solvent (e.g., ethyl acetate or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2.5 N HCl in ethyl acetate) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The isoindoline scaffold is a key component of several approved drugs, and the introduction of a fluorine atom can enhance their therapeutic properties.[8][9]
Role as a Key Building Block
The primary application of this compound is as a molecular scaffold in the construction of more complex molecules. Its secondary amine provides a convenient handle for further functionalization through reactions such as N-alkylation, N-arylation, and acylation.
Use in the Synthesis of Kinase Inhibitors
A significant area of application for fluorinated isoindoline derivatives is in the development of kinase inhibitors. For instance, the isoquinoline sulfonamide scaffold, which can be synthesized from isoindoline precursors, is a well-established pharmacophore for Rho-kinase (ROCK) inhibitors.[10] These inhibitors have therapeutic potential in a range of diseases, including glaucoma, cardiovascular disorders, and cancer.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Get medical attention.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a privileged heterocyclic scaffold and the strategic placement of a fluorine atom makes it an attractive starting material for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. While detailed public information on its synthesis and spectroscopic characterization is somewhat limited, established chemical principles allow for the confident prediction of its properties and the development of robust synthetic routes. As the demand for more effective and safer therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.
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synthesis of 5-Fluoroisoindoline hydrochloride
An In-Depth Technical Guide to the Synthesis of 5-Fluoroisoindoline Hydrochloride
This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a valuable heterocyclic building block in contemporary drug discovery and development. The isoindoline scaffold is a privileged structure found in numerous clinically approved pharmaceuticals.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural methodology but also the underlying scientific rationale for key experimental choices.
The synthesis of the isoindoline core is a well-established field in organic chemistry, with several strategic approaches available.[2] The most prevalent and industrially scalable strategy involves the reduction of the corresponding phthalimide derivative. Phthalimides are readily accessible via the condensation of phthalic anhydrides with primary amines or ammonia sources.[3]
The choice of reducing agent for the conversion of the phthalimide to the isoindoline is critical and dictated by factors such as substrate functional group tolerance, scalability, safety, and desired yield.
Common Reduction Strategies:
-
Metal Hydride Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation, readily reducing the two imide carbonyls.[4] However, the high reactivity, pyrophoric nature, and need for strictly anhydrous conditions can present challenges for large-scale synthesis.
-
Diborane Reduction: Diborane (B₂H₆) offers a selective alternative for reducing amides and imides to the corresponding amines.[5] It is generally less reactive towards other functional groups compared to LiAlH₄.
-
Catalytic Hydrogenation: This method represents a greener and often safer alternative, employing a metal catalyst (e.g., Palladium on Carbon, Platinum oxide) and a hydrogen source.[6][7] While phthalimides themselves can be resistant to hydrogenation, the reaction can be effectively promoted by the addition of a strong acid, such as trifluoroacetic acid, or by N-acylation of the imide.[6][8]
For the synthesis of 5-Fluoroisoindoline, a two-step approach starting from 4-Fluorophthalic anhydride is most direct. The selected pathway for this guide utilizes a robust catalytic hydrogenation, which is favored for its operational simplicity and safety profile.
Synthetic Pathway and Mechanism
The overall synthesis is a two-step process beginning with the formation of 4-Fluorophthalimide, followed by its catalytic reduction to 5-Fluoroisoindoline, and culminating in the salification to the hydrochloride salt.
Caption: Overall synthetic pathway for 5-Fluoroisoindoline HCl.
The mechanism of catalytic hydrogenation of the imide, particularly with an acid promoter, involves the activation of the carbonyl groups. The acid protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to hydride attack from the hydrogen adsorbed on the palladium surface. The reaction proceeds through intermediates, likely involving partial reduction to hydroxy-amides, before the final deoxygenation and cyclization to the stable isoindoline ring.[9]
Detailed Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Workflow Overview
Caption: Experimental workflow from starting material to final product.
Step 1: Synthesis of 4-Fluorophthalimide
Rationale: This step involves a condensation reaction. Using formamide, which decomposes to ammonia and formic acid upon heating, provides a convenient in-situ source of ammonia for the imide formation. A similar procedure is noted for the preparation of potassium fluorophthalimide.[4]
-
Reagents:
-
4-Fluorophthalic anhydride
-
Formamide
-
-
Procedure:
-
Combine 4-fluorophthalic anhydride (1.0 eq) and formamide (1.5 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to approximately 160-180 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude solid from ethanol or acetic acid to yield pure 4-Fluorophthalimide as a white solid.
-
Step 2: Reduction of 4-Fluorophthalimide to 5-Fluoroisoindoline
Rationale: This catalytic hydrogenation is the key step. The use of Palladium on Carbon (Pd/C) is a standard choice for such reductions.[7] The addition of an acid promoter like trifluoroacetic acid (TFA) is crucial for activating the otherwise resilient phthalimide carbonyl groups towards reduction.[8] Ethanol is a suitable solvent as it is polar and can dissolve the starting material to some extent while being compatible with the hydrogenation conditions.
-
Reagents & Equipment:
-
4-Fluorophthalimide (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Trifluoroacetic Acid (TFA) (1.1 - 2.0 eq)
-
Ethanol (Solvent)
-
Hydrogen gas source
-
Parr hydrogenator or similar pressure vessel
-
-
Procedure:
-
To a pressure-resistant vessel, add 4-Fluorophthalimide and ethanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Add trifluoroacetic acid to the suspension.
-
Seal the vessel, purge several times with hydrogen gas, and then pressurize to 50-100 psi of hydrogen.
-
Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS). The reaction typically takes 12-24 hours.
-
Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol, yielding the crude 5-Fluoroisoindoline as its trifluoroacetate salt.
-
Step 3: Isolation and Hydrochloride Salt Formation
Rationale: The crude product from the hydrogenation is a salt. To obtain the hydrochloride, the free base must first be liberated by neutralization with a base, followed by extraction into an organic solvent. The final product is then precipitated as the hydrochloride salt by adding a solution of HCl.
-
Reagents:
-
Crude 5-Fluoroisoindoline trifluoroacetate salt
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
HCl solution in isopropanol or diethyl ether
-
-
Procedure:
-
Dissolve the crude product in water and cool in an ice bath.
-
Slowly add NaOH solution to basify the mixture to a pH > 10.
-
Extract the aqueous layer three times with an organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5-Fluoroisoindoline free base, typically as an oil or low-melting solid.
-
Dissolve the free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
While stirring, slowly add a solution of HCl (1.1 eq) in the same solvent.
-
The this compound will precipitate as a solid.
-
Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to afford the final product.
-
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid[10] |
| Molecular Formula | C₈H₉ClFN[11] |
| Molecular Weight | 173.62 g/mol [11] |
| Purity (by HPLC) | >97%[10] |
| ¹H NMR | Consistent with the 5-fluoroisoindoline structure |
| ¹⁹F NMR | A single resonance corresponding to the aryl fluoride |
| Mass Spec (ESI+) | [M+H]⁺ = 138.07 (for the free base) |
| Melting Point | To be determined experimentally |
Safety and Handling
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Trifluoroacetic acid is highly corrosive. Formamide is a teratogen.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Conduct the reaction in a well-ventilated fume hood using appropriate pressure equipment. Ensure the catalyst is never allowed to dry in the air.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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Shaik, F., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]
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Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in a neuronal-like cell line. BMC Chemistry. Available at: [Link]
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ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: [Link]
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Organic Chemistry Portal. Synthesis of isoindolines. Available at: [Link]
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De, A., & Elslager, E. F. (1956). Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. Journal of Organic Chemistry. Available at: [Link]
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Goksu, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]
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Busacca, C. A., et al. (2003). Process Improvements for the Preparation of Kilo Quantities of a Series of Isoindoline Compounds. Organic Process Research & Development. Available at: [Link]
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ResearchGate. Conversion of Phthalimides to Isoindolines by Diborane. Available at: [Link]
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Roderick, W. R., & Brown, W. G. (1957). Reduction of Phthalic Acid and Its Derivatives by Zinc. Journal of Organic Chemistry. Available at: [Link]
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American Elements. This compound. Available at: [Link]
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McHugh, D. R., et al. (1982). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Werkmeister, S., et al. (2015). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Chemistry - A European Journal. Available at: [Link]
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McAlees, A. J., & McCrindle, R. (1969). Catalytic hydrogenations of cyclic imides and anhydrides. Journal of the Chemical Society C: Organic. Available at: [Link]
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Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
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Meggers, E., et al. (2017). Intracellular Transfer Hydrogenation Mediated by Unprotected Organoiridium Catalysts. Journal of the American Chemical Society. Available at: [Link]
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- Google Patents. CN104447576A - Method for preparing 5-fluorouracil.
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The Strategic Integration of 5-Fluoroisoindoline in Modern Drug Discovery: A Technical Guide for the Senior Application Scientist
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoindoline scaffold is a privileged structure in medicinal chemistry, offering a rigid yet versatile three-dimensional framework for engaging with biological targets. The strategic introduction of fluorine—an element prized for its ability to modulate physicochemical and metabolic properties—further enhances its utility. This guide focuses on 5-Fluoroisoindoline hydrochloride, a key building block whose true potential has been realized in one of the most exciting new therapeutic modalities: targeted protein degradation. We will dissect the synthesis, properties, and core applications of this molecule, moving beyond a simple catalog of facts to explain the causal chemistry and strategic rationale that drive its use in cutting-edge drug development, particularly in the formation of Proteolysis Targeting Chimeras (PROTACs).
The Isoindoline Scaffold: Why Fluorination Matters
In medicinal chemistry, the introduction of a fluorine atom is a deliberate, strategic choice.[1] The C-F bond is stronger than a C-H bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influence conformation, and create unique non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) within a protein binding pocket, which can enhance binding affinity and selectivity.[1]
For the isoindoline core, placing a fluorine atom at the 5-position maintains the key structural features required for its primary application while subtly tuning its electronic properties. This modification has proven critical in the development of highly potent molecules designed to hijack the cell's own protein disposal machinery.
Physicochemical & Analytical Characteristics
A thorough understanding of a building block's properties is fundamental to its successful application in multi-step synthesis and formulation.
Core Properties
The essential properties of this compound are summarized below. This data is aggregated from leading chemical suppliers and provides a baseline for experimental design.[2][3][4]
| Property | Value | Source |
| CAS Number | 685565-15-5 | [2][4] |
| Molecular Formula | C₈H₉ClFN | [2][4] |
| Molecular Weight | 173.62 g/mol | [2] |
| Appearance | Off-white to gray solid | |
| Storage | Store at room temperature, inert atmosphere | |
| SMILES | Cl.FC1=CC2=C(CNC2)C=C1 | [4] |
| InChI Key | NVFMCKBKBMZDOK-UHFFFAOYSA-N |
Analytical Characterization Workflow
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structural integrity and placement of the fluorine atom. The aromatic region of the proton NMR would show characteristic splitting patterns influenced by the fluorine substituent. ¹⁹F NMR provides a highly sensitive and direct confirmation of the fluorine's chemical environment.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (138.07 for the free base) and assess purity. The hydrochloride salt will readily dissociate in solution for analysis.
-
HPLC (High-Performance Liquid Chromatography): To establish a quantitative measure of purity, which should typically exceed 97% for use in subsequent synthetic steps.
-
Certificate of Analysis (CoA): For commercial sources, the CoA provides lot-specific data on purity and identity.[5]
Synthesis and Derivatization: From Building Block to Warhead
The primary utility of 5-Fluoroisoindoline is not as a final drug but as a critical intermediate for the synthesis of a Cereblon (CRBN) E3 ligase ligand, a key component of many PROTACs. The synthetic pathway involves two major transformations: the synthesis of the core isoindoline structure and its subsequent elaboration into the functional isoindoline-dione moiety.
Synthesis of the 5-Fluoroisoindoline Core
A robust and scalable synthesis of the isoindoline core is paramount. A common and logical route proceeds from 4-fluorophthalic acid or its anhydride. The key transformation is the reduction of an imide to an amine.
Caption: General synthetic pathway to 5-Fluoroisoindoline.
Rationale: This pathway is advantageous due to the commercial availability of the starting materials. The formation of the phthalimide from the anhydride is a high-yielding condensation reaction. The critical step is the reduction of the phthalimide. While various reducing agents like boranes or catalytic hydrogenation can be used, a classic and effective method involves reduction with zinc dust in acetic acid, which is known to selectively reduce the imide carbonyls without affecting the aromatic ring.[6]
Elaboration to the CRBN Ligand: A Step-by-Step Protocol
The most significant application of 5-Fluoroisoindoline is its conversion to 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione .[7][8][9] This molecule is a fluorinated analog of thalidomide and functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.
Reaction Principle: The synthesis involves a condensation reaction between a phthalic anhydride derivative and an amine. In this case, 4-fluorophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione.
Detailed Protocol (Based on analogous syntheses):
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq).
-
Solvent and Base: Add glacial acetic acid as the solvent. To neutralize the hydrochloride salt and facilitate the reaction, add a non-nucleophilic base such as sodium acetate (1.1 eq).
-
Causality Note: Acetic acid serves as both a solvent and a catalyst for the dehydration/cyclization step. Sodium acetate is a mild base that is compatible with the reaction conditions.
-
-
Reaction: Heat the mixture to reflux (typically around 120 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture is typically poured into ice water. The precipitated product is collected by filtration.
-
Purification: The crude solid is washed with water and a non-polar solvent like ether or hexanes to remove residual starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione as a solid.[10][11]
Application in Targeted Protein Degradation: The PROTAC Revolution
The true value of the 5-fluoroisoindoline scaffold is realized in its role within Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that do not inhibit a target protein's function but instead mark it for destruction by the cell's ubiquitin-proteasome system (UPS).[7][8]
The PROTAC Mechanism of Action
A PROTAC molecule consists of three parts: a "warhead" that binds the protein of interest (POI), an "E3 ligase ligand" that recruits an E3 ubiquitin ligase, and a "linker" that connects them. The 5-fluoroisoindoline-dione moiety is a premier E3 ligase ligand, specifically recruiting Cereblon (CRBN).[9]
The mechanism is a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN E3 ligase, forming a transient ternary complex.[7]
-
Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin (a small regulatory protein) onto lysine residues on the surface of the POI.[7]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[8]
-
Recycling: The PROTAC dissociates from the complex and can recruit another POI molecule, acting catalytically.[7]
Caption: Catalytic cycle of a PROTAC utilizing a 5-F-Isoindoline moiety to recruit CRBN.
Case Studies: Degradation in Action
The 5-fluoroisoindoline-dione has been successfully incorporated into numerous published PROTACs. Its role is to provide a potent and reliable anchor to the CRBN E3 ligase. The choice of warhead and linker determines the target selectivity and degradation efficiency.
Table of Representative CRBN-Recruiting PROTACs:
| PROTAC Target | Degradation Potency (DC₅₀) | Cell Line | Reference |
| METTL3/METTL14 | 0.44 µM / 0.13 µM | MV4-11 | |
| CDK6 | 2.1 nM | U251 | |
| Mcl-1 | 0.7 µM | HeLa | |
| Bcl-2 | 3.0 µM | HeLa | |
| TrkC | 0.1–1.0 µM | Hs578t | |
| BMI1 / RING1B | 1.7 µM / 1.3 µM | ||
| KRAS G12C | 0.03 µM | NCI-H358 |
DC₅₀ is the concentration of the compound required to degrade 50% of the target protein.
This data demonstrates the sub-micromolar and even nanomolar potency that can be achieved with PROTACs built upon this critical scaffold. The fluorine atom contributes to the overall properties of the molecule, potentially enhancing cell permeability and metabolic stability, which are critical for an effective degrader.
Conclusion and Future Perspectives
This compound is more than a simple halogenated building block; it is a gateway to one of the most powerful strategies in modern drug discovery. Its primary role as a precursor to a high-affinity Cereblon E3 ligase ligand places it at the center of the rapidly expanding field of targeted protein degradation. By understanding the synthesis of this core, its conversion to the active dione, and the mechanistic principles of the PROTACs it enables, researchers can better design and execute strategies to target proteins once considered "undruggable."
The future will likely see the development of even more sophisticated PROTACs, and the foundational chemistry of scaffolds like 5-fluoroisoindoline will remain critical. Further exploration into how subtle modifications of this core structure affect ternary complex stability, degradation efficiency, and pharmacokinetic properties will continue to drive the field forward, turning the promise of targeted protein degradation into clinical reality.
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The Strategic Deployment of 5-Fluoroisoindoline Hydrochloride in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine into this privileged core, yielding building blocks such as 5-Fluoroisoindoline hydrochloride, offers a powerful tool to modulate physicochemical and pharmacological properties, thereby enhancing drug efficacy and safety. This guide provides a comprehensive technical overview of this compound, from its synthesis and reactivity to its application in the development of next-generation therapeutics, with a particular focus on its role in the synthesis of targeted therapies like PARP and kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this versatile building block for their drug discovery programs.
Introduction: The Significance of Fluorination in the Isoindoline Scaffold
The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When incorporated into the isoindoline nucleus, a bicyclic heterocyclic system prevalent in many clinically approved drugs, these effects are particularly pronounced.
This compound emerges as a key building block, offering a synthetically accessible and versatile platform for the design of novel therapeutics. The electron-withdrawing nature of the fluorine atom at the 5-position modulates the electron density of the aromatic ring and the basicity of the isoindoline nitrogen, thereby influencing its reactivity and interaction with biological macromolecules. This guide will delve into the practical aspects of utilizing this building block, providing a roadmap for its effective integration into drug discovery pipelines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 685565-15-5 | [2] |
| Molecular Formula | C₈H₉ClFN | [2] |
| Molecular Weight | 173.62 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 235.3 °C at 760 mmHg | [2] |
| Storage | Store at room temperature | [2] |
Synthesis of 5-Fluoroisoindoline: A Mechanistic Perspective
While multiple synthetic routes to the isoindoline core exist, a common and industrially scalable approach for the synthesis of 5-fluoroisoindoline involves the reduction of a suitable precursor, such as 5-fluorophthalimide. This method is advantageous due to the commercial availability of starting materials and the generally high yields of the reduction step.
A plausible and efficient synthesis commences with 4-fluorophthalic acid, which undergoes condensation with urea or ammonia to yield 4-fluorophthalimide. Subsequent reduction of the phthalimide offers a direct route to the desired 5-fluoroisoindoline.
Diagram: Proposed Synthesis of 5-Fluoroisoindoline
Caption: A general synthetic scheme for 5-Fluoroisoindoline.
The Reactivity of 5-Fluoroisoindoline as a Building Block
The utility of this compound as a building block is defined by the reactivity of its secondary amine and the potential for further functionalization of the aromatic ring. The hydrochloride salt is typically neutralized in situ to liberate the free base for subsequent reactions.
N-Functionalization: Gateway to Diverse Scaffolds
The nitrogen atom of the isoindoline ring is a nucleophilic center, readily participating in a variety of bond-forming reactions. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
N-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate lipophilicity and provide points for further chemical modification. A standard protocol involves the deprotonation of the isoindoline nitrogen with a suitable base, followed by reaction with an alkyl halide.
Experimental Protocol: General Procedure for N-Alkylation of 5-Fluoroisoindoline
-
Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or Acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 eq) at room temperature.
-
Reaction Initiation: Stir the mixture for 15-30 minutes to ensure the formation of the free base.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The introduction of an aryl or heteroaryl group at the nitrogen atom can significantly impact the pharmacological properties of the resulting molecule, often enhancing binding affinity through π-π stacking interactions. Copper- or palladium-catalyzed cross-coupling reactions are commonly employed for this transformation.
Diagram: N-Arylation of 5-Fluoroisoindoline
Caption: General scheme for the N-arylation of 5-Fluoroisoindoline.
Applications in Drug Discovery: Case Studies and Therapeutic Targets
The 5-fluoroisoindoline moiety is a key component in the development of several classes of therapeutic agents, particularly in the field of oncology. Its structural features and the electronic influence of the fluorine atom make it an attractive scaffold for the design of potent and selective inhibitors of various enzymes.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms. Several PARP inhibitors feature an isoindolinone or related heterocyclic core. The 5-fluoroisoindoline scaffold can serve as a crucial building block in the synthesis of these complex molecules. For instance, the PARP inhibitor Talazoparib incorporates a fluorinated phthalazinone core, highlighting the importance of fluorinated heterocyclic building blocks in this therapeutic area.[3]
Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of selective kinase inhibitors is a major focus of modern drug discovery. The isoindoline scaffold has been utilized in the design of inhibitors for various kinases. The incorporation of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors. While a direct synthesis of a marketed kinase inhibitor from this compound is not readily found in the public domain, the structural motif is highly relevant, and its use in the synthesis of kinase inhibitor libraries for screening is a logical application.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, predictable reactivity, and the beneficial properties imparted by the fluorine atom make it an attractive starting point for the development of novel therapeutic agents. The ability to readily perform N-alkylation and N-arylation reactions allows for the creation of diverse chemical libraries for high-throughput screening. As our understanding of the role of fluorine in drug design continues to grow, and as new therapeutic targets emerge, the importance of fluorinated building blocks like this compound is set to increase. Future research will likely focus on the development of novel synthetic methodologies for its functionalization and its incorporation into a wider range of complex molecular architectures to address unmet medical needs.
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Unlocking the Potential of 5-Fluoroisoindoline Hydrochloride in Neuroscience: A Technical Guide for Researchers
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds. This technical guide explores the prospective applications of a specific derivative, 5-Fluoroisoindoline hydrochloride, within the field of neuroscience. While direct research on this compound is nascent, its structural characteristics strongly suggest a potential role as a modulator of monoamine neurotransmission. This document provides a comprehensive overview of its physicochemical properties, posits a primary mechanism of action centered on monoamine transporter inhibition, and outlines potential therapeutic applications and its utility as a research tool. Detailed, field-proven experimental protocols are provided to empower researchers to investigate these hypotheses, alongside data interpretation strategies and future research directions. This guide is intended for neuroscientists, pharmacologists, and drug development professionals interested in novel chemical entities for neurological disorders.
Introduction: The Promise of the Isoindoline Scaffold in Neuroscience
The isoindoline moiety is a recurring motif in a diverse array of biologically active molecules. Its rigid, bicyclic structure provides a valuable framework for designing ligands that can interact with high specificity and affinity to various biological targets within the central nervous system (CNS). Historically, isoindoline derivatives have been investigated for a range of neurological applications, including the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] The versatility of this scaffold allows for chemical modifications that can fine-tune a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
This guide focuses on this compound, a halogenated derivative of isoindoline. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to target proteins. Given the structural similarities to known monoamine reuptake inhibitors, we hypothesize that this compound represents a promising, yet underexplored, candidate for modulating dopaminergic, serotonergic, and noradrenergic signaling pathways. This document will serve as a technical roadmap for researchers to systematically evaluate the neuropharmacological potential of this compound.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological research. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 685565-15-5 | [2][3] |
| Molecular Formula | C8H9ClFN | [2] |
| Molecular Weight | 173.62 g/mol | [2] |
| Synonyms | 5-Fluoro Isoindoline Hydrochloride; 1H-Isoindole, 5-Fluoro-2,3-Dihydro-, Hydrochloride (1:1) | [2] |
| Appearance | Solid | |
| Storage | Inert atmosphere, room temperature |
Hypothesized Mechanism of Action: A Focus on Monoamine Transporter Inhibition
Based on its core isoindoline structure, we propose that the primary mechanism of action for this compound is the inhibition of one or more of the major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation is a cornerstone of treatment for many neurological and psychiatric disorders.[6][7]
The rationale for this hypothesis is twofold:
-
Structural Analogy: The isoindoline scaffold is a key component of several known monoamine reuptake inhibitors. This structural precedent suggests that this compound is likely to bind to the same family of transporter proteins.
-
Impact of Fluorination: The presence of a fluorine atom can significantly influence a molecule's interaction with its biological target. It can increase binding affinity through favorable electrostatic interactions and enhance metabolic stability by blocking sites of oxidative metabolism, potentially leading to a longer duration of action and improved brain penetration.
Caption: Hypothesized mechanism of this compound as a monoamine reuptake inhibitor.
Potential Therapeutic Applications in Neuroscience
Assuming this compound functions as a monoamine reuptake inhibitor, it could have therapeutic potential in a range of neurological and psychiatric conditions.
-
Depressive and Anxiety Disorders: Inhibition of SERT and NET is a well-established mechanism for treating major depressive disorder and various anxiety disorders.[8] By increasing the synaptic availability of serotonin and norepinephrine, this compound could potentially alleviate the symptoms associated with these conditions.
-
Parkinson's Disease: The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease.[9] A compound that inhibits DAT could increase the synaptic lifetime of dopamine, thereby compensating for the reduced number of dopamine-producing cells and improving motor function.[10][11]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Both NET and DAT play crucial roles in regulating attention and executive function.[6][12] Consequently, inhibitors of these transporters are effective treatments for ADHD. This compound, if it exhibits the appropriate selectivity profile, could be a candidate for managing the symptoms of this disorder.
A Versatile Tool for Research and a Candidate for PET Imaging
Beyond its therapeutic potential, this compound could serve as a valuable research tool for probing the function of monoamine systems. Its utility could also extend to the development of novel neuroimaging agents.
-
Pharmacological Probe: As a selective inhibitor (pending experimental validation), this compound could be used in vitro and in vivo to investigate the roles of DAT, SERT, and NET in various physiological and pathological processes.
-
Precursor for PET Ligand Development: The presence of a fluorine atom makes this compound an attractive candidate for radiolabeling with fluorine-18 (¹⁸F), a positron-emitting isotope with a suitable half-life for Positron Emission Tomography (PET) imaging.[13][14] An ¹⁸F-labeled version of this compound could be developed as a novel PET radiotracer to visualize and quantify the density and occupancy of monoamine transporters in the living brain.[15][16] This would be a powerful tool for both basic neuroscience research and for clinical applications, such as aiding in the diagnosis of neurodegenerative diseases and monitoring the efficacy of therapeutic interventions.
Proposed Experimental Workflows for Characterization
To rigorously test the hypotheses outlined above, a systematic experimental approach is required. The following sections provide detailed, step-by-step protocols for the in vitro and in vivo characterization of this compound.
In Vitro Characterization: Binding Affinity and Functional Inhibition
Caption: Experimental workflow for in vitro characterization of this compound.
Protocol 1: Radioligand Binding Assays
-
Cell Culture: Culture HEK293 cells stably expressing human DAT, SERT, or NET in appropriate media.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of this compound.
-
Incubation: Incubate the plate at the appropriate temperature for a set time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.
Protocol 2: In Vitro Uptake Assays
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Uptake Initiation: Initiate monoamine uptake by adding a low concentration of the respective ³H-labeled monoamine (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: Measure the amount of radioactivity taken up by the synaptosomes.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of monoamine uptake).
In Vivo Evaluation: Neurochemical and Behavioral Effects
Caption: Experimental workflow for in vivo evaluation of this compound.
Protocol 3: In Vivo Microdialysis
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum, prefrontal cortex) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Protocol 4: Behavioral Assays
-
Forced Swim Test (Depression Model): Administer the compound to rodents for a specified period. On the test day, place the animals in a cylinder of water and record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (Anxiety Model): Treat the animals with the compound prior to testing. Place the animal at the center of a plus-shaped maze with two open and two closed arms. Record the time spent in the open arms. An increase in open-arm exploration suggests an anxiolytic effect.
-
MPTP Model (Parkinson's Disease Model): Induce parkinsonian-like symptoms in mice by administering the neurotoxin MPTP. Treat the animals with this compound and assess motor function using tests such as the rotarod or cylinder test.
Data Interpretation and Future Directions
The data generated from these experiments will provide a comprehensive profile of this compound's neuropharmacological activity.
-
In Vitro Data: The Ki and IC₅₀ values will reveal the compound's potency and selectivity for the monoamine transporters. A low Ki or IC₅₀ value indicates high potency. Comparing the values across the three transporters will determine its selectivity profile (e.g., DAT selective, SERT/NET dual inhibitor).
-
In Vivo Data: Microdialysis results will confirm whether the compound can cross the blood-brain barrier and engage its target in the living brain, as evidenced by an increase in extracellular monoamine levels. Behavioral data will provide evidence for its potential therapeutic efficacy in relevant animal models.
Should these initial studies yield promising results, future directions would include:
-
Lead Optimization: Synthesizing and testing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicology Studies: Conducting detailed studies to assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Advanced Preclinical Modeling: Evaluating the compound in more sophisticated animal models of neurological disorders.
-
PET Ligand Development: Proceeding with the radiosynthesis and preclinical evaluation of [¹⁸F]5-Fluoroisoindoline as a novel PET imaging agent.
Conclusion
While direct experimental data on this compound is currently limited, its chemical structure provides a strong rationale for its investigation as a novel modulator of monoamine neurotransmission. This technical guide offers a robust framework for researchers to systematically explore its potential. By following the proposed experimental workflows, the scientific community can elucidate the neuropharmacological profile of this compound and determine its viability as a therapeutic agent for neurological disorders or as a valuable tool for neuroscience research and neuroimaging.
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5-Fluoroisoindoline Hydrochloride: A Strategic Sourcing and Application Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a foundational building block in medicinal chemistry and drug discovery, 5-Fluoroisoindoline hydrochloride (CAS No. 685565-15-5) serves as a critical starting material for a range of complex molecules. Its strategic importance lies in the utility of the fluorinated isoindoline scaffold, a privileged structure in modern pharmacology. This guide provides an in-depth analysis of its procurement landscape, cost structure, quality control, and handling protocols, designed to empower researchers in making informed decisions.
Physicochemical Profile and Structural Characteristics
This compound is an organic compound valued for its specific chemical properties that make it a versatile intermediate.[1] Understanding its fundamental characteristics is paramount for its effective use in synthesis and for ensuring laboratory safety.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 685565-15-5 | [1][2][3][4] |
| Molecular Formula | C₈H₉ClFN | [1][2][3][4] |
| Molecular Weight | 173.62 g/mol | [1][3][4] |
| Boiling Point | 235.3 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [3] |
| Appearance | Off-white to gray solid | [5] |
| Storage | Store at room temperature in a dry, inert atmosphere. | [3][4][5] |
| SMILES | FC1=CC=C2CNCC2=C1.Cl | [3] |
| InChI Key | NVFMCKBKBMZDOK-UHFFFAOYSA-N | [1] |
Supplier Landscape and Procurement Strategy
The acquisition of high-quality starting materials is a critical first step in any research or development workflow. The market for this compound includes large chemical suppliers, specialized boutique firms, and manufacturers.
A researcher's choice of supplier often depends on a balance of factors including cost, required purity, available quantity, and delivery lead times. Major global suppliers like Sigma-Aldrich , ChemScene , and American Elements offer this compound, often with detailed documentation and established supply chains.[1][3] Niche suppliers and manufacturers, such as Parchem , Sunway Pharm Ltd , and various entities listed on platforms like ChemicalBook , may offer competitive pricing or bulk quantity options.[2][4][6]
Below is a logical workflow for navigating the supplier selection process.
Table 2: Representative Suppliers of this compound
| Supplier | Noted For | Purity Levels | Available Documentation |
| Sigma-Aldrich | Broad catalog, extensive documentation | ≥97% | CoA, COO, SDS |
| ChemScene | Research-focused quantities, competitive pricing | ≥97% | SDS, Purity Data[3] |
| American Elements | Commercial and research quantities, custom specs | High purity forms available | SDS, CoA[1] |
| Parchem | Specialty chemical distribution, bulk options | Varies, request specs | Product Data Sheet[2] |
| Sunway Pharm Ltd | Pharmaceutical intermediates | 97% | CoA, Datasheet, NMR[4] |
| BLD Pharm | Heterocyclic building blocks | Varies, request specs | NMR, HPLC, LC-MS[7] |
Comprehensive Cost Analysis
The cost of this compound can vary significantly based on the supplier, quantity, and purity. For academic and early-stage research, smaller quantities (mg to g) are common, while process development and larger-scale synthesis require bulk quantities (kg). Pricing is not always linear; significant per-gram cost reductions are typical with larger orders.
Table 3: Comparative Cost Analysis of this compound
| Supplier | Quantity | Price (USD) | Cost per Gram (USD/g) |
| Sigma-Aldrich (Ambeed) | 100 mg | $16.10 | $161.00 |
| 1 g | $52.90 | $52.90 | |
| 5 g | $246.10 | $49.22 | |
| ChemScene | 100 mg | $34.00 | $340.00 |
| Sunway Pharm Ltd | 1 g | $122.00 | $122.00 |
| 5 g | $430.00 | $86.00 | |
| ChemicalBook (Chemenu) | 1 g | $122.00 | $122.00 |
| 5 g | $393.00 | $78.60 | |
| ChemicalBook (AK Scientific) | 5 g | $598.00 | $119.60 |
Note: Prices are subject to change and were retrieved from publicly available catalog listings.[3][4][5] Bulk pricing is typically available upon request and will be substantially lower on a per-gram basis.
Quality Control and Verification Protocols
For any application in drug development, the purity and identity of starting materials are non-negotiable. Contaminants can lead to failed reactions, introduce artifacts in biological assays, or result in the formation of undesirable and potentially toxic byproducts. A robust quality control (QC) process is therefore essential.
Self-Validating QC Workflow:
Upon receipt of this compound, a systematic verification process should be initiated. This ensures the material meets the specifications outlined by the supplier and is suitable for its intended use.
Experimental Protocol: Certificate of Analysis (CoA) Verification
-
Documentation Review : Cross-reference the received material's lot number with the lot number on the supplier's CoA. Many suppliers provide CoAs online.[8]
-
Identity Confirmation :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Acquire a ¹H NMR spectrum. The resulting chemical shifts, integration, and coupling patterns should be consistent with the structure of 5-Fluoroisoindoline.
-
Mass Spectrometry (MS) : Use LC-MS to confirm the molecular weight. The parent ion should correspond to the expected mass of the free base (C₈H₈FN).
-
-
Purity Assessment :
-
High-Performance Liquid Chromatography (HPLC) : Run an HPLC analysis to determine the purity, typically expressed as a percentage of the area under the curve. The supplier's CoA should specify the method used.
-
NMR Integration : The ¹H NMR can also serve as a semi-quantitative purity check by identifying and integrating any impurity signals against the product signals.
-
-
Final Approval : If the internally generated data aligns with the supplier's specifications, the material can be approved and released for experimental use. Discrepancies should be immediately reported to the supplier.
Safety, Handling, and Storage
Proper handling of this compound is crucial for personnel safety. The compound is classified with specific hazard statements, indicating it can cause skin and eye irritation and may be harmful if swallowed.[1][9]
Hazard Profile:
-
Hazard Statements :
Step-by-Step Handling Protocol:
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE) :
-
Wear appropriate chemical safety goggles or glasses as described by OSHA regulations.[10]
-
Wear nitrile gloves and a lab coat. Ensure gloves are inspected before use and changed if contaminated.
-
Avoid generating dust. If weighing the solid, do so carefully on a weigh paper or in a weigh boat.
-
-
Hygiene : Wash hands thoroughly after handling the material.[11]
-
Spill Response : In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10][11]
Role in Synthetic Chemistry
This compound is a valuable building block because the isoindoline core is a feature of many biologically active molecules, and the fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity. It is frequently used in the synthesis of pharmaceutical intermediates and as a component in developing complex molecular probes and drug delivery systems.[3][4]
The primary amine of the isoindoline scaffold is a key functional handle, allowing it to be readily incorporated into larger structures through reactions like acylation, alkylation, and reductive amination.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Fluoroisoindoline Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Therapeutic Potential of a Novel Scaffold
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs with diverse mechanisms of action.[1] The introduction of a fluorine atom, a common strategy to enhance metabolic stability and binding affinity, to this scaffold presents 5-Fluoroisoindoline hydrochloride as a compound of significant interest for neuropharmacological investigation. While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests a compelling hypothesis: This compound may function as a modulator of monoamine transporters, specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
This guide provides a comprehensive framework for investigating this hypothesis. It is structured not as a static review of established facts, but as a dynamic roadmap for the rigorous scientific inquiry required to definitively characterize the mechanism of action of this compound. We will proceed from the foundational hypothesis to the detailed experimental protocols necessary for its validation, culminating in a discussion of the potential therapeutic implications.
Part 1: The Monoamine Reuptake Inhibition Hypothesis
Monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—are fundamental to the regulation of mood, cognition, and various physiological processes. The termination of their signaling is primarily mediated by their reuptake from the synaptic cleft into the presynaptic neuron via their respective transporters.[2] Inhibition of these transporters increases the synaptic concentration of monoamines, thereby enhancing neurotransmission. This is the established mechanism of action for many antidepressant and psychostimulant drugs.[2][3]
The structural features of this compound, particularly the presence of a bicyclic aromatic system and a secondary amine, are consistent with the general pharmacophore of many monoamine reuptake inhibitors. This guide will therefore focus on the experimental validation of its potential interaction with SERT, NET, and DAT.
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the hypothesized mechanism of this compound as a monoamine reuptake inhibitor.
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Introduction: The Emergence of 5-Fluoroisoindoline Derivatives in Neuropharmacology
An In-Depth Technical Guide to the Biological Activity of 5-Fluoroisoindoline Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric groups, making it an attractive starting point for the design of targeted therapeutics. The introduction of a fluorine atom at the 5-position of the isoindoline ring is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve blood-brain barrier penetration, and alter binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives, with a primary focus on their role as monoamine reuptake inhibitors for the potential treatment of central nervous system (CNS) disorders.[2][3][4][5]
Part 1: Core Mechanism of Action: Inhibition of Monoamine Reuptake Transporters
The primary biological activity associated with the isoindoline scaffold is the inhibition of monoamine reuptake transporters (MATs).[6][7] These transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are crucial for regulating neurotransmitter levels in the synaptic cleft.[8] By blocking these transporters, 5-Fluoroisoindoline derivatives can increase the extracellular concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing neurotransmission.[9] This mechanism is the foundation for the therapeutic effects of many established antidepressants and anxiolytics.[10][11]
The engagement of multiple MATs, often referred to as triple reuptake inhibition (TRI), is a promising strategy for developing more effective antidepressants.[9][11] It is hypothesized that by addressing deficiencies in all three key monoamine systems, a broader spectrum of depressive symptoms can be treated.
Figure 1: Mechanism of action of 5-Fluoroisoindoline derivatives as monoamine reuptake inhibitors.
Part 2: Structure-Activity Relationship (SAR) and the Significance of Fluorination
The biological activity of isoindoline derivatives is highly dependent on their substitution patterns.[7] While specific SAR data for 5-fluoro-substituted isoindolines is not extensively published, general principles of medicinal chemistry allow for informed hypotheses.
-
The Isoindoline Core : Provides the rigid scaffold necessary for proper orientation within the binding pocket of monoamine transporters.
-
Substituents on the Nitrogen : The nature of the substituent on the isoindoline nitrogen can influence potency and selectivity for SERT, NET, and DAT.
-
The 5-Fluoro Group : The introduction of a fluorine atom at the 5-position can have several effects:
-
Increased Metabolic Stability : Fluorine can block sites of oxidative metabolism, prolonging the compound's half-life.
-
Enhanced Binding Affinity : The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the transporter's binding site.[1]
-
Improved Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross the blood-brain barrier.
-
| Substitution | Predicted Impact on Biological Activity | Rationale |
| Isoindoline Scaffold | Essential for activity | Provides the necessary rigid conformation for transporter binding. |
| 5-Fluoro Group | Potentially enhances potency and metabolic stability | Increases binding affinity through electrostatic interactions and blocks metabolic degradation.[1] |
| Nitrogen Substituents | Modulates selectivity and potency | Different functional groups can confer selectivity for SERT, NET, or DAT. |
Part 3: Experimental Protocols for Evaluating Biological Activity
In Vitro Assessment: Monoamine Reuptake Inhibition Assay
A fluorescence-based assay is a high-throughput and reliable method for determining the inhibitory activity of compounds on monoamine transporters.[12]
Figure 2: Workflow for the in vitro monoamine reuptake inhibition assay.
Step-by-Step Protocol:
-
Cell Culture : Human Embryonic Kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured in appropriate media until they reach 80-90% confluency.
-
Plating : Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Compound Preparation : A dilution series of the this compound derivatives is prepared in assay buffer. Control compounds with known activity (e.g., cocaine, fluoxetine) are also prepared.
-
Assay : a. The cell culture medium is removed, and the cells are washed with assay buffer. b. The test compounds and controls are added to the wells and pre-incubated. c. A fluorescent monoamine transporter substrate is added to all wells to initiate the uptake reaction. d. The plate is immediately placed in a fluorescence plate reader, and the intracellular fluorescence is measured kinetically over a set period.
-
Data Analysis : The rate of substrate uptake is calculated for each concentration of the test compound. The data is then fitted to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of transporter activity).
In Vivo Assessment: Models of Antidepressant and Analgesic Activity
Animal models are essential for evaluating the therapeutic potential of 5-Fluoroisoindoline derivatives.
-
Forced Swim Test (FST) and Tail Suspension Test (TST) : These are common models used to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.[7]
-
Acetic Acid-Induced Writhing Test : This is a model of visceral pain. A decrease in the number of writhes suggests analgesic properties.[13]
Step-by-Step Protocol for the Forced Swim Test:
-
Acclimation : Mice are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration : The this compound derivative or a vehicle control is administered intraperitoneally at a predetermined time before the test.
-
Pre-swim Session : On the first day, mice are placed in a cylinder of water for a 15-minute pre-swim session.
-
Test Session : 24 hours later, the mice are placed back in the water for a 6-minute test session. The duration of immobility during the last 4 minutes is recorded.
-
Data Analysis : The mean immobility time for the treated group is compared to the vehicle control group. A statistically significant decrease in immobility suggests antidepressant-like activity.
Part 4: Potential Therapeutic Applications and Future Perspectives
The primary therapeutic potential for this compound derivatives lies in the treatment of CNS disorders where monoamine dysregulation is implicated.
-
Major Depressive Disorder (MDD) : By elevating levels of serotonin, norepinephrine, and dopamine, these compounds could offer a more robust and faster-acting antidepressant effect compared to selective reuptake inhibitors.[11]
-
Neuropathic Pain : The enhancement of serotonergic and noradrenergic pathways is a validated mechanism for pain relief.[13]
-
Attention-Deficit/Hyperactivity Disorder (ADHD) : The dopaminergic and noradrenergic components of their activity could be beneficial in treating ADHD.[14]
While monoamine reuptake inhibition is the most prominent activity, the 5-Fluoroisoindoline scaffold may possess other biological activities. For instance, related fluorinated heterocyclic compounds have been investigated as α-glucosidase inhibitors[15], anticancer agents[16][17], and HPK1 inhibitors[18]. Future research should explore these alternative therapeutic avenues.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the treatment of CNS disorders. Their primary mechanism of action as monoamine reuptake inhibitors, coupled with the advantageous properties conferred by fluorination, makes them compelling candidates for further drug development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of their biological activity and therapeutic potential.
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Triple Reuptake Inhibitors: A New Class of Antidepressants on the Horizon. (Source: Psychiatry Investigation) [Link]
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- 9. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
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- 14. Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 5-Fluoroisoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Fluoroisoindoline hydrochloride, a valuable building block in medicinal chemistry. The protocol herein details a robust and scalable two-step synthetic sequence commencing from commercially available 4-fluorophthalic anhydride. The methodology involves the formation of 5-fluorophthalimide, followed by its reduction to 5-fluoroisoindoline, and subsequent conversion to the hydrochloride salt. This guide is intended to provide researchers with a reliable method for the preparation of this important compound, supported by mechanistic insights and practical considerations for reaction setup, monitoring, and product purification.
Introduction
Fluorinated heterocyclic compounds are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule, such as lipophilicity and pKa.[1][2][3] The isoindoline scaffold is a privileged structure found in a variety of biologically active compounds. Consequently, 5-Fluoroisoindoline serves as a key intermediate in the synthesis of novel therapeutic agents. This protocol provides a detailed, step-by-step procedure for the synthesis of 5-Fluoroisoindoline as its hydrochloride salt, ensuring stability and ease of handling.
Chemical Reaction Pathway
The overall synthetic route from 4-fluorophthalic anhydride to this compound is depicted below. The first step involves the formation of the imide ring, followed by the reduction of the carbonyl groups.
Caption: Synthetic pathway for this compound.
Materials and Methods
Materials
| Reagent/Solvent | Grade | Supplier |
| 4-Fluorophthalic anhydride | ≥98% | Commercially available |
| Urea | Reagent grade | Commercially available |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |
| Diethyl ether | Anhydrous | Commercially available |
| Hydrochloric acid | Concentrated (37%) | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Deionized water | In-house | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially available |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Melting point apparatus
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Fluorophthalimide
This procedure is adapted from established methods for the synthesis of phthalimides from their corresponding anhydrides.
Procedure:
-
In a 250 mL round-bottom flask, combine 4-fluorophthalic anhydride (10.0 g, 60.2 mmol) and urea (4.0 g, 66.6 mmol).
-
Heat the mixture in a sand bath or with a heating mantle to 150-160 °C. The mixture will melt and evolve ammonia gas. Caution: This step should be performed in a well-ventilated fume hood.
-
Maintain the temperature for 30 minutes, or until the evolution of ammonia ceases. The melt will solidify upon completion of the reaction.
-
Allow the flask to cool to room temperature.
-
Add 100 mL of deionized water to the flask and break up the solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 50 mL).
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
Expected Outcome:
-
Product: 5-Fluorophthalimide
-
Appearance: White to off-white solid
-
Yield: Typically >90%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Step 2: Synthesis of 5-Fluoroisoindoline
This step involves the reduction of the phthalimide carbonyl groups. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, add lithium aluminum hydride solution (1.0 M in THF, 150 mL, 150 mmol) to the flask.
-
Cool the flask in an ice bath.
-
Dissolve 5-fluorophthalimide (8.3 g, 50 mmol) in 100 mL of anhydrous THF.
-
Slowly add the 5-fluorophthalimide solution to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Cautiously and sequentially add the following dropwise while stirring vigorously:
-
6 mL of deionized water
-
6 mL of 15% aqueous sodium hydroxide solution
-
18 mL of deionized water
-
-
A granular precipitate of aluminum salts will form. Stir the mixture at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-fluoroisoindoline.
Expected Outcome:
-
Product: 5-Fluoroisoindoline
-
Appearance: A pale yellow oil or low-melting solid.
-
Yield: Crude yields are typically in the range of 70-85%.
Step 3: Formation of this compound
The hydrochloride salt is prepared for improved stability and handling.
Procedure:
-
Dissolve the crude 5-fluoroisoindoline from the previous step in 100 mL of ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethyl acetate (prepared by bubbling HCl gas through ethyl acetate or by careful addition of concentrated HCl to ethyl acetate) dropwise until the solution becomes acidic (test with pH paper). A white precipitate will form.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethyl acetate (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to a constant weight.
Expected Outcome:
-
Product: this compound
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically >90% for the salt formation step.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination. The purity can be assessed by HPLC.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.
-
Hydrochloric acid is corrosive. Handle with care in a fume hood and wear appropriate PPE.
-
The reaction in Step 1 evolves ammonia gas, which is toxic and an irritant. This step must be performed in a well-ventilated fume hood.
-
The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas, which is flammable. The quenching procedure must be performed slowly and with adequate cooling.
References
-
Process Improvements for the Preparation of Kilo Quantities of a Series of Isoindoline Compounds. Organic Process Research & Development, 2003, 7 (4), 524-528. [Link]
- US Patent 6,320,058 B2, Process for the prepar
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 2022, 13, 1316-1343. [Link]
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58 (21), 8315–8359. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 2023, 28(14), 5565. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis and Characterization of 5-Fluoroisoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory-scale synthesis, purification, and characterization of 5-Fluoroisoindoline hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocols described herein are compiled and adapted from established synthetic methodologies for related compounds, offering a robust framework for its preparation.
Introduction: The Significance of Fluorinated Scaffolds
This compound belongs to the class of fluorinated heterocyclic compounds, which have garnered significant attention in pharmaceutical research. The introduction of a fluorine atom into an organic molecule can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. The isoindoline core itself is a prevalent motif in a variety of biologically active molecules. Consequently, 5-Fluoroisoindoline serves as a key intermediate for the synthesis of novel therapeutic agents targeting a range of diseases.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound can be efficiently achieved through a two-step process commencing with a commercially available starting material, 4-fluorophthalic anhydride. The synthetic pathway involves the formation of 4-fluorophthalimide, followed by its reduction to 5-fluoroisoindoline, and subsequent conversion to the hydrochloride salt to improve its stability and handling characteristics.
Caption: Synthetic workflow for this compound.
PART 1: Experimental Procedures
Safety Precautions
This procedure involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid that reacts violently with water. Handle it with extreme caution under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 4-Fluorophthalimide
This procedure is adapted from standard methods for the synthesis of phthalimides from their corresponding anhydrides.[1][2]
Materials:
-
4-Fluorophthalic anhydride
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophthalic anhydride (1 equivalent) and urea (1.1 equivalents).
-
Add a minimal amount of DMF to form a stirrable slurry.
-
Heat the reaction mixture to 130-140 °C and maintain this temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TCC) for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining urea and DMF.
-
Dry the resulting white solid, 4-fluorophthalimide, under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Reduction of 4-Fluorophthalimide to 5-Fluoroisoindoline
This step utilizes a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄), to reduce the imide functional group. The procedure is adapted from established protocols for the reduction of phthalimides.[3][4][5]
Materials:
-
4-Fluorophthalimide
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, carefully add LiAlH₄ (2-3 equivalents) to anhydrous THF to form a suspension.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-fluorophthalimide (1 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-fluorophthalimide to the cooled LiAlH₄ suspension via a dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Workup (Fieser method): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
Deionized water (x mL, where x = grams of LiAlH₄ used)
-
15% NaOH solution (x mL)
-
Deionized water (3x mL)
-
-
A granular precipitate should form. Stir the mixture at room temperature for an additional 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroisoindoline as an oil or a low-melting solid.
Step 3: Formation of this compound
This is a standard acid-base reaction to form the hydrochloride salt, which is often a more stable and crystalline solid.[6]
Materials:
-
Crude 5-Fluoroisoindoline
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous HCl
Procedure:
-
Dissolve the crude 5-fluoroisoindoline in a minimal amount of anhydrous diethyl ether or DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.
-
A precipitate of this compound should form.
-
Stir the suspension in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a solid.
PART 2: Characterization and Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₉ClFN |
| Molecular Weight | 173.62 g/mol |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the isoindoline core, with characteristic splitting due to fluorine coupling. |
| ¹³C NMR | Resonances for the eight carbon atoms, with the carbon atoms on the fluorinated ring showing coupling to the fluorine atom. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base [M]+ at m/z = 138.07, and a fragmentation pattern consistent with the isoindoline structure. |
| HPLC Purity | ≥95% (method dependent) |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the methylene protons of the isoindoline core. The protons on the fluorinated ring will exhibit coupling with the fluorine atom, resulting in characteristic splitting patterns (doublets or doublet of doublets). The methylene protons (at positions 1 and 3) would likely appear as a singlet or two closely spaced signals. The NH proton of the hydrochloride salt may be broad and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings (²JCF and ³JCF).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the free base (5-fluoroisoindoline) is expected to show a molecular ion peak at m/z corresponding to its molecular weight. Common fragmentation patterns for isoindolines involve the loss of fragments from the heterocyclic ring.[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to ensure good peak shape. Detection is typically done using a UV detector at a wavelength where the aromatic ring absorbs, for instance, around 254 nm.[11]
PART 3: Trustworthiness and Self-Validating Systems
The reliability of this synthetic protocol is ensured by a multi-faceted approach:
-
Reaction Monitoring: Each step of the synthesis should be carefully monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This allows for adjustments in reaction time to ensure completion.
-
Purification: The purification steps, including precipitation, washing, and filtration, are designed to remove unreacted reagents and byproducts. The final hydrochloride salt formation also serves as a purification step, as impurities may remain in the mother liquor.
-
Comprehensive Characterization: The identity and purity of the final product must be confirmed by a combination of analytical techniques (NMR, MS, and HPLC). The consistency of the data from these independent methods provides a high degree of confidence in the result. For instance, the molecular weight determined by mass spectrometry should match the molecular formula confirmed by NMR spectroscopy.
References
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ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of 5-FA. Retrieved from [Link]
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AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]
-
University of Rochester. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 7. Retrieved from [Link]
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ResearchGate. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
- Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog.
- Habibi, D., & Pordanjani, H. M. (2017). Phthalimide-N-sulfonic acid, an efficient catalyst for the synthesis of various isoindoline-1,3-dione derivatives. Chemical Papers, 71(11), 2293-2299.
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 12). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Retrieved from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
James Cook University. (2024, September 17). Synthesis of 1H‑isoindolin‑1‑ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple isocratic hplc method for the simultaneous determination of antipsychotic indole alkaloids in Rauwolfia Tetraphylla. Retrieved from [Link]
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Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]
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Application Notes & Protocols: Strategic Coupling Reactions with 5-Fluoroisoindoline Hydrochloride
Introduction: The Strategic Value of 5-Fluoroisoindoline in Modern Drug Discovery
5-Fluoroisoindoline hydrochloride has emerged as a highly valuable building block for medicinal chemists and drug development professionals. Its utility stems from the unique combination of a conformationally constrained isoindoline scaffold and the strategic placement of a fluorine atom. The isoindoline core provides a rigid, three-dimensional framework that can effectively orient substituents into desired vectors for optimal interaction with biological targets.
The incorporation of fluorine is a cornerstone of modern drug design, employed to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a "super-hydrogen," subtly altering a molecule's properties without significant steric penalty.[2] Key advantages conferred by fluorine include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, increase a drug's half-life, and improve bioavailability.[2][3][4]
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.[2][4]
-
Modulated Physicochemical Properties: The introduction of fluorine can lower the pKa of nearby basic groups and increase lipophilicity, which can improve membrane permeability and cell penetration.[1][2][4]
Given that approximately 20% of recently approved pharmaceuticals contain fluorine, the ability to efficiently incorporate fluorinated scaffolds like 5-Fluoroisoindoline is a critical capability in any drug discovery program.[5] This guide provides detailed protocols and expert insights into the most effective methods for coupling this versatile building block, focusing on the formation of carbon-nitrogen bonds through Buchwald-Hartwig amination and amide bond formation.
Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds between an amine and an aryl halide or pseudohalide.[6] For a secondary amine like 5-Fluoroisoindoline, this reaction provides a direct and modular route to a diverse library of N-aryl isoindoline derivatives.
Mechanistic Rationale & Key Parameters
The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates the amine. A base facilitates deprotonation of the amine, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7]
The success of this transformation is critically dependent on the choice of ligand, base, and solvent.
-
Ligand Selection: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and, most importantly, promote the difficult reductive elimination step. For coupling secondary amines, ligands like BrettPhos and RuPhos have proven exceptionally effective, offering broad substrate scope and high catalytic turnover.[8]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine hydrochloride starting material and the subsequent amine-palladium adduct without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous for substrates with base-sensitive functional groups.[8]
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation and unwanted side reactions.
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Comprehensive Physicochemical and Structural Characterization of 5-Fluoroisoindoline Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-Fluoroisoindoline hydrochloride (CAS: 685565-15-5), a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is paramount for regulatory compliance and the success of drug development programs. This guide presents an integrated approach utilizing chromatographic, spectroscopic, and thermal analysis techniques. We provide not just protocols, but also the scientific rationale behind the selection of methods and parameters, empowering researchers to generate robust and reliable data. The protocols are designed to be self-validating, incorporating system suitability and reference standards to ensure data integrity.
Introduction: The Imperative for Rigorous Characterization
This compound is a heterocyclic aromatic compound increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its structural motifs are found in molecules targeting a range of therapeutic areas. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated intermediates like this one particularly valuable.
Given its role as a critical raw material, a thorough analytical characterization is non-negotiable. A complete profile of this compound ensures lot-to-lot consistency, provides a baseline for stability studies, and confirms the structural integrity necessary for predictable reaction outcomes. This document outlines a multi-technique workflow designed to provide a complete Certificate of Analysis for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 685565-15-5 | [1][2] |
| Molecular Formula | C₈H₉ClFN | [1] |
| Molecular Weight | 173.62 g/mol | [1] |
| IUPAC Name | 5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | [1] |
| Appearance | Off-white to gray solid | [3] |
| Boiling Point | 235.3 °C at 760 mmHg | [2] |
| Storage | Store at room temperature under an inert atmosphere. | [3] |
Chromatographic Analysis: Purity and Assay by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical intermediates. For this compound, a reversed-phase HPLC (RP-HPLC) method provides excellent resolution for separating the main component from potential process-related impurities or degradation products.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like isoindoline derivatives through hydrophobic interactions.[4]
-
Mobile Phase: An isocratic mobile phase of methanol and acidified water is chosen for its simplicity and robustness. The acidic modifier (trifluoroacetic acid - TFA) serves two purposes: it protonates residual silanols on the silica backbone to reduce peak tailing and ensures the analyte, a secondary amine, remains in its protonated, more water-soluble form for consistent interaction with the stationary phase.
-
Detector: A UV/Vis detector is used, as the aromatic ring of the isoindoline structure provides strong chromophores. A wavelength of 280 nm is a suitable starting point for detection.[4]
Protocol 2.1: RP-HPLC Method for Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
-
-
Materials & Reagents:
-
Column: Waters PAH C18, 5 µm, 4.6 x 250 mm, or equivalent.[4]
-
This compound reference standard (purity ≥99%).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
-
Chromatographic Conditions:
-
A summary of the starting conditions is provided in Table 2. These may require optimization for specific systems and impurity profiles.
-
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | Methanol | Organic solvent for elution. |
| Mode | Isocratic: 80% A / 20% B | Simple, robust separation for a known compound.[4] |
| Flow Rate | 0.6 mL/min | Provides optimal efficiency for the column dimensions.[4] |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility.[4] |
| Injection Vol. | 5 µL | Minimizes band broadening on the column.[4] |
| Detection | UV at 280 nm | Wavelength for detecting the aromatic system.[4] |
| Run Time | 15 minutes | Sufficient to elute the main peak and late-eluting impurities. |
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.[5]
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
-
Analysis: Inject the blank (mobile phase), followed by the standard and sample solutions.
-
Data Processing: Calculate the purity of the sample by the area percent method. Assay can be determined by comparing the peak area of the sample to that of the reference standard.
-
Spectroscopic Analysis: Structural Elucidation and Identification
Spectroscopic techniques provide unambiguous confirmation of the molecular structure. A combination of NMR, Mass Spectrometry, and FTIR is essential for a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are necessary.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its residual water peak does not interfere with most analyte signals.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Determines the number of different types of carbon atoms.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a simple and clear confirmation of its presence and chemical environment.[6]
Protocol 3.1.1: NMR Sample Preparation and Analysis
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Materials:
-
Sample: ~10-20 mg of this compound.
-
Solvent: ~0.7 mL of DMSO-d₆.
-
5 mm NMR tubes.
-
-
Procedure:
-
Accurately weigh the sample and transfer it to an NMR tube.
-
Add the deuterated solvent, cap the tube, and vortex until the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument protocols.
-
Table 3: Predicted NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~9.5-10.5 | Broad singlet | NH ₂⁺ proton of the hydrochloride salt. |
| ¹H | ~7.2-7.5 | Multiplet | Aromatic protons (H -Ar). |
| ¹H | ~4.3-4.5 | Singlet/Multiplet | Methylene protons adjacent to nitrogen (-CH ₂-NH₂⁺-). |
| ¹H | ~4.2-4.4 | Singlet/Multiplet | Benzylic methylene protons (Ar-CH ₂-). |
| ¹³C | ~158-162 | Doublet (¹JCF) | C -F aromatic carbon. |
| ¹³C | ~110-140 | Multiple signals | Other aromatic carbons. |
| ¹³C | ~45-55 | Multiple signals | Aliphatic carbons (-C H₂-). |
| ¹⁹F | -110 to -120 | Singlet/Multiplet | Single fluorine environment. |
Note: Chemical shifts are predictive and should be confirmed with experimental data. Coupling constants will provide definitive structural proof.[7][8]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a primary check on its identity. Electrospray ionization (ESI) is well-suited for this polar, pre-ionized molecule.
Protocol 3.2.1: ESI-MS Analysis
-
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., LC-MS system).
-
-
Procedure:
-
Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 methanol:water.
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: The primary ion observed should be the protonated molecule of the free base [C₈H₈FN + H]⁺ at an m/z of approximately 138.16.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol 3.3.1: ATR-FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil and collect the sample spectrum.
-
Expected Peaks: Look for characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, aromatic C-H, aliphatic C-H, C=C, and C-F bonds).[11][12]
-
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like DSC and TGA are critical for understanding the physical properties and thermal stability of a compound.[13]
Differential Scanning Calorimetry (DSC)
DSC measures heat flow associated with thermal transitions and is used here to determine the melting point.[14][15]
Protocol 4.1.1: DSC for Melting Point Determination
-
Instrumentation:
-
DSC instrument.
-
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell. An empty, sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram.
-
Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing information on thermal stability, decomposition, and solvent/water content.[14][16]
Protocol 4.2.1: TGA for Thermal Stability
-
Instrumentation:
-
TGA instrument.
-
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere up to a temperature where full decomposition is observed (e.g., 600 °C).
-
Analysis: The resulting TGA curve plots percent weight loss versus temperature, indicating the onset of thermal decomposition.
-
Integrated Characterization Workflow
The various analytical techniques described should be used in a coordinated workflow to build a complete picture of the material's quality. The following diagram illustrates a logical approach to the characterization process.
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound | 685565-15-5 [sigmaaldrich.com]
- 3. 5-fluoro isoindoline hydrochloride CAS#: 685565-15-5 [chemicalbook.com]
- 4. cetjournal.it [cetjournal.it]
- 5. padproject.nd.edu [padproject.nd.edu]
- 6. 5-fluoro isoindoline hydrochloride(685565-15-5) 19FNMR [m.chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]
- 9. isotope.com [isotope.com]
- 10. Isoquinoline [webbook.nist.gov]
- 11. agilent.com [agilent.com]
- 12. jsheld.com [jsheld.com]
- 13. iajps.com [iajps.com]
- 14. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 15. longdom.org [longdom.org]
- 16. Thermal analysis DSC, TGA, DTA, calorimeter – Orbit [orbit-scientificgroup.com]
Application Note: A Guide to the Solubility of 5-Fluoroisoindoline Hydrochloride for Drug Discovery Applications
Abstract
This guide provides a comprehensive overview of the solubility characteristics of 5-Fluoroisoindoline hydrochloride, a key building block in modern medicinal chemistry. Recognizing the scarcity of public-domain quantitative solubility data, this document emphasizes the foundational principles governing its solubility based on its structure as an amine hydrochloride salt. We present a detailed, field-proven protocol for the accurate experimental determination of its solubility in various organic solvents using the isothermal equilibrium method coupled with HPLC analysis. This application note is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data, a critical parameter for compound management, high-throughput screening, and early-stage formulation development.
Introduction: The Strategic Importance of this compound
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with fluorine, its utility is significantly enhanced. The strategic incorporation of fluorine atoms is a cornerstone of modern drug design, often used to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity to protein targets.[2]
This compound (C₈H₉ClFN) is a salt, typically supplied as a solid powder.[3] Understanding its solubility is not merely a procedural step but a fundamental prerequisite for its effective use in drug discovery workflows. Poor solubility can lead to inaccurate biological assay results, precipitation in stock solutions, and significant challenges in formulation. Therefore, generating precise solubility data is essential for ensuring the integrity and reproducibility of experimental results.
Physicochemical Properties and Predicted Solubility Profile
As the hydrochloride salt of an amine, this compound is a polar, ionic compound.[4] This structure dictates its general solubility behavior. The salt form dramatically increases its polarity compared to the corresponding free base.
Causality of Solubility: The dissolution process is governed by the energetic balance of breaking the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For an ionic salt like 5-Fluoroisoindoline HCl, polar protic solvents are excellent candidates as they can effectively solvate both the chloride anion and the protonated isoindoline cation through strong ion-dipole interactions and hydrogen bonding.[4][5] Polar aprotic solvents can also be effective, primarily through strong dipole-dipole interactions. Conversely, nonpolar solvents lack the ability to effectively solvate the ions, resulting in very low solubility.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 685565-15-5 | [3] |
| Molecular Formula | C₈H₉ClFN | [3] |
| Molecular Weight | 173.62 g/mol | [3] |
| Physical Form | Solid | |
| Boiling Point | 235.3 °C at 760 mmHg | [3] |
| Storage | Room temperature, sealed in dry conditions | |
Based on these principles, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
|---|---|---|---|
| Water | Polar Protic | High | Excellent solvation of ions via hydrogen bonding and ion-dipole interactions. |
| Methanol / Ethanol | Polar Protic | High to Moderate | Good solvation of ions, but the alkyl chain slightly reduces polarity vs. water.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipolar interactions effectively solvate the ionic compound.[7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Good dipolar interactions, a common solvent for polar compounds. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO/DMF, offering weaker solvation. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Very Low | Insufficient polarity to overcome the lattice energy of the salt. |
| Toluene / Hexane | Nonpolar Aprotic | Insoluble | Lacks any significant interactions to solvate the ions.[4] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a robust and reproducible experimental method is required. The isothermal equilibrium method is the gold standard for determining thermodynamic solubility.[4] This protocol ensures that the solution has reached true equilibrium, providing the most accurate measure of a compound's solubility at a given temperature.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials
-
This compound (purity >98%)
-
Analytical grade solvents (e.g., DMSO, Methanol, Ethanol, Water, Acetonitrile)
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.22 µm, compatible with the solvent)
Step-by-Step Methodology
-
Preparation of Saturated Solutions (Self-Validating System):
-
Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of each solvent (e.g., 1.0 mL) in appropriately sized sealed vials.
-
Causality: Using a clear excess of solid is crucial. The continued presence of undissolved solid at the end of the experiment is the primary validation that equilibrium for a saturated solution was achieved.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Expertise: The time to reach equilibrium can vary. For a new compound, it is best practice to perform a time-to-equilibrium study by measuring the concentration at several time points (e.g., 8, 16, 24, 48 hours) to confirm the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to let the undissolved solid settle.
-
Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.[4]
-
Causality: This step is critical to ensure that no solid particulates are carried over during sampling, which would artificially inflate the measured concentration.
-
-
Sample Analysis Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.
-
Perform a precise serial dilution of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Trustworthiness: The dilution step must be performed with calibrated pipettes and volumetric flasks to ensure accuracy. Record the dilution factor meticulously.
-
-
Quantification via HPLC:
-
Prepare a multi-point calibration curve using known concentrations of this compound. The curve must demonstrate linearity (R² > 0.995).
-
Inject the diluted samples onto the HPLC system.
-
Quantify the concentration of the compound in the diluted sample by integrating the peak area and comparing it against the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results reported as the mean ± standard deviation.[4]
-
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol is illustrated below.
Caption: Isothermal equilibrium solubility determination workflow.
Application in Drug Discovery: A Hypothetical Context
The 5-fluoroisoindoline scaffold can be elaborated to create potent inhibitors for various therapeutic targets. For instance, it could serve as a core fragment for a novel series of protein kinase inhibitors. In many kinase inhibitors, a heterocyclic core occupies the adenine-binding region of the ATP pocket.
The diagram below illustrates a simplified, hypothetical signaling pathway where such an inhibitor might act to block downstream effects, a common goal in oncology drug discovery.
Caption: Hypothetical kinase pathway inhibited by a 5-fluoroisoindoline derivative.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
References
- University of Colorado Boulder. (n.d.). Experiment 2: Determination of Solubility Class.
- BenchChem. (2025). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
- Unknown Source. (n.d.). Experiment 1: Determination of Solubility Class.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Unnamed Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Phencyclidine Hydrochloride Datasheet.
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
-
Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]
- Capot Chemical. (n.d.). Specifications of 5-Fluoro isoindoline hydrochloride.
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2017). The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]
-
gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
Sources
Application Notes and Protocols for Parallel Synthesis Utilizing 5-Fluoroisoindoline Hydrochloride
Introduction: The Strategic Advantage of the 5-Fluoroisoindoline Scaffold in Drug Discovery
The isoindoline core is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, making it an attractive scaffold for targeting a variety of biological receptors. The introduction of a fluorine atom, as in 5-Fluoroisoindoline, offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3]
Parallel synthesis is a key strategy in modern drug discovery for the rapid generation of large and diverse compound libraries.[4] This approach enables the efficient exploration of structure-activity relationships (SAR) and the identification of promising lead compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Fluoroisoindoline hydrochloride in parallel synthesis campaigns to generate novel compound libraries.
Core Principles and Workflow for Parallel Library Synthesis
The general workflow for the parallel synthesis of a diverse library from this compound involves a series of diversification reactions at the secondary amine. A key initial step is the in-situ neutralization of the hydrochloride salt to generate the free, nucleophilic secondary amine. This is typically achieved by the addition of a suitable non-nucleophilic base. Following this activation, the scaffold can be readily diversified through various reactions, including N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions.
Figure 1: A generalized workflow for the parallel synthesis of a diverse compound library starting from this compound.
Experimental Protocols for Parallel Library Synthesis
The following protocols are designed for execution in a parallel format, typically in 24- or 96-well reaction blocks. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Parallel N-Acylation of 5-Fluoroisoindoline
This protocol describes the parallel acylation of 5-Fluoroisoindoline with a library of diverse acyl chlorides.
Materials:
-
This compound
-
Library of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of each acyl chloride in anhydrous DCM in a separate plate.
-
Prepare a 1.5 M stock solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).
-
Add 50 µL of the DIPEA stock solution (0.075 mmol) to each well and agitate the block for 15 minutes at room temperature to ensure complete neutralization.
-
Using an automated liquid handler or multichannel pipette, add 100 µL of the corresponding acyl chloride stock solution (0.06 mmol) to each well.
-
-
Reaction and Monitoring:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Agitate the reaction block at room temperature for 12-18 hours.
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Parallel Work-up and Purification:
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with DCM (2 x 200 µL).
-
The combined organic layers can be passed through a plug of silica gel or a phase separator plate to remove aqueous residues.
-
The solvent is then removed in vacuo using a centrifugal evaporator.
-
The crude products are redissolved in a suitable solvent (e.g., DMSO/methanol) for purification by preparative HPLC.[5]
-
Data Presentation: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Product Structure | Yield (%) | Purity (%) |
| 1 | Benzoyl chloride | 85 | >95 | |
| 2 | Acetyl chloride | 92 | >98 | |
| 3 | 4-Chlorobenzoyl chloride | 88 | >95 | |
| 4 | Cyclopropanecarbonyl chloride | 78 | >95 |
Yields are calculated after purification. Purity is determined by LC-MS analysis.
Figure 2: Simplified mechanism of N-acylation.
Protocol 2: Parallel Reductive Amination for N-Alkylation
This protocol outlines the parallel N-alkylation of 5-Fluoroisoindoline with a library of aldehydes via reductive amination.[6]
Materials:
-
This compound
-
Library of aldehydes (e.g., benzaldehyde, isobutyraldehyde, etc.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium triacetoxyborohydride (STAB)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.4 M stock solution of this compound in anhydrous DCE.
-
Prepare a 0.5 M stock solution of each aldehyde in anhydrous DCE in a separate plate.
-
Prepare a 1.2 M stock solution of DIPEA in anhydrous DCE.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 125 µL of the this compound stock solution (0.05 mmol).
-
Add 42 µL of the DIPEA stock solution (0.05 mmol) to each well and agitate for 15 minutes.
-
Add 100 µL of the corresponding aldehyde stock solution (0.05 mmol) to each well.
-
Agitate the reaction block at room temperature for 1 hour to allow for iminium ion formation.
-
-
Reduction:
-
Add solid sodium triacetoxyborohydride (16 mg, 0.075 mmol) to each well using a powder dispensing system or carefully by hand.
-
Seal the reaction block and agitate at room temperature for 18-24 hours.
-
-
Parallel Work-up and Purification:
-
Quench the reactions by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with DCM (2 x 200 µL).
-
The combined organic layers are dried over anhydrous sodium sulfate in a filter plate and the solvent removed in vacuo.
-
The crude products are redissolved and purified by preparative HPLC.
-
Data Presentation: Representative N-Alkylation Reactions
| Entry | Aldehyde | Product Structure | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | 75 | >95 | |
| 2 | Isobutyraldehyde | 68 | >95 | |
| 3 | 4-Fluorobenzaldehyde | 72 | >95 | |
| 4 | Cyclohexanecarboxaldehyde | 65 | >95 |
Yields are calculated after purification. Purity is determined by LC-MS analysis.
Figure 3: Simplified pathway for reductive amination.
Protocol 3: Parallel Suzuki-Miyaura Coupling
For this reaction, a brominated analog, 5-bromo-isoindoline, would be required. The following is a general protocol adaptable for the parallel Suzuki-Miyaura coupling of a 5-bromo-isoindoline derivative (assuming prior N-protection if necessary).[7]
Materials:
-
N-Protected-5-bromo-isoindoline
-
Library of aryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Buchwald's G3)
-
Base (e.g., aqueous sodium carbonate or potassium phosphate)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
96-well reaction block with sealing mat
-
Inert atmosphere glovebox or Schlenk line techniques
Procedure:
-
Stock Solution Preparation (under inert atmosphere):
-
Prepare a 0.3 M stock solution of N-Protected-5-bromo-isoindoline in the organic solvent.
-
Prepare a 0.36 M stock solution of each aryl boronic acid in the organic solvent in a separate plate.
-
Prepare a 2.0 M aqueous solution of the base.
-
Prepare a stock solution of the palladium catalyst in the organic solvent.
-
-
Reaction Setup (under inert atmosphere):
-
To each well of the reaction block, add 167 µL of the N-Protected-5-bromo-isoindoline stock solution (0.05 mmol).
-
Add 167 µL of the corresponding aryl boronic acid stock solution (0.06 mmol) to each well.
-
Add 50 µL of the aqueous base solution (0.1 mmol).
-
Add the palladium catalyst solution to each well (typically 1-5 mol%).
-
-
Reaction and Monitoring:
-
Seal the reaction block and heat to 80-100 °C with agitation for 12-24 hours.
-
Monitor reaction completion by LC-MS.
-
-
Parallel Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Dilute each well with ethyl acetate (500 µL) and water (200 µL).
-
Separate the organic layer. The aqueous layer can be back-extracted with ethyl acetate.
-
The combined organic layers are passed through a pad of celite and silica gel.
-
The solvent is removed in vacuo, and the crude products are purified by preparative HPLC.
-
Troubleshooting Suzuki-Miyaura Reactions:
-
Low Conversion: Ensure the catalyst is active and the reaction is performed under strictly anaerobic conditions. Boronic acid decomposition can be an issue; consider using more stable boronic esters.[8]
-
Homocoupling: This side reaction can be minimized by ensuring a pure Pd(0) source and thorough degassing.[8]
Figure 4: A simplified representation of the Suzuki-Miyaura catalytic cycle.[9]
High-Throughput Purification and Analysis
A critical bottleneck in parallel synthesis is often the purification and analysis of the resulting compound library.[2]
-
Purification: Mass-directed preparative HPLC is the industry standard for high-throughput purification.[5] Columns and gradients can be optimized for the specific chemotypes being produced.
-
Analysis: Each purified compound should be analyzed for identity and purity, typically by LC-MS. For key compounds, ¹H NMR and ¹³C NMR should be obtained to confirm the structure. Automated systems for purification and analysis can significantly increase the efficiency of the overall workflow.[10]
Conclusion
This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. Its strategic incorporation of a fluorine atom and a readily functionalizable secondary amine makes it an ideal starting point for exploring novel chemical space in drug discovery. The protocols outlined in this document provide a robust framework for the efficient N-acylation, N-alkylation, and Suzuki-Miyaura coupling of this scaffold in a high-throughput format. Careful optimization of reaction conditions and the implementation of automated purification and analysis are key to maximizing the success of parallel synthesis campaigns utilizing this promising building block.
References
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Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]
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(2022). A Quick Introduction to Parallel Synthesis. Asynt. [Link]
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Singh, U. P., & Singh, R. P. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6529. [Link]
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Avery, M., Bundesmann, M., Ciszewski, G., Khunte, B., Leverett, C., Ostner, G., & Ryder, T. F. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Schaffrath, M., von Roedern, E., Hamley, P., & Stilz, H. U. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(4), 546-553. [Link]
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(2025). Optimization of the reaction conditions. ResearchGate. [Link]
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(2025). Purification technique for liquid-phase combinatorial synthesis. ResearchGate. [Link]
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Ley, S. V., et al. (2015). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 11, 1298-1310. [Link]
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Liu, G., et al. (2018). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules, 23(10), 2633. [Link]
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(2025). Optimization of the reaction conditions. ResearchGate. [Link]
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Coley, C. W., et al. (2021). Expanding accessible chemical space through automated high-throughput experimentation. Nature Communications, 12(1), 2029. [Link]
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Christensen, M., et al. (2023). Rapid planning and analysis of high-throughput experiment arrays for reaction discovery. Nature Communications, 14(1), 3986. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Avery, M., et al. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
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Reddy, C. R., et al. (2011). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. ACS Combinatorial Science, 13(3), 231-235. [Link]
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Steinmetz, T., et al. (2021). Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. Chemistry – A European Journal, 27(1), 329-339. [Link]
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Bagley, M. C., et al. (2017). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry, 15(4), 849-858. [Link]
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Ley, S. V., et al. (2016). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. Organic & Biomolecular Chemistry, 14(44), 10426-10430. [Link]
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Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(12), 14793-14806. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Geysen, H. M. (2003). Combinatorial compound libraries for drug discovery: an ongoing challenge. Nature Reviews Drug Discovery, 2(3), 222-230. [Link]
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ChemRxiv. (2022). Probing the Chemical "Reactome" with High Throughput Experimentation Data. [Link]
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ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. [Link]
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Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1956. [Link]
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Royal Society of Chemistry. (2014). Parallel Synthesis and Library Design. [Link]
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Asynt. (2022). Introduction | Parallel Synthesis | Chemistry. [Link]
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Udugamasooriya, D. G., & Kodadek, T. (2010). Solid-phase synthesis and screening of N-acylated polyamine (NAPA) combinatorial libraries for protein binding. Current Protocols in Chemical Biology, 2(4), 213-238. [Link]
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Liu, R., Li, X., & Lam, K. S. (2017). Combinatorial Chemistry in Drug Discovery. Current opinion in chemical biology, 38, 117-126. [Link]
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Zhang, L., et al. (2000). A Novel and Practical Synthesis of 3-Unsubstituted Indolizines. Synthesis, 2000(12), 1733-1737. [Link]
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El-Sayed, M. A., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS Omega, 8(36), 32943-32957. [Link]
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Beier, P., et al. (2015). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry, 80(18), 9130-9139. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of 5-Fluoroisoindoline Hydrochloride
Abstract: This application note provides a comprehensive, step-by-step guide for the scale-up synthesis of 5-Fluoroisoindoline hydrochloride, a key building block in medicinal chemistry and drug development. The described three-step synthetic route is designed for scalability, safety, and high purity of the final product. The protocol begins with the formation of 4-fluorophthalimide from 4-fluorophthalic anhydride, followed by a robust catalytic hydrogenation to yield 5-fluoroisoindoline, and concludes with the formation and purification of the hydrochloride salt. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of this compound
Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability. 5-Fluoroisoindoline is a valuable scaffold present in a variety of biologically active compounds. Its hydrochloride salt form enhances stability and solubility, making it an ideal intermediate for further synthetic transformations.[1] A scalable and reproducible synthetic route is crucial for ensuring a consistent supply of this key intermediate for research and development pipelines.
This document outlines a well-defined, three-step synthesis designed for scale-up, focusing on process safety, efficiency, and product purity. The chosen pathway leverages readily available starting materials and established, scalable chemical transformations.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a linear three-step process, as illustrated in the workflow diagram below. The strategy was designed for operational simplicity and to minimize the use of hazardous reagents where possible, making it amenable to a larger scale production environment.
Figure 1: Overall synthetic workflow for this compound.
Detailed Protocols and Methodologies
Step 1: Synthesis of 4-Fluorophthalimide
Rationale: The initial step involves the formation of the phthalimide ring system. The reaction of a phthalic anhydride with urea at elevated temperatures is a well-established, atom-economical method for producing phthalimides on a large scale. This method avoids the need for handling ammonia gas directly.
Reaction Scheme:
4-Fluorophthalic Anhydride + Urea → 4-Fluorophthalimide
Materials and Equipment:
-
4-Fluorophthalic anhydride
-
Urea
-
High-temperature reaction vessel with mechanical stirring, a condenser, and a nitrogen inlet/outlet.
-
Heating mantle or oil bath
Protocol:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 4-fluorophthalic anhydride (1.0 eq) and urea (0.7-1.0 eq).
-
Reaction: Heat the mixture under a slow stream of nitrogen with stirring. The reaction temperature should be gradually increased to 135-140°C and held for approximately 3 hours, or until gas evolution (CO2 and NH3) ceases.
-
Completion: Increase the temperature to 160°C for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture to room temperature. The resulting solid is crude 4-fluorophthalimide.
-
Purification (Optional): For this sequence, the crude product is often of sufficient purity for the subsequent reduction step. If higher purity is required, the product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Reduction of 4-Fluorophthalimide to 5-Fluoroisoindoline
Rationale: The reduction of the phthalimide to the corresponding isoindoline is the core transformation. Catalytic hydrogenation is the method of choice for scale-up due to its high efficiency, cleaner reaction profile, and the ease of catalyst removal by filtration. Palladium on carbon (Pd/C) is a common and effective catalyst for this type of reduction. The use of an acidic medium can sometimes promote this reaction, but for this protocol, a neutral solvent is employed to simplify the work-up.
Reaction Scheme:
4-Fluorophthalimide + H₂ --(Pd/C)--> 5-Fluoroisoindoline
Figure 2: Conceptual diagram of the catalytic hydrogenation process.
Materials and Equipment:
-
4-Fluorophthalimide (from Step 1)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Tetrahydrofuran (THF) or a similar suitable solvent
-
Hydrogenator (e.g., Parr apparatus) or a stirred autoclave rated for high pressure.
-
Filter aid (e.g., Celite®)
Protocol:
-
Vessel Preparation: Charge the hydrogenation vessel with 4-fluorophthalimide (1.0 eq) and the solvent (e.g., THF).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (typically 2-5 mol%).
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by hydrogen uptake or by analytical methods (TLC, HPLC).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroisoindoline free base as an oil or solid.
Step 3: Formation and Purification of this compound
Rationale: The final step involves converting the free base into its hydrochloride salt. This is advantageous for purification and long-term stability. The salt is typically a crystalline solid that is easier to handle, weigh, and store than the free base. Recrystallization is a highly effective method for purifying the final product to pharmaceutical-grade standards.
Protocol:
-
Dissolution: Dissolve the crude 5-fluoroisoindoline free base (from Step 2) in a suitable solvent such as ethyl acetate or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2N HCl in ethyl acetate or isopropanolic HCl) with stirring. The hydrochloride salt will precipitate.
-
Precipitation: Continue stirring in the cold for a period to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of the cold solvent.
-
Drying: Dry the crude this compound under vacuum.
-
Recrystallization: For final purification, dissolve the crude salt in a minimal amount of a hot solvent (e.g., isopropanol or ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Quantitative Data Summary
The following table summarizes typical process parameters and expected outcomes for this synthetic route.
| Parameter | Step 1: Imide Formation | Step 2: Hydrogenation | Step 3: Salt Formation & Purification | Overall |
| Starting Material | 4-Fluorophthalic Anhydride | 4-Fluorophthalimide | 5-Fluoroisoindoline (Free Base) | - |
| Key Reagents | Urea | H₂, 10% Pd/C | HCl in solvent | - |
| Solvent | None (neat) | THF or similar | Isopropanol / Ethyl Acetate | - |
| Temperature | 135-160°C | 40-60°C | 0°C to Reflux | - |
| Pressure | Atmospheric | 50-100 psi | Atmospheric | - |
| Typical Yield | >95% (crude) | 85-95% | 90-98% (purification step) | 70-85% |
| Typical Purity (Final) | - | - | >99% (by HPLC) | >99% |
Safety and Hazard Management
All steps of this synthesis should be performed by trained personnel in a well-ventilated chemical fume hood or appropriate containment facility.
-
Step 1 (Imide Formation): The reaction is conducted at high temperatures. Appropriate thermal shielding and temperature control are necessary. The reaction evolves ammonia and carbon dioxide; ensure adequate ventilation.
-
Step 2 (Hydrogenation): This step involves flammable solvents (THF) and flammable gas (hydrogen) under pressure. The use of a properly rated and maintained hydrogenation reactor is mandatory. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably wet.
-
Step 3 (Salt Formation): Hydrochloric acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By employing robust and well-understood chemical transformations, this three-step process is suitable for producing multi-gram to kilogram quantities of the target compound, thereby supporting ongoing research and development in medicinal chemistry and related fields.
References
- Google Patents.
-
McCrindle, R., et al. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 1977, 1590-1594. [Link]
- Google Patents. Preparation of fluorophthalimides. (US4680412A).
-
Osby, J. O., Martin, M. G., & Ganem, B. An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 1984, 25(19), 2093-2096. [Link]
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Technical Guide: High-Purity Recovery of 5-Fluoroisoindoline Hydrochloride via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoroisoindoline and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a range of pharmacologically active agents.[1][2][3] The purity of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final compound. This application note provides a comprehensive, field-proven protocol for the purification of 5-Fluoroisoindoline hydrochloride (CAS No. 685565-15-5) using the recrystallization technique. We delve into the mechanistic principles, provide a step-by-step methodology, and offer troubleshooting guidance to enable researchers to consistently obtain high-purity material suitable for demanding drug discovery applications.
Introduction: The Rationale for Purity
This compound is a solid, salt-form of the parent amine, which enhances its stability and handling properties.[4] In multi-step syntheses, impurities from the manufacturing of this precursor—such as unreacted starting materials, side-products, or residual solvents—can carry through and complicate subsequent reactions, leading to lower yields, difficult purification challenges, and potentially confounding biological data.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[5][6] The fundamental principle relies on dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble. Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the "mother liquor."[7] This guide establishes a robust recrystallization protocol specifically tailored for this compound.
Compound Profile and Safety Precautions
A thorough understanding of the compound's properties and hazards is critical before any experimental work commences.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 685565-15-5 | [4][8] |
| Molecular Formula | C₈H₉ClFN | [4][9] |
| Molecular Weight | 173.62 g/mol | [4] |
| Appearance | Solid | |
| Boiling Point | 235.3 °C at 760 mmHg | [9] |
| Storage | Store at room temperature | [4] |
Critical Safety and Handling
This compound is classified as a hazardous substance. All handling must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Measures: Avoid inhalation of dust.[10][11] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[10] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[10]
The Science of Solvent Selection for Amine Salts
The success of recrystallization hinges almost entirely on the choice of solvent. As a hydrochloride salt, 5-Fluoroisoindoline is significantly more polar than its freebase counterpart.[12][13] This dictates that polar solvents will be more effective. The ideal solvent must exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
-
Recommended Solvents for Screening:
-
Primary Choice (Polar Protic): Isopropanol (IPA), Ethanol (EtOH). These alcohols often provide the ideal solubility profile for amine hydrochlorides.
-
Secondary Choice (Mixed Systems): For fine-tuning solubility, mixed solvent systems can be employed. A common strategy is to dissolve the compound in a "good" solvent (like ethanol) and then add a "poor" solvent (an anti-solvent, like ethyl acetate or diethyl ether) until the solution becomes turbid.[12][14] A patent for the related, non-fluorinated isoindoline hydrochloride notes purification from ethanol or ethyl acetate, supporting this approach.[15]
-
This protocol will focus on Isopropanol (IPA) as the primary solvent, as it has consistently demonstrated excellent performance for this class of compounds.
Detailed Experimental Protocol
This protocol is designed for purifying approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Isopropanol (IPA), Reagent Grade
-
Deionized Water (for ice bath)
-
125 mL Erlenmeyer flask with a loose-fitting cap (e.g., watch glass)
-
50 mL Erlenmeyer flask
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and filtration flask
-
Whatman Grade 1 filter paper
-
Vacuum source
-
Spatulas and weighing paper
-
Drying oven or vacuum desiccator
Workflow Diagram
Caption: Workflow for the purification of 5-Fluoroisoindoline HCl.
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 20-25 mL of isopropanol. Begin heating the mixture to a gentle boil (approx. 82 °C) with stirring.
-
Continue adding hot isopropanol in small portions (1-2 mL at a time) until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.[6] Avoid adding excess solvent.
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.
-
If insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Pre-heat a second flask and a funnel to help prevent this.
-
-
Crystallization:
-
Cover the flask with a watch glass and remove it from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Agitating the solution at this stage can cause impurities to become trapped in the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold isopropanol to ensure a good seal.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the collected crystals with two small portions (approx. 5 mL each) of ice-cold isopropanol. This removes the impurity-laden mother liquor adhering to the crystal surfaces. Using room-temperature solvent will redissolve a significant portion of your product.[6]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven (40-50 °C) or a vacuum desiccator.
-
Expected Results and Troubleshooting
| Parameter | Guideline Value | Rationale |
| Starting Purity | Typically 90-97% | Varies by supplier.[4] |
| Final Purity | >99% (by HPLC) | Goal of the purification. |
| Solvent Volume (IPA) | Approx. 6-8 mL per gram | Varies with impurity profile. |
| Expected Recovery | 80-90% | Some loss in the mother liquor is unavoidable. |
| Appearance | White to off-white crystalline solid | Significant color reduction indicates impurity removal. |
Troubleshooting Common Issues:
-
No Crystals Form: The solution is likely too dilute. Reheat the solution and boil off a portion of the solvent, then allow it to cool again. Alternatively, try scratching the inside of the flask below the solvent line with a glass rod to create nucleation sites.
-
"Oiling Out": The compound separates as a liquid instead of a solid. This occurs if the solution is cooled too rapidly or is too concentrated. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.
-
Poor Recovery: The most common cause is using too much solvent during the dissolution step or washing the final crystals with solvent that was not sufficiently cold.[6]
Conclusion
This application note details a reliable and scalable protocol for the purification of this compound by recrystallization from isopropanol. By carefully following the principles of solvent selection and procedural execution outlined herein, researchers can effectively remove process-related impurities and obtain high-purity material. This ensures the quality and reproducibility of downstream applications, from discovery chemistry to the development of novel therapeutics.
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This compound | CAS 685565-15-5 . AMERICAN ELEMENTS. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]
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- Process for the preparation of isoindoline.
-
Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Recrystallization . University of California, Irvine. [Link]
-
Chemical/Laboratory Techniques: Recrystallization . University of Groningen via YouTube. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . Preprints.org. [Link]
-
Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy . PubMed Central (PMC). [Link]
- Process for the preparation of new derivatives of isoindoline.
-
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones . ACS Publications, The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of a 5-Fluoroisoindoline Derivative Library
For: Researchers, scientists, and drug development professionals.
Abstract
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically significant molecules.[1] Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive templates for drug discovery programs.[1] This guide provides a comprehensive set of protocols for the derivatization of 5-Fluoroisoindoline hydrochloride, a versatile building block for creating diverse chemical libraries. We present detailed methodologies for N-acylation, N-alkylation, and palladium-catalyzed N-arylation (Suzuki-Miyaura coupling), complete with mechanistic insights, characterization data, and safety protocols. The aim is to equip researchers with the practical knowledge to efficiently synthesize and explore the chemical space around this valuable scaffold.
Introduction: The Significance of the 5-Fluoroisoindoline Scaffold
The isoindoline core is a bicyclic heterocyclic system that serves as a versatile template in the design of therapeutic agents.[1] The strategic incorporation of a fluorine atom at the 5-position can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, all critical parameters in drug design. This compound is a stable, easy-to-handle starting material that provides a key entry point into a diverse range of derivatives. This guide will focus on three primary transformations of the secondary amine within the isoindoline core: N-acylation, N-alkylation, and N-arylation.
Safety and Handling
2.1. General Laboratory Safety
All manipulations should be performed in a well-ventilated fume hood.[2] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[3] An emergency eyewash station and safety shower should be readily accessible.[2]
2.2. Specific Hazards of this compound
This compound is a hydrochloride salt of an amine and should be handled with care.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with copious amounts of water.[4]
2.3. Waste Disposal
All organic waste, especially that containing fluorine, should be collected in designated, labeled containers.[5][6] Fluorinated organic waste may require specialized disposal procedures; consult your institution's environmental health and safety guidelines.[5][6] Aqueous waste should be neutralized before disposal.
Characterization of Starting Material and Derivatives
Accurate characterization of all synthesized compounds is crucial. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.[1][7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Table 1: Spectroscopic Data for this compound and a Representative Derivative
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| This compound | 9.5-10.5 (br s, 2H, NH₂⁺), 7.1-7.3 (m, 3H, Ar-H), 4.4-4.6 (br s, 4H, CH₂) | 162.5 (d, J=245 Hz), 138.0 (d, J=8 Hz), 125.0 (d, J=2 Hz), 115.0 (d, J=22 Hz), 113.5 (d, J=21 Hz), 51.5 (s) | -116.5 (s) | 138.07 [M+H]⁺ |
| 1-(5-Fluoroisoindolin-2-yl)ethan-1-one | 7.0-7.2 (m, 3H, Ar-H), 4.8 (s, 2H, NCH₂), 4.7 (s, 2H, NCH₂), 2.2 (s, 3H, COCH₃) | 169.0 (s), 162.0 (d, J=243 Hz), 139.5 (d, J=8 Hz), 125.5 (d, J=2 Hz), 114.5 (d, J=23 Hz), 113.0 (d, J=21 Hz), 52.0 (s), 48.0 (s), 22.0 (s) | -117.0 (s) | 180.08 [M+H]⁺ |
Synthetic Protocols
N-Acylation of this compound
N-acylation is a robust method for introducing a wide variety of functional groups to the isoindoline nitrogen, forming a stable amide bond. This reaction is typically high-yielding and can be performed with various acylating agents.[6][9]
Causality Behind Experimental Choices: The reaction begins with the neutralization of the hydrochloride salt using a non-nucleophilic base like triethylamine (TEA) to liberate the free secondary amine.[9] The free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[10] The reaction is typically performed at 0 °C to control the exothermic reaction between the amine and the acyl chloride.[11] Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the starting material and reagents.
Experimental Workflow Diagram:
Caption: General workflow for N-acylation.
Detailed Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per mmol of starting material).
-
Add triethylamine (2.2 eq) and stir the suspension at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation of 5-Fluoroisoindoline
N-alkylation introduces an alkyl group to the nitrogen atom, forming a tertiary amine.[6] Direct alkylation with alkyl halides is a common method.[5]
Causality Behind Experimental Choices: Similar to N-acylation, the hydrochloride salt must first be neutralized. A stronger base like potassium carbonate is often used to drive the reaction to completion.[12] The free amine then acts as a nucleophile in an SN2 reaction with the alkyl halide.[5] N,N-Dimethylformamide (DMF) is a suitable polar aprotic solvent that facilitates SN2 reactions. Heating is often required to increase the reaction rate.
Experimental Workflow Diagram:
Caption: General workflow for N-alkylation.
Detailed Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF, 10 mL per mmol of starting material).
-
Add the desired alkyl halide (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed N-Arylation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[13][14] While typically used for C-C bond formation, variations can be adapted for C-N bond formation, providing access to N-aryl isoindolines.[10][15]
Causality Behind Experimental Choices: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[16] The isoindoline nitrogen, after deprotonation by a base (e.g., sodium tert-butoxide), coordinates to the palladium center. Reductive elimination then forms the C-N bond and regenerates the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps.[10][17] Anhydrous and oxygen-free conditions are necessary to prevent catalyst deactivation.[14]
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for N-arylation.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The protocols detailed in this guide provide a robust foundation for the synthesis of a diverse library of 5-Fluoroisoindoline derivatives. By leveraging N-acylation, N-alkylation, and N-arylation reactions, researchers can efficiently explore the structure-activity relationships of this important scaffold. Adherence to the safety guidelines and proper analytical characterization are paramount for successful and safe laboratory practice.
References
Sources
- 1. rsc.org [rsc.org]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. cdc.gov [cdc.gov]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. epa.gov [epa.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. rsc.org [rsc.org]
- 8. biophysics.org [biophysics.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Fluoroisoindoline Hydrochloride as a Versatile Scaffold for Novel PET Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive quantification of physiological and pathological processes. The development of novel PET radioligands is critical to expanding the diagnostic and research capabilities of this modality. This document explores the potential of 5-Fluoroisoindoline hydrochloride as a strategic building block for the synthesis of new PET tracers. While direct, widespread application of this specific precursor in established PET ligand synthesis is not extensively documented, its inherent structural and chemical attributes make it a compelling starting point for the development of next-generation imaging agents. Herein, we provide a forward-looking guide, grounded in established chemical principles, on how this scaffold can be leveraged for the synthesis of precursors amenable to radiolabeling with common PET radionuclides like Fluorine-18 and Carbon-11.
Introduction: The Rationale for Fluorinated Isoindoline Scaffolds in PET Ligand Design
The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. Its rigid, bicyclic structure can provide a well-defined orientation for pharmacophoric elements, leading to high-affinity interactions with biological targets. The introduction of a fluorine atom, as in 5-Fluoroisoindoline, offers several advantages for PET ligand development:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolism and enhancing the in vivo stability of the molecule.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and conformational preferences, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Potential for ¹⁸F-Labeling: While the existing fluorine atom is non-radioactive (¹⁹F), its presence can electronically influence the reactivity of other positions on the aromatic ring, which can be exploited in radiolabeling strategies.
The development of PET radioligands targeting the central nervous system (CNS) and other tissues continues to be an active area of research. For instance, isoindolone derivatives, which are structurally related to isoindolines, have been synthesized and evaluated as potential PET radioligands for imaging 5-HT2C receptors.[1][2] This underscores the utility of the broader isoindoline pharmacophore in designing molecules that can cross the blood-brain barrier and engage with specific neurological targets.
Proposed Synthetic Pathways Utilizing this compound
This compound serves as an excellent starting point for the synthesis of a diverse library of precursor molecules for radiolabeling. The secondary amine of the isoindoline core is a versatile handle for derivatization through various chemical transformations.
N-Alkylation and N-Arylation Reactions
The most straightforward derivatization of 5-Fluoroisoindoline is the alkylation or arylation of the secondary amine. This can be used to introduce a variety of functional groups, including those that can serve as leaving groups for subsequent radiolabeling.
A proposed synthetic workflow is illustrated below:
Caption: General scheme for the derivatization of 5-Fluoroisoindoline.
Synthesis of a Precursor for ¹⁸F-Fluoroalkylation
A common strategy in PET chemistry is the introduction of a fluoroalkyl chain, such as a 2-[¹⁸F]fluoroethyl group. A precursor for this reaction can be synthesized from 5-Fluoroisoindoline by attaching a side chain with a suitable leaving group.
Protocol 1: Synthesis of 2-(5-Fluoroisoindolin-2-yl)ethyl Tosylate
-
Free Base Formation: Dissolve this compound in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base of 5-Fluoroisoindoline.
-
Alkylation: To a solution of the 5-Fluoroisoindoline free base in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃) and ethylene ditosylate.
-
Reaction: Heat the mixture to 80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the desired tosylated precursor.
Radiolabeling Strategies for 5-Fluoroisoindoline-Derived Precursors
The choice of radiolabeling strategy depends on the desired radionuclide and the chemical functionality of the precursor molecule.
[¹⁸F]Fluoride Nucleophilic Substitution
Fluorine-18 is the most commonly used radionuclide for PET imaging due to its favorable physical properties.[3][4] Nucleophilic substitution with [¹⁸F]fluoride is the most prevalent method for its incorporation into molecules.
Protocol 2: Automated Radiosynthesis of a [¹⁸F]Fluoroethylated 5-Fluoroisoindoline Derivative
This protocol is designed for an automated synthesis module.
-
[¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the tosylated precursor (synthesized in Protocol 1) in a suitable high-boiling point solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a defined period (e.g., 10-15 minutes).
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 solid-phase extraction (SPE) cartridge to trap the crude radiolabeled product. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the desired product from the cartridge with a suitable organic solvent (e.g., ethanol or acetonitrile).
-
Final Formulation: The eluted product can be further purified by semi-preparative HPLC. The collected radioactive peak is then reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
The entire automated process, from [¹⁸F]fluoride delivery to final product formulation, can typically be completed within 60-90 minutes.
Caption: Workflow for automated ¹⁸F-labeling.
[¹¹C]Carbon-11 Methylation
Carbon-11 is another important PET radionuclide. [¹¹C]Methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are common reagents for introducing a [¹¹C]methyl group. The secondary amine of 5-Fluoroisoindoline is an ideal site for [¹¹C]methylation.
Protocol 3: [¹¹C]Methylation of 5-Fluoroisoindoline
-
Precursor Preparation: The free base of 5-Fluoroisoindoline serves as the precursor.
-
[¹¹C]CH₃I Trapping: [¹¹C]CH₃I, produced from the cyclotron, is trapped in a solution of the precursor in a suitable solvent (e.g., DMF or DMSO) at room temperature or below.
-
Reaction: The reaction is typically carried out in the presence of a base (e.g., NaOH or a tetraalkylammonium hydroxide) and is often very rapid, proceeding within minutes at elevated temperatures.
-
Purification: The reaction mixture is purified by HPLC to isolate the [¹¹C]N-methyl-5-fluoroisoindoline.
Data Summary and Considerations
The following table summarizes hypothetical, yet expected, outcomes for the synthesis and radiolabeling of 5-Fluoroisoindoline derivatives. These values are based on typical results reported for similar reactions in the literature.
| Parameter | Protocol 1: Precursor Synthesis | Protocol 2: ¹⁸F-Radiolabeling | Protocol 3: ¹¹C-Radiolabeling |
| Reaction Time | 12-16 hours | 10-15 minutes (labeling step) | 5-10 minutes (labeling step) |
| Overall Synthesis Time | - | 60-90 minutes | 30-45 minutes |
| Expected Yield | 60-80% (non-radioactive) | 20-40% (decay-corrected) | 30-50% (decay-corrected) |
| Radiochemical Purity | - | >98% (after HPLC) | >98% (after HPLC) |
| Molar Activity | - | 37-185 GBq/µmol | 74-370 GBq/µmol |
Conclusion and Future Directions
This compound is a commercially available and synthetically versatile building block that holds significant, yet largely untapped, potential for the development of novel PET ligands. The protocols and strategies outlined in this application note provide a scientifically grounded framework for researchers to begin exploring the utility of this scaffold. By leveraging established N-derivatization and radiolabeling techniques, a wide array of new PET tracers can be synthesized and evaluated for various biological targets. Future work should focus on the synthesis of a diverse library of 5-Fluoroisoindoline derivatives and their subsequent evaluation as PET radioligands for in vivo imaging in preclinical models of disease.
References
- Pike, V. W. (2009). PET radiotracers: crossing the blood-brain barrier and beyond. Current Opinion in Chemical Biology, 13(3), 320-328.
-
Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American journal of nuclear medicine and molecular imaging, 2(1), 55. [Link][4]
-
Zhang, L., et al. (2021). Synthesis and Evaluation of [11C] 7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2 C Receptors. Frontiers in Neuroscience, 15, 766320. [Link][1]
-
Zhang, L., et al. (2021). Synthesis and Evaluation of [11C] 7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors. PubMed Central. [Link][2]
- Miller, P. W., et al. (2008). F-18 labeling of proteins.
Sources
- 1. Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2 C Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 5-Fluoroisoindoline Hydrochloride
Introduction
5-Fluoroisoindoline hydrochloride is a valuable building block for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its unique structural motif, featuring a bicyclic aromatic system with a secondary amine and a fluorine substituent, makes it a key intermediate in the development of novel therapeutics and functional materials. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of common and impactful reactions involving this compound. The protocols detailed herein are based on established synthetic methodologies and are designed to be both robust and reproducible.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 685565-15-5 | |
| Molecular Formula | C₈H₉ClFN | |
| Molecular Weight | 173.62 g/mol | |
| Appearance | Solid | |
| Boiling Point | 235.3 °C at 760 mmHg | |
| Storage | Store at room temperature |
Safety and Handling
This compound is a chemical that requires careful handling to minimize potential health risks.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if dust is generated.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Reaction Protocols
The secondary amine of the isoindoline core is the primary site of reactivity, readily undergoing N-alkylation, N-acylation, and N-arylation reactions. The following protocols provide detailed, step-by-step methodologies for these key transformations.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and tolerates a wide range of functional groups.
Caption: Workflow for the Buchwald-Hartwig N-arylation of 5-Fluoroisoindoline.
-
Reagent Preparation:
-
To a solution of this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene, dioxane), add a base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) to neutralize the hydrochloride and generate the free amine in situ. Stir for 10-15 minutes at room temperature.
-
-
Reaction Setup:
-
In a separate oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.1-1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).
-
Add the prepared solution of 5-Fluoroisoindoline free amine to the Schlenk flask via cannula.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-fluoroisoindoline.
-
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BINAP |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Protocol 2: N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of 5-Fluoroisoindoline, forming a stable amide bond. This reaction is typically high-yielding and proceeds under mild conditions.
Caption: Workflow for the N-acylation of 5-Fluoroisoindoline.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-2.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate flask, dissolve the acyl chloride (1.1-1.2 equiv) in a small amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
-
Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Protocol 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
Caption: Workflow for the reductive amination of 5-Fluoroisoindoline.
-
Reaction Setup:
-
To a solution of this compound (1.0 equiv) and the desired aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, 1,2-dichloroethane (DCE)), add a base (e.g., Et₃N, 1.1 equiv) to liberate the free amine.
-
Stir the mixture at room temperature for 30 minutes to 1 hour to facilitate the formation of the imine or enamine intermediate. For less reactive carbonyls, the addition of a dehydrating agent like molecular sieves or a catalytic amount of acetic acid may be beneficial.
-
-
Reduction:
-
Add a suitable reducing agent to the reaction mixture. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂, Pd/C).
-
If using STAB or NaBH₃CN, add the solid reagent portion-wise at room temperature.
-
If using catalytic hydrogenation, subject the reaction mixture to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-24 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterization of N-Substituted 5-Fluoroisoindoline Derivatives
The successful synthesis of N-substituted 5-Fluoroisoindoline derivatives should be confirmed by standard analytical techniques. Below are representative spectroscopic data ranges.
| Technique | Typical Chemical Shifts / Signals |
| ¹H NMR | Aromatic protons: δ 6.8-7.5 ppm; Methylene protons (CH₂-N and CH₂-Ar): δ 4.0-5.0 ppm. The specific shifts will depend on the N-substituent. |
| ¹³C NMR | Aromatic carbons: δ 110-165 ppm; Methylene carbons: δ 50-60 ppm. The carbon attached to fluorine will show a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance for the fluorine atom, typically in the range of δ -110 to -125 ppm (referenced to CFCl₃). |
| Mass Spec. | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product. |
Conclusion
This compound is a versatile and valuable building block in modern organic and medicinal chemistry. The protocols outlined in this application note for N-arylation, N-acylation, and reductive amination provide robust and reproducible methods for the synthesis of a wide array of derivatives. Careful attention to reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The information provided herein should serve as a practical guide for researchers to effectively utilize this important synthetic intermediate in their drug discovery and materials science endeavors.
References
-
Buchwald-Hartwig Amination
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
-
N-Acylation
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]
-
-
Reductive Amination
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
- General Synthetic Chemistry Resources: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition, by Michael B. Smith. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition, by Richard C. Larock.
Application Notes & Protocols: Strategic N-Protection of 5-Fluoroisoindoline Hydrochloride for Advanced Synthesis
Abstract
5-Fluoroisoindoline is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex target molecules.[1][2] Its secondary amine, however, possesses inherent nucleophilicity and basicity that can interfere with a wide range of synthetic transformations. Effective masking of this amine functionality is therefore a critical step in any multi-step synthesis involving this scaffold. This guide provides an in-depth analysis and detailed, field-tested protocols for the strategic N-protection of 5-Fluoroisoindoline using common carbamate (Boc, Cbz) and acyl protecting groups. We delve into the causality behind procedural choices, discuss the orthogonal nature of these strategies, and offer comprehensive, step-by-step instructions for protection and deprotection, enabling researchers to confidently integrate this key intermediate into their synthetic workflows.
Introduction: The Synthetic Challenge of 5-Fluoroisoindoline
5-Fluoroisoindoline hydrochloride (CAS 685565-15-5) is a bifunctional molecule featuring a reactive secondary amine within a rigid bicyclic framework.[3] The presence of the electron-withdrawing fluorine atom on the aromatic ring can modulate the electronic properties of the molecule, but the nitrogen atom remains a potent nucleophile and base. In a synthetic route, this reactivity can lead to undesirable side reactions, such as N-acylation, N-alkylation, or acid-base interactions, when other parts of the molecule are being modified.
The use of a protecting group is an essential strategy to temporarily "mask" the amine's reactivity.[4][5] An ideal protecting group for this purpose should be:
-
Easy to install in high yield.
-
Stable (robust) to a variety of downstream reaction conditions.
-
Easy to remove selectively and in high yield under mild conditions that do not compromise the integrity of the final molecule.
The concept of orthogonality is paramount in complex syntheses. Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. This guide will focus on three widely-used N-protecting groups—Boc, Cbz, and Acyl—that offer a suite of orthogonal options for the synthetic chemist.
Initial Consideration: Liberation of the Free Amine
5-Fluoroisoindoline is typically supplied as a hydrochloride salt for improved stability and handling.[6] Before any protection reaction can be initiated, the free secondary amine must be liberated. This is a critical first step, often accomplished by a simple aqueous basic wash followed by extraction into an organic solvent. Failure to neutralize the HCl salt will prevent the N-protection reaction from proceeding, as the amine will be protonated and thus non-nucleophilic.
Caption: General workflow for utilizing 5-Fluoroisoindoline in synthesis.
Strategy 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[7][8] Its removal is cleanly effected under acidic conditions, making it an excellent choice when subsequent steps involve base-mediated or reductive transformations.
Boc Protection Protocol
This protocol describes the reaction of the free 5-Fluoroisoindoline with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Step-by-Step Methodology:
-
Free Amine Generation:
-
Dissolve this compound (1.0 equiv) in a separatory funnel containing DCM and 1 M NaOH(aq).
-
Shake the funnel vigorously for 1-2 minutes. The organic layer contains the free amine.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Do not heat excessively as the free amine can be volatile.
-
-
N-Boc Protection:
-
Dissolve the crude 5-Fluoroisoindoline free amine in DCM (approx. 0.2 M concentration).
-
Add triethylamine (1.5 equiv) to the solution to act as a base.[9]
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl(aq), saturated NaHCO₃(aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product, N-Boc-5-fluoroisoindoline, is often a solid or oil of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Caption: Boc protection of 5-Fluoroisoindoline.
Boc Deprotection Protocol
The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA). The reaction generates gaseous byproducts (CO₂ and isobutylene), so it must be performed in a well-ventilated fume hood.[9]
Materials:
-
N-Boc-5-fluoroisoindoline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Deprotection Reaction:
-
Dissolve the N-Boc-5-fluoroisoindoline (1.0 equiv) in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (5-10 equiv, or a 25-50% v/v solution of TFA in DCM) to the solution at room temperature.[10]
-
Stir the mixture for 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully add saturated NaHCO₃(aq) until gas evolution ceases, neutralizing the excess acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 5-Fluoroisoindoline.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]
- 7. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroisoindoline Hydrochloride
Welcome to the dedicated technical support center for the synthesis of 5-Fluoroisoindoline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to empower you with the expertise to navigate the complexities of this synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. A common and reliable route involves the reduction of 4-fluorophthalimide. This guide will focus on a robust two-step process: the reduction of the phthalimide to the free base, followed by its conversion to the hydrochloride salt.
II. Recommended Synthetic Protocol
This section outlines a detailed, step-by-step methodology for the synthesis of this compound, emphasizing a milder reduction approach to minimize side reactions.
Experimental Workflow Diagram
Caption: A streamlined workflow for the two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Reduction of 4-Fluorophthalimide to 5-Fluoroisoindoline
This procedure is adapted from a mild deprotection method for phthalimides, which is particularly advantageous for substrates with sensitive functional groups like the fluorine atom in this synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophthalimide (1 equivalent) in a 6:1 mixture of 2-propanol and water.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄, 5 equivalents) portion-wise at room temperature. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully add glacial acetic acid to the reaction mixture until the effervescence ceases. This step neutralizes the excess NaBH₄ and facilitates the cyclization to release the amine. Heat the mixture to 80°C for 2 hours.
-
Extraction: After cooling to room temperature, basify the mixture with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to a pH of >10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5-fluoroisoindoline free base.
Step 2: Formation of this compound
-
Dissolution: Dissolve the crude 5-fluoroisoindoline in a minimal amount of a dry, non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, slowly add a solution of anhydrous hydrochloric acid (e.g., 2M HCl in diethyl ether or generated from acetyl chloride and methanol) until precipitation is complete.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold, dry diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Explanations |
| TS-01 | Low or No Conversion of 4-Fluorophthalimide | 1. Inactive NaBH₄.2. Insufficient reaction time or temperature.3. Poor quality of starting material. | 1. Verify Reagent Activity: NaBH₄ can degrade upon exposure to moisture. Use a fresh, unopened batch or test the activity of your current batch on a known, reactive substrate. 2. Optimize Reaction Conditions: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50°C) can sometimes increase the rate. Extend the reaction time and monitor closely by TLC. 3. Purity of Starting Material: Ensure the 4-fluorophthalimide is of high purity. Impurities can interfere with the reaction. |
| TS-02 | Formation of Side Products (e.g., Phthalide) | 1. Incomplete cyclization during work-up.2. Over-reduction. | 1. Ensure Complete Cyclization: The acidic work-up with heating is crucial for the formation of the phthalide byproduct and release of the free amine.[2] Ensure the pH is acidic and the heating step is performed as described. 2. Control Reducing Agent Stoichiometry: While an excess of NaBH₄ is used, a very large excess might lead to undesired side reactions. Use the recommended stoichiometry. |
| TS-03 | Low Yield of Hydrochloride Salt | 1. Incomplete precipitation.2. Product loss during washing.3. Presence of water during salt formation. | 1. Optimize Precipitation: Ensure the solvent for precipitation is sufficiently non-polar. Cooling the mixture in an ice bath can improve precipitation. 2. Minimize Washing Losses: Use a minimal amount of cold, dry solvent for washing the precipitate. 3. Use Anhydrous Conditions: Water will prevent the precipitation of the hydrochloride salt. Ensure all solvents and glassware are thoroughly dried. |
| TS-04 | Product Contamination and Discoloration | 1. Residual starting material or intermediates.2. Impurities from solvents or reagents. | 1. Purification of Free Base: If the crude free base is impure, consider purification by column chromatography on silica gel before proceeding to the salt formation. 2. Recrystallization of the Salt: The final hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to improve purity and color. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the sodium borohydride reduction preferred over a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for this synthesis?
A1: While LiAlH₄ is a powerful reducing agent capable of reducing phthalimides, it is less chemoselective. For a substrate containing a fluorine atom on the aromatic ring, there is a potential risk of hydrodefluorination (cleavage of the C-F bond) with harsher reducing agents or certain catalytic hydrogenation conditions.[3] The milder conditions of the NaBH₄ reduction are less likely to affect the C-F bond, thus preserving the desired structure of the final product.
Q2: Can catalytic hydrogenation be used as an alternative reduction method?
A2: Yes, catalytic hydrogenation is a potential alternative. However, careful selection of the catalyst and reaction conditions is crucial to avoid defluorination.[4] Catalysts like palladium on carbon (Pd/C) can sometimes promote hydrodehalogenation. Using a more selective catalyst, such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C), under mild conditions (low pressure and temperature) might be a viable option. It is recommended to perform small-scale test reactions to optimize the conditions and check for defluorination by-products.
Q3: My final product is an off-white or yellowish powder. How can I improve its color?
A3: Discoloration often indicates the presence of impurities. As mentioned in the troubleshooting guide (TS-04), recrystallization of the final hydrochloride salt is an effective method for purification and color improvement. Dissolving the salt in a minimal amount of a hot polar solvent (like ethanol or methanol) and then slowly adding a non-polar solvent (like diethyl ether or hexane) until turbidity is observed, followed by slow cooling, can yield purer, colorless crystals. The use of activated charcoal during the recrystallization can also help remove colored impurities.
Q4: How can I confirm the successful formation of the hydrochloride salt?
A4: Several analytical techniques can confirm salt formation:
-
Solubility Test: The hydrochloride salt should be more soluble in water or polar solvents like methanol compared to the free base, which is more soluble in non-polar organic solvents.
-
pH Measurement: A solution of the hydrochloride salt in water will be acidic.
-
Spectroscopic Analysis: In the ¹H NMR spectrum, the protons adjacent to the nitrogen atom will often show a downfield shift upon protonation. In the IR spectrum, a broad absorption band corresponding to the N-H⁺ stretch may appear.
-
Elemental Analysis: This will show the presence of chlorine in the expected stoichiometric ratio.
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and add it slowly to the reaction mixture.
-
Anhydrous Solvents: Diethyl ether is extremely flammable. Work in a fume hood away from ignition sources.
-
Anhydrous HCl: Corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
V. Mechanistic Insight
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.
Reduction of Phthalimide with NaBH₄
The reduction of a phthalimide with sodium borohydride is believed to proceed through the formation of an intermediate o-hydroxymethyl benzamide, which then lactonizes to phthalide, releasing the desired primary amine.[1][2]
Caption: A simplified representation of the proposed mechanism for the NaBH₄ reduction of 4-fluorophthalimide.
VI. References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
-
Horii, Z. I., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273-2276. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Rhodium.ws. NaBH4 Phthalimide Deprotection of Amines. [Link]
-
Kühn, F. E., & Herrmann, W. A. (2003). Catalytic hydrodefluorination of aromatic C-F bonds. Angewandte Chemie International Edition, 42(3), 260-263. [Link]
-
Google Patents. (2003). A process for synthesis of fluoroquinolonic derivatives.
-
Reddit. (2023). Hydrogenation troubleshooting. [Link]
Sources
Technical Support Center: N-Alkylation of Isoindolines
Welcome to the Technical Support Center for the N-alkylation of isoindolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in synthesizing these valuable scaffolds.
Introduction: The Significance of N-Alkylated Isoindolines
The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The nitrogen atom of the isoindoline ring system provides a critical handle for chemical modification. N-alkylation, the process of introducing an alkyl group onto this nitrogen, is a cornerstone transformation for modulating a compound's physicochemical properties, such as its potency, selectivity, solubility, and metabolic stability. However, what appears to be a straightforward SN2 reaction can be fraught with challenges, from low yields to unexpected side reactions. This guide will serve as your comprehensive resource for troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of isoindolines?
A1: The most prevalent methods include direct alkylation with alkyl halides, reductive amination, and transition-metal-catalyzed reactions.
-
Direct Alkylation: This is a classic SN2 reaction where the isoindoline nitrogen acts as a nucleophile, attacking an alkyl halide (or other electrophile with a good leaving group). The reaction is typically carried out in the presence of a base to neutralize the acid generated.[1]
-
Reductive Amination: This reliable method involves the reaction of an isoindoline with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). A key advantage is the prevention of over-alkylation.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation or N-alkylation of isoindolines using aryl or alkyl halides or triflates.[1]
Q2: Why is my N-alkylation reaction failing or giving a low yield?
A2: Low or no product yield is a common frustration. The root causes can often be traced back to several key factors:
-
Poor Reagent Quality: Always use freshly purified or properly stored reagents. Old or degraded alkylating agents and impure isoindoline starting material can significantly impact the reaction outcome.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they effectively solvate the cation of the base without strongly solvating the nucleophilic nitrogen.[2]
-
Insufficient Base Strength or Stoichiometry: The base must be strong enough to deprotonate the isoindoline (or the resulting ammonium salt) to maintain a sufficient concentration of the free nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and diisopropylethylamine (DIPEA).[2][3] Ensure you are using an adequate stoichiometric amount.
-
Suboptimal Temperature or Reaction Time: Many N-alkylation reactions require heating to overcome the activation energy. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2][3]
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: The primary side reaction of concern is over-alkylation, leading to the formation of a quaternary ammonium salt.[4][5] This is particularly problematic when using highly reactive alkylating agents or an excess of the electrophile. Other potential side reactions include elimination, especially with sterically hindered secondary or tertiary alkyl halides, which can lead to the formation of alkenes.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and solving specific problems encountered during the N-alkylation of isoindolines.
Issue 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yield.
-
Step 1: Verify Reagent Integrity.
-
Action: Check the purity of your isoindoline starting material and the alkylating agent. If necessary, purify the starting materials via recrystallization or column chromatography. For liquid reagents, consider distillation.
-
Rationale: Impurities can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield.[7]
-
-
Step 2: Re-evaluate Your Base and Solvent System.
-
Action: Ensure your base is strong enough and used in sufficient quantity (typically 1.5-3.0 equivalents). For direct alkylations, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[3]
-
Rationale: Incomplete deprotonation of the isoindolinium salt formed during the reaction will shut down the reaction, as the protonated amine is not nucleophilic. The solvent plays a crucial role in facilitating the SN2 reaction.[2][3]
-
-
Step 3: Optimize Reaction Conditions.
-
Action: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress.[2] If the reaction is slow, consider adding a catalytic amount of potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), especially if you are using an alkyl chloride or bromide.[8]
-
Rationale: Higher temperatures provide the necessary activation energy.[3] Iodide is a better leaving group than bromide or chloride and can be generated in situ via the Finkelstein reaction, accelerating the rate of alkylation. Phase-transfer catalysts help shuttle the nucleophile into the organic phase in biphasic systems or with poorly soluble salts.[2]
-
Issue 2: Over-Alkylation to Quaternary Ammonium Salt
Symptoms: LC-MS analysis shows a significant peak corresponding to the mass of the desired product plus the alkyl group, often with a positive charge.
Causality: The N-alkylated isoindoline product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[4][9]
Mitigation Strategies:
| Strategy | Description | Rationale |
| Control Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the isoindoline relative to the alkylating agent. | Limits the availability of the electrophile for the second alkylation. |
| Slow Addition | Add the alkylating agent slowly to the reaction mixture at a controlled temperature. | Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material. |
| Use Milder Conditions | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Reduces the rate of the second, often faster, alkylation. |
| Switch to Reductive Amination | If applicable, use an aldehyde or ketone and a reducing agent like NaBH(OAc)₃. | This method is inherently self-limiting and does not lead to over-alkylation.[1] |
Issue 3: Steric Hindrance from Bulky Substrates
Symptoms: The reaction is sluggish or fails completely when using sterically hindered isoindolines or bulky alkylating agents (e.g., secondary or tertiary alkyl halides).
Mechanism: The SN2 reaction is highly sensitive to steric hindrance at both the nucleophile and the electrophile.[6] Bulky groups can prevent the necessary backside attack of the nucleophile on the electrophilic carbon.
Solutions:
-
Increase Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric barrier.[2]
-
Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or triflate.
-
Employ a Less Hindered Base: If using a bulky amine base, switch to a smaller, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.
-
Consider Alternative Synthetic Routes: For highly hindered systems, methods like Buchwald-Hartwig amination may be more effective as they proceed through a different, less sterically sensitive mechanism.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a robust starting point for the direct N-alkylation of isoindoline.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the isoindoline (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (to make an approx. 0.1 M solution) followed by potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[2]
-
Initial Mixing: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step experimental workflow for N-alkylation.
References
- BenchChem. (2025). Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
-
Schmalz, H.-G. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]
- BenchChem. (2025). Overcoming steric hindrance in 5-(Bromomethyl)isoindoline reactions.
- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles.
- BenchChem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5-Fluoroisoindoline Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 5-Fluoroisoindoline Hydrochloride (CAS: 685565-15-5). As a key intermediate in pharmaceutical research, achieving high purity is critical. However, its structure as a polar amine salt presents specific purification challenges that can often lead to low yields, poor separation, and material loss. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of this compound.
Q1: What are the key chemical properties of this compound that impact its purification? this compound is a salt, formed from the basic isoindoline nitrogen and hydrochloric acid. This ionic character makes it a polar, solid compound at room temperature. Its polarity is the single most important factor governing its behavior. Unlike its non-polar freebase form, the hydrochloride salt has significantly different solubility profiles and chromatographic interactions. Amine salts are generally more soluble in polar solvents like alcohols and water and less soluble in non-polar organic solvents.[1]
Q2: Why does standard silica gel chromatography often fail for this compound? Standard silica gel is characterized by surface silanol groups (Si-OH), which are acidic (Brønsted acids).[2] When a basic compound like an amine is introduced, a strong acid-base interaction occurs, leading to several problems:
-
Strong Adsorption: The salt can bind almost irreversibly to the silica, resulting in very low or no recovery.
-
Peak Tailing: Even if the compound elutes, the interaction causes significant peak tailing (or streaking on a TLC plate), leading to poor resolution from impurities.[3]
-
On-Column Equilibrium: An equilibrium can be established on the column between the protonated salt and any residual freebase, further broadening peaks.[3]
Q3: Is it better to purify the freebase form or the hydrochloride salt? The choice depends on the impurity profile and the desired final form of the material.
-
Purifying the Salt: Recrystallization of the hydrochloride salt is often the most direct and efficient method if the impurities have different solubility profiles.[1][4] This is advantageous as the salt is often a stable, crystalline solid.[1]
-
Purifying the Freebase: If impurities are difficult to remove from the salt, it may be necessary to neutralize the salt to its freebase form. The less polar freebase can then be purified using chromatography (with appropriate methods) or distillation. Afterward, the pure freebase can be converted back into the highly pure hydrochloride salt by treating it with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.[1][5]
Q4: What are the recommended storage conditions for this compound? To ensure stability, the compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen).[6] This prevents potential oxidation, a common issue for amine compounds, and degradation from atmospheric moisture.[5]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a cause-and-effect format.
Problem 1: On a silica TLC plate, my compound streaks severely or remains at the baseline.
-
Probable Cause: This is a classic sign of the strong acid-base interaction between the basic amine functionality and the acidic silica stationary phase.[2][7] The compound is either fully protonated and ionically bound to the silica or is exhibiting poor chromatographic behavior.
-
Solution:
-
Mobile Phase Modification: Prepare an eluent containing a small amount of a volatile competing base. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonia in the methanol portion of your mobile phase (e.g., DCM/MeOH/NH3).[3] The competing base neutralizes the acidic sites on the silica, allowing your compound to elute as the freebase with significantly improved peak shape.
-
Use a Different Stationary Phase: For analytical purposes, try using TLC plates with an amine-functionalized silica (NH2) or alumina coating, which are more compatible with basic compounds.[1][7]
-
Problem 2: My recovery after silica column chromatography is extremely low.
-
Probable Cause: Your compound has irreversibly adsorbed onto the acidic silica gel column.[2] This is an extension of the issue seen in TLC; what appears as streaking on a plate manifests as permanent loss on a column.
-
Solution:
-
Avoid Standard Silica: Do not use unmodified silica gel for preparative chromatography of this compound without a basic additive in the mobile phase.
-
Switch to a Modified Stationary Phase: The most reliable solution is to use a column packed with amine-functionalized silica.[2][7] This stationary phase provides a less acidic environment, preventing the strong interaction and allowing for elution with standard non-polar solvent systems like hexane/ethyl acetate.[7]
-
Consider Reversed-Phase Chromatography: As a polar, ionizable compound, reversed-phase (e.g., C18) chromatography can be an effective alternative.[8][9] The mobile phase would typically be a mixture of water and acetonitrile or methanol, possibly with a pH modifier like trifluoroacetic acid (TFA) or formic acid to ensure consistent protonation.
-
Problem 3: The compound fails to recrystallize or "oils out" of solution.
-
Probable Cause: The solvent system is not appropriate, or the presence of impurities is inhibiting the formation of a crystal lattice.[1][10] "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that particular solvent system.
-
Solution:
-
Systematic Solvent Screening: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[1][10] For a polar salt like this, test polar solvents such as isopropanol, ethanol, methanol, or mixtures like ethanol/ethyl acetate or methanol/diethyl ether.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a hot solvent in which it is very soluble (e.g., methanol). Then, slowly add a less polar "anti-solvent" in which it is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly cloudy. Allow it to cool slowly.
-
Pre-Purification: If impurities are the issue, a preliminary purification step may be required. Quickly run the material through a small plug of silica gel treated with triethylamine or use an alternative method to remove the bulk of the impurities before attempting recrystallization.
-
Problem 4: The purified material appears discolored or shows new impurity spots on TLC after purification.
-
Probable Cause: The compound may be degrading due to exposure to air (oxidation), excessive heat, or incompatible conditions. While the C-F bond is generally stable, certain fluorinated compounds can be labile under harsh conditions.[5][11][12]
-
Solution:
-
Work Under Inert Atmosphere: When possible, conduct purification steps, especially those involving heat, under a nitrogen or argon atmosphere.
-
Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas before use.
-
Avoid Excessive Heat: Do not heat solutions for prolonged periods. When removing solvent on a rotary evaporator, use the lowest bath temperature that allows for efficient evaporation.
-
Final Product Handling: Store the final, pure product under an inert atmosphere and protected from light.[6]
-
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for common purification workflows.
Protocol 1: Purification by Recrystallization
This method is ideal for purifying material that is already >90% pure to remove minor impurities.
1. Solvent System Selection:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a different solvent to each tube dropwise at room temperature to assess solubility. Test solvents based on the polarity data in Table 1.
-
If the compound is insoluble at room temperature, heat the test tube gently. The ideal solvent will fully dissolve the compound when hot but show significant crystal formation upon cooling.
-
If no single solvent is ideal, try a binary mixture (e.g., dissolve in hot methanol, add ethyl acetate until cloudy).
| Solvent | Polarity | Expected Solubility for Amine HCl Salt | Use Case |
| Hexane | Non-polar | Insoluble | Anti-solvent, rinsing crystals |
| Diethyl Ether | Low | Very Low | Anti-solvent |
| Ethyl Acetate | Medium | Low to Sparingly Soluble | Potential anti-solvent or part of a binary system |
| Isopropanol | High | Soluble when hot | Good candidate for primary solvent |
| Ethanol | High | Soluble when hot | Good candidate for primary solvent |
| Methanol | Very High | Highly Soluble | Good primary solvent, may need an anti-solvent |
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask equipped with a stir bar.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.[10]
-
If the solution is colored, you may add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration through celite to remove the carbon and any insoluble impurities.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization or the anti-solvent) to remove any residual soluble impurities.[10]
-
Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Modified Flash Column Chromatography
This method is suitable for separating the compound from impurities with different polarities, especially when recrystallization is ineffective.
1. Preparation:
-
Stationary Phase: Use amine-functionalized silica gel (preferred) or standard silica gel.[7]
-
Mobile Phase (Eluent): Based on TLC analysis, prepare a suitable solvent system.
- For Amine-Silica: A simple gradient of Ethyl Acetate in Hexanes is often sufficient.
- For Standard Silica: Use a system like Dichloromethane/Methanol and add 1% triethylamine (TEA) to the final mixture to prevent streaking.[3]
-
Sample Adsorption: Dissolve the crude compound in a minimal amount of the column eluent or a strong solvent like methanol. Add a small amount of silica gel (or celite) to this solution and evaporate the solvent to dryness. This creates a dry-loaded sample, which generally results in better separation than loading the sample as a liquid.
2. Column Procedure:
-
Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Carefully add the dry-loaded sample to the top of the packed column bed.
-
Begin elution with the mobile phase, starting with a low polarity and gradually increasing it as needed to move the compound down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator. Note: The added triethylamine is volatile and will be removed under vacuum.
-
Dry the resulting solid under high vacuum.
Section 4: Workflow Visualization
The following decision tree provides a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification strategy.
References
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
- This compound | CAS 685565-15-5. BLD Pharm.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Recovery of amines from by-product chloride salts. Google Patents.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- This compound | CAS 685565-15-5. American Elements.
- Can amine salts run through a silica column? Reddit.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Recrystallization.
- This compound | 685565-15-5. Sigma-Aldrich.
- Is there an easy way to purify organic amines? Biotage.
- Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
- This compound - CAS:685565-15-5. Sunway Pharm Ltd.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- The Dark Side of Fluorine. National Institutes of Health (NIH).
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. 685565-15-5|this compound|BLD Pharm [bldpharm.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
preventing over-alkylation in isoindoline synthesis
Welcome to the technical support resource for isoindoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the N-alkylation of isoindoline, with a specific focus on preventing the pervasive issue of over-alkylation. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Achieving high selectivity in its synthesis is therefore paramount.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Diagnosing and Solving Over-alkylation
This section addresses specific problems you might observe during your experiments.
Q1: My reaction is yielding a significant amount of the di-alkylated product and even a quaternary ammonium salt. How can I improve selectivity for the desired mono-alkylated isoindoline?
A1: This is the classic over-alkylation problem. It occurs because the mono-N-alkylated isoindoline product is often as nucleophilic, or even more so, than the starting secondary amine, leading to a second alkylation event. To suppress this, you need to implement kinetic control over the reaction.
Probable Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the alkylating agent (R-X) drives the reaction towards di-alkylation.
-
Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of isoindoline to the alkylating agent. In some cases, using a slight excess of the isoindoline (e.g., 1.1 to 1.2 equivalents) can help consume the alkylating agent before it can react with the mono-alkylated product.[3]
-
-
High Local Concentration of Alkylating Agent: Adding the alkylating agent all at once (bolus addition) creates localized areas of high concentration, promoting rapid, multiple alkylations on a single isoindoline molecule.
-
Solution: Slow Addition. Add the alkylating agent dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring the initial reaction with the more abundant starting isoindoline.
-
-
Reaction Temperature is Too High: Higher temperatures increase reaction rates indiscriminately, reducing the kinetic difference between the first and second alkylation steps.
-
Solution: Reduce the Temperature. Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This slows down both reactions but can significantly enhance the selectivity for mono-alkylation by amplifying the small activation energy differences between the two steps.
-
-
Inappropriate Base or Solvent: A very strong base (e.g., n-BuLi, NaH) can fully deprotonate the isoindoline, creating a highly reactive amide anion that can be difficult to control. The solvent also plays a role in stabilizing intermediates and influencing reaction rates.
-
Solution: Optimize Base and Solvent. Use a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often sufficient to facilitate the reaction without creating an overly reactive nucleophile. Screen a range of polar aprotic solvents like DMF, DMSO, or Acetonitrile.
-
The Over-alkylation Pathway
The following diagram illustrates the competitive reaction cascade that leads to undesired products.
Caption: One-pot synthesis of N-alkyl isoindolines via reductive amination.
This method is highly versatile and tolerates a wide range of functional groups on the primary amine. It is the recommended "first-pass" strategy for synthesizing a library of N-substituted isoindolines.
Q3: How does the choice of alkylating agent affect selectivity?
A3: The reactivity of the alkylating agent (the electrophile) is a critical factor. Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, react very quickly and can be difficult to control, often leading to over-alkylation.
-
Hard vs. Soft Electrophiles: In some specific heterocyclic systems, the choice between "hard" (e.g., methyl tosylate) and "soft" (e.g., methyl iodide) alkylating agents can influence whether alkylation occurs on a nitrogen atom versus a carbon atom, though for simple N-alkylation, reactivity is the primary concern. [4]* Steric Hindrance: A bulky alkylating agent (e.g., isopropyl iodide vs. methyl iodide) can disfavor the second alkylation step due to increased steric hindrance around the newly formed tertiary amine, thus improving selectivity for the mono-alkylated product.
Q4: Can I use protecting groups to achieve mono-alkylation?
A4: The concept of using a protecting group is central to controlling amine alkylation. The Gabriel synthesis , which uses a phthalimide group to "protect" ammonia and allow for only a single alkylation, is a classic example of this principle for making primary amines. [5][6] For isoindoline, a direct protecting group strategy on the nitrogen is less common for subsequent alkylation. However, the principle is applied through alternative synthetic routes. For instance, one could start with a protected precursor, perform the key bond formations, and then deprotect to reveal the isoindoline. More practically, the reductive amination approach discussed in Q2 can be viewed as a strategy that circumvents the need for a traditional protect-alkylate-deprotect sequence by building the molecule in a more controlled fashion.
Data & Protocols
Table 1: Influence of Reaction Conditions on Mono- vs. Di-alkylation Selectivity
The following table provides representative data on how adjusting reaction parameters can influence the outcome of the N-benzylation of isoindoline.
| Entry | Base (1.5 eq) | Solvent | Temperature (°C) | Addition Method | Ratio (Mono:Di) | Yield (Mono) |
| 1 | K₂CO₃ | DMF | 80 | Bolus | 60:40 | ~55% |
| 2 | K₂CO₃ | DMF | 25 (RT) | Bolus | 85:15 | ~70% |
| 3 | K₂CO₃ | DMF | 25 (RT) | Slow (2h) | 95:5 | ~85% |
| 4 | NaH | THF | 0 | Bolus | 50:50 | ~45% |
| 5 | Cs₂CO₃ | ACN | 0 → RT | Slow (2h) | >98:2 | ~90% |
Data are illustrative, based on established chemical principles for optimizing selectivity.
Protocol 1: Controlled Mono-N-Alkylation of Isoindoline
This protocol details a procedure optimized for selective mono-alkylation using kinetic control.
Materials:
-
Isoindoline (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.0 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add isoindoline (1.0 eq) and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a ~0.2 M solution with respect to the isoindoline.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Slow Addition of Electrophile: In a separate syringe, prepare a solution of the alkyl halide (1.0 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension over 2 hours using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and formation of the mono-alkylated product.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base. Concentrate the filtrate under reduced pressure. Purify the residue via column chromatography on silica gel to isolate the pure mono-N-alkylated isoindoline.
Protocol 2: Selective Synthesis via Reductive Amination
This protocol provides a robust alternative that completely avoids over-alkylation.
Materials:
-
o-Phthalaldehyde (1.0 eq)
-
Primary Amine (e.g., Benzylamine, 1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
Setup: To a round-bottom flask with a magnetic stir bar, add o-phthalaldehyde (1.0 eq) and the primary amine (1.05 eq).
-
Solvent Addition: Add dichloroethane to create a ~0.2 M solution.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate hemiaminal/imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the desired product.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Gabriel Synthesis (Ing-Manske Procedure). Name Reactions in Organic Chemistry. Cambridge University Press. [Link]
-
Gabriel synthesis. Wikipedia. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. [Link]
-
Preparation of 1° Amines: Gabriel Synthesis. JoVE. [Link]
-
What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. [Link]
-
Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
Recent Developments in Isoindole Chemistry. Synthesis. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of N-arylisoindolines from the reductive amination of o-phthalaldehyde and anilines. ResearchGate. [Link]
-
Selective alkylation of organic compounds. MedCrave online. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Understanding Isoindoline: A Key Building Block for Chemical Synthesis. Acme Hardesty. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroisoindoline Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 5-Fluoroisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of this important building block. Drawing from established principles of organic synthesis and practical laboratory experience, this document will address common challenges and provide robust solutions to optimize your reaction conditions.
I. Introduction to the Synthesis of this compound
5-Fluoroisoindoline is a valuable intermediate in medicinal chemistry and materials science.[1] Its synthesis typically involves the reduction of a suitable precursor, followed by salt formation to yield the stable hydrochloride salt. A common and effective synthetic strategy is the reduction of 4-fluorophthalimide. This guide will focus on troubleshooting and optimizing this specific transformation.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis of this compound.
A. Low or No Conversion of Starting Material
Q1: I am seeing a significant amount of unreacted 4-fluorophthalimide in my reaction mixture. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The primary causes can be categorized as issues with the reducing agent, catalyst (if applicable), or reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Your Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing amides to amines.[1] However, its reactivity can be hampered by moisture. Ensure you are using freshly opened or properly stored LiAlH₄. The solvent (e.g., THF, diethyl ether) must be anhydrous. The presence of water will quench the LiAlH₄, leading to incomplete reduction.
-
Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., Pd/C, PtO₂), the catalyst may be poisoned or inactive.[2][3] Catalyst poisoning can occur due to impurities in the starting material or solvent, particularly sulfur-containing compounds.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: For LiAlH₄ reductions, the reaction is often performed at reflux in an ethereal solvent. If conversion is low at room temperature, gradually increasing the temperature may be necessary. For catalytic hydrogenation, temperature can also play a role, though high temperatures may lead to side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, extending the reaction time may be beneficial. However, prolonged reaction times can also lead to byproduct formation.
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of the reducing agent. For LiAlH₄, a 2-3 fold excess is common for the reduction of amides.
-
Experimental Protocol: Small-Scale Test Reaction for Optimizing LiAlH₄ Reduction
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL).
-
Carefully add LiAlH₄ (X equivalents, start with 2 eq.) in portions at 0 °C.
-
Dissolve 4-fluorophthalimide (1 equivalent) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC every hour. If incomplete after 4 hours, consider adding an additional 0.5-1.0 equivalent of LiAlH₄.
B. Formation of Side Products
Q2: My reaction is complete, but I am observing significant impurity peaks in my crude NMR/LC-MS. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is often dependent on the chosen synthetic route and reaction conditions.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Isoindolin-1-one derivative | Incomplete reduction of one of the carbonyl groups. | Increase the equivalents of the reducing agent (e.g., LiAlH₄). For catalytic hydrogenation, using a more active catalyst or harsher conditions (higher pressure/temperature) might be necessary.[4] |
| Over-reduction products (e.g., opening of the isoindoline ring) | Excessively harsh reaction conditions. | For LiAlH₄ reductions, maintain careful temperature control and avoid prolonged reaction times after the starting material is consumed. For catalytic hydrogenation, consider a less active catalyst or milder conditions. |
| N-Alkylated impurities (from solvent) | Reaction with the solvent (e.g., THF can be cleaved under strongly acidic or basic conditions at high temperatures). | Use a more inert solvent if solvent-related impurities are suspected. |
Visualization of Potential Side Product Formation:
Caption: Desired reaction versus common side reactions in the synthesis of 5-Fluoroisoindoline.
C. Difficulties with Work-up and Purification
Q3: The work-up of my LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve the work-up procedure?
A3: The formation of aluminum salts during the quench of LiAlH₄ reactions is a frequent challenge. A carefully controlled work-up procedure is crucial for obtaining a clean product.
Recommended Work-up Procedure (Fieser Method): [5]
This procedure is designed to produce a granular precipitate that is easily filterable. For a reaction using 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water dropwise.
-
Add 'x' mL of a 15% aqueous NaOH solution dropwise.
-
Add '3x' mL of water dropwise.
-
Remove the ice bath and stir the mixture vigorously for 15-30 minutes at room temperature. The mixture should become a white, granular precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q4: I am having trouble crystallizing the final hydrochloride salt. What solvents and techniques can I try?
A4: The successful crystallization of an amine hydrochloride salt depends on finding a solvent system where the salt has low solubility.
Crystallization Strategies:
-
Solvent Selection: A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, and then add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether, HCl in isopropanol).
-
Anti-Solvent Addition: Dissolve the crude hydrochloride salt in a minimal amount of a polar solvent (e.g., methanol, ethanol) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, hexanes) until the solution becomes cloudy. Allow the solution to stand, ideally at a lower temperature, to induce crystallization.
-
Recrystallization: If the initial crystals are impure, recrystallization from a suitable solvent system can improve purity.[3]
Experimental Protocol: Formation and Crystallization of this compound
-
Dissolve the crude 5-Fluoroisoindoline free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
If further purification is needed, attempt recrystallization from a solvent mixture such as ethanol/diethyl ether or isopropanol/hexanes.
III. References
-
McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2040. [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. [Link]
-
McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038. [Link]
-
Google Patents. (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor. EP1310486A1.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
-
Organic Syntheses. (n.d.). Procedure 4. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Workup [chem.rochester.edu]
Technical Support Center: Stability of 5-Fluoroisoindoline hydrochloride in Solution
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroisoindoline hydrochloride. This document is designed to address common stability issues encountered in solution and offers field-proven insights and troubleshooting protocols to ensure the integrity of your experimental results.
The chemical stability of this compound is a critical parameter that can significantly impact the purity, potency, and safety of research findings and drug development processes.[1][2] This guide will delve into the potential stability challenges and provide actionable solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
1. What are the primary factors that can affect the stability of this compound solutions?
Several factors can influence the stability of this compound in solution. The most critical are pH, temperature, light, and the presence of oxidizing agents.[3][4] The isoindoline ring system, while aromatic, can be susceptible to degradation under harsh conditions.
2. My this compound solution has developed a yellow tint. What could be the cause?
A change in color, such as turning yellow or brown, is often an indicator of chemical degradation.[5] This can be due to:
-
Oxidation: The secondary amine within the isoindoline structure is susceptible to oxidation, which can lead to the formation of colored degradation products.[6][7]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.[8][9] It is crucial to protect solutions from light.
-
Extreme pH: Highly acidic or basic conditions can catalyze degradation pathways.
3. I'm observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?
A decline in concentration suggests degradation of the compound. The most common degradation mechanisms in aqueous solutions are hydrolysis and oxidation.[1] The hydrochloride salt is generally stable, but in solution, the free base can be susceptible to degradation.
4. What are the recommended storage conditions for this compound solutions?
While supplier datasheets recommend storing the solid form at room temperature under an inert atmosphere[10][11], solutions are more prone to degradation. For optimal stability, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8°C or -20°C).
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Use freshly prepared solutions whenever possible.
-
If long-term storage is necessary, consider preparing aliquots to minimize freeze-thaw cycles.
5. In which solvents is this compound most stable?
The choice of solvent can impact stability. Protic solvents like water or alcohols can participate in degradation reactions, especially at non-neutral pH.[12] For long-term storage, consider aprotic solvents like anhydrous DMSO or DMF. However, it is crucial to ensure the solvent is compatible with downstream applications.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
This could be a direct consequence of using a degraded solution of this compound.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent results.
Step-by-Step Protocol for Verifying Solution Integrity:
-
Prepare a Fresh Solution: Prepare a new solution of this compound from the solid compound.
-
Comparative Analysis: Analyze both the fresh and the suspect (old) solutions using a suitable analytical method like HPLC or LC-MS.[13][14][15]
-
Assess Purity: Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the main peak corresponding to this compound.
Issue 2: Appearance of unknown peaks in analytical chromatograms.
The presence of unexpected peaks is a strong indication of degradation.
Troubleshooting with Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a molecule.[2][7][16][17] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7][16]
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Potential for ring opening or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Degradation of the isoindoline ring. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the secondary amine to form N-oxides or other oxidative products.[6][7] |
| Thermal Degradation | 80°C for 48 hours (in solid and solution state) | Acceleration of all potential degradation pathways. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photo-oxidation and other light-induced reactions.[8][9] |
Experimental Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
For acid/base hydrolysis , mix the stock solution with the acidic or basic solution and incubate at the specified temperature.
-
For oxidation , mix the stock solution with the hydrogen peroxide solution and keep it at room temperature.
-
For thermal degradation , place both the solid compound and a solution in an oven at the specified temperature.
-
For photodegradation , expose a solution in a transparent vial to UV and visible light.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization (for acid/base samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC or LC-MS method.[13][14][15]
Potential Degradation Pathway:
The isoindoline ring is a key structural feature. Under oxidative stress, the secondary amine is a likely site of degradation.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-fluoro isoindoline hydrochloride CAS#: 685565-15-5 [chemicalbook.com]
- 11. 685565-15-5|this compound|BLD Pharm [bldpharm.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 5-Fluoroisoindoline Hydrochloride
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-Fluoroisoindoline hydrochloride. This guide is designed to provide expert-level, field-proven insights into the removal of impurities from this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving the highest purity.
Introduction: Understanding the Chemistry of Purification
5-Fluoroisoindoline is a secondary amine, and its hydrochloride salt form presents specific purification challenges. The presence of the basic nitrogen atom is the key to many of the purification strategies outlined below. The most effective purification method will always depend on the nature of the impurities present, which are often related to the synthetic route used. Common synthetic pathways, such as the reduction of 5-fluoroisoindolin-1-one or reductive amination, can lead to predictable impurities. This guide will help you diagnose and resolve these purity issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Presence of Non-Basic/Neutral Impurities
-
Symptom: You observe additional peaks in your HPLC or GC-MS analysis that do not correspond to your desired product or starting materials from the final step. These impurities are not removed by simple aqueous washes.
-
Probable Cause: These are likely non-basic organic impurities, such as byproducts from earlier synthetic steps or residual solvents.
-
Solution: Acid-Base Extraction. This is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[1][2][3] The fundamental principle is that the ionic salt of the amine is water-soluble, while the neutral form is soluble in organic solvents.[3]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Basification: Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like 1M sodium hydroxide (NaOH), to deprotonate the amine hydrochloride and neutralize any acidic impurities. This converts the this compound to its free base form, which will remain in the organic layer.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer, containing the salts of any acidic impurities, can be discarded.
-
Acidification & Extraction: To isolate the desired amine from neutral impurities, extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[4] This will protonate the basic 5-Fluoroisoindoline, forming the water-soluble hydrochloride salt, which will move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Isolation of Pure Product:
-
Option A (Free Base): Collect the aqueous layer from the previous step. Basify it with NaOH until the pH is greater than 10. The 5-Fluoroisoindoline free base will precipitate out or can be extracted with a fresh portion of organic solvent. The solvent can then be dried and evaporated to yield the pure free base.
-
Option B (Hydrochloride Salt): If the hydrochloride salt is the desired final form, the aqueous layer from step 4 can be washed with a clean portion of organic solvent to remove any residual neutral impurities. The water can then be removed under reduced pressure (lyophilization is ideal) to yield the pure this compound.
-
-
Issue 2: Residual Starting Material (e.g., 5-Fluoroisoindolin-1-one)
-
Symptom: Your analytical data (e.g., NMR, LC-MS) shows the presence of the lactam precursor, 5-fluoroisoindolin-1-one.
-
Probable Cause: Incomplete reduction during the synthesis.
-
Solution: Column Chromatography. When dealing with impurities that have similar acid-base properties to the desired product, column chromatography is often the most effective separation technique.[5][6]
Key Considerations for Column Chromatography of Amines:
-
Stationary Phase: Standard silica gel can be used, but the acidic nature of silica can cause peak tailing and poor separation of basic amines. To mitigate this, you can:
-
Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (Et₃N) in the eluent system (e.g., 0.5-1% Et₃N).[7]
-
Use basic alumina as the stationary phase.[7]
-
Utilize reversed-phase chromatography (C18 silica) with a suitable mobile phase, often containing a buffer to control the pH.[8]
-
-
Mobile Phase (Eluent): A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
Data Presentation: Example Eluent Systems for TLC Analysis
-
| Eluent System | Polarity | Comments |
| 95:5 DCM:MeOH | Moderate | Good starting point for many amines. |
| 90:10:1 Hexanes:EtOAc:Et₃N | Moderate-Low | The added base helps to reduce tailing on silica TLC plates. |
| 80:20 EtOAc:Hexanes | Moderate | Another common system for compounds of moderate polarity. |
Issue 3: Product is colored or contains baseline material on TLC
-
Symptom: The isolated solid is off-white, yellow, or brown, and TLC analysis shows material that remains at the baseline.
-
Probable Cause: High molecular weight polymeric impurities or baseline impurities that are highly polar. These can sometimes form due to product degradation.
-
Solution: Recrystallization. This is a classic and highly effective method for purifying solid compounds.[9] The principle relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include isopropanol, ethanol, methanol/diethyl ether mixtures, or acetonitrile.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves. If it doesn't all dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the saturated solution to room temperature, and then in an ice bath, to induce crystallization. Slow cooling generally leads to larger, purer crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and identify proton- and carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds like this one.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q2: What are the best storage conditions for this compound?
A2: As a hydrochloride salt, it is generally more stable than its free base form. It should be stored in a tightly sealed container, protected from moisture and light, at room temperature.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a known issue for some sensitive amines. As mentioned in the troubleshooting guide, adding a small amount of triethylamine to your eluent can deactivate the acidic sites on the silica.[7] Alternatively, switching to a less acidic stationary phase like alumina or using reversed-phase chromatography are excellent options.
Q4: Can I use an acidic wash to remove other basic impurities from my desired amine product?
A4: No, an acidic wash will protonate all basic compounds, including your desired 5-Fluoroisoindoline, and extract them into the aqueous layer. This technique is only effective for separating basic compounds from neutral or acidic ones. To separate two different bases, chromatographic methods are typically required.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of 5-Fluoroisoindoline HCl.
References
-
Reddit discussion on amine workup and purification. [Link]
-
Bionity.com. Acid-base extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Engineering Ideas Clinic, Confluence. Acid and Base Extraction. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
American Elements. This compound | CAS 685565-15-5. [Link]
-
YouTube. Chemical/Laboratory Techniques: Recrystallization. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Patsnap Eureka. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
-
ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?. [Link]
-
Cytiva. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. [Link]
-
University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY. [Link]
-
SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoindolinone synthesis [organic-chemistry.org]
- 3. americanelements.com [americanelements.com]
- 4. This compound | 685565-15-5 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 685565-15-5|this compound|BLD Pharm [bldpharm.com]
- 9. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]
Technical Support Center: Navigating Steric Hindrance in 5-Fluoroisoindoline Hydrochloride Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroisoindoline hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming the common challenge of steric hindrance in various synthetic transformations. The inherent bulk of the isoindoline core can often impede reactivity at the nitrogen center, leading to low yields and challenging purifications. This resource offers field-proven insights and detailed protocols to help you navigate these synthetic hurdles.
I. Understanding the Challenge: Steric Hindrance in 5-Fluoroisoindoline
5-Fluoroisoindoline presents a unique set of challenges in synthetic chemistry. The secondary amine is part of a bicyclic system, which significantly restricts access to the nitrogen lone pair. This steric congestion can dramatically affect the rates and efficiencies of common bond-forming reactions such as N-arylation, N-acylation, and alkylation. The fluorine atom at the 5-position, while primarily influencing the electronic properties of the aromatic ring, can also have subtle effects on the overall molecular conformation and reactivity.
This guide will focus on practical solutions to these challenges, with a primary emphasis on two of the most powerful and frequently employed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation, as well as strategies for effective N-acylation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
A. Buchwald-Hartwig Amination (N-Arylation)
Question 1: My Buchwald-Hartwig amination of 5-Fluoroisoindoline with an aryl halide is resulting in low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the N-arylation of 5-Fluoroisoindoline are a classic symptom of steric hindrance impeding the catalytic cycle. Several factors could be at play, and a systematic optimization approach is recommended.
1. Catalyst and Ligand Selection: The Heart of the Matter
The choice of the palladium catalyst and, more importantly, the phosphine ligand is the most critical factor in overcoming steric hindrance in Buchwald-Hartwig aminations.[1][2]
-
Problem: Your current ligand may be too small to create the necessary steric bulk around the palladium center to promote reductive elimination, or not electron-rich enough to facilitate oxidative addition with challenging aryl halides.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands, often referred to as "Buchwald ligands." These ligands are specifically designed to accelerate the key steps in the catalytic cycle for sterically demanding substrates.[2]
| Ligand Family | Key Features & When to Use | Recommended Starting Ligands |
| Buchwald Ligands | Highly effective for sterically hindered amines and aryl chlorides. The bulky biaryl backbone promotes reductive elimination. | XPhos, SPhos, RuPhos: Excellent general-purpose ligands for a wide range of aryl halides and hindered amines. |
| Josiphos Ligands | Ferrocene-based ligands that can be effective for specific substrate combinations. | tBuXPhos: Often successful when other Buchwald ligands fail. |
| N-Heterocyclic Carbenes (NHCs) | Offer strong σ-donation and good thermal stability. Can be effective for electron-rich aryl chlorides. | IPr, SIMes: Consider these if phosphine ligands are not yielding desired results. |
2. Base Selection: The Unsung Hero
The base plays a crucial role in deprotonating the amine and facilitating the formation of the active catalyst. For sterically hindered secondary amines, a strong, non-nucleophilic base is essential.
-
Problem: Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough to efficiently deprotonate the hindered 5-Fluoroisoindoline, leading to a slow or stalled reaction.
-
Solution: Switch to a stronger, sterically hindered base.
| Base | pKa (Conjugate Acid) | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | A common and effective choice for hindered amines. Can be sensitive to moisture. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base. Often used when NaOtBu is ineffective. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A milder option, but can be effective in some systems, particularly with more reactive aryl halides. |
3. Solvent and Temperature Optimization
-
Problem: Inappropriate solvent choice can lead to poor solubility of reagents or catalyst deactivation. Insufficient temperature may not provide the necessary activation energy.
-
Solution:
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[3] For reactions with insoluble bases, ensure vigorous stirring.
-
Temperature: Reactions with sterically hindered substrates often require elevated temperatures (80-110 °C).[3] If you observe decomposition, try a lower temperature for a longer duration.
-
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
B. N-Acylation
Question 2: I am struggling with the N-acylation of 5-Fluoroisoindoline, especially with bulky acyl chlorides. The reaction is sluggish and gives low yields.
Answer:
Direct acylation of the sterically hindered nitrogen in 5-Fluoroisoindoline can be challenging due to the decreased nucleophilicity of the amine.
1. Activation of the Amine
-
Problem: The lone pair of the nitrogen is not sufficiently available for nucleophilic attack on the acyl chloride.
-
Solution: Deprotonate the amine first with a strong, non-nucleophilic base to form the more nucleophilic amide anion.
-
Recommended Bases: Sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like THF or DMF.[4]
-
Procedure: Cool the solution of 5-Fluoroisoindoline in the anhydrous solvent to 0 °C, add the base, stir for 15-30 minutes, and then add the acyl chloride.
-
2. Use of Coupling Agents and Catalysts
-
Problem: Standard conditions with a tertiary amine base (e.g., triethylamine) are insufficient to drive the reaction to completion.
-
Solution:
-
DMAP Catalysis: Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that can accelerate the reaction.[5]
-
Peptide Coupling Reagents: For acylations with carboxylic acids (instead of acyl chlorides), use standard peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).
-
3. Reaction Conditions
-
Problem: Room temperature may not be sufficient for the reaction to proceed at a reasonable rate.
-
Solution: Gentle heating (40-60 °C) can often improve the reaction rate. However, monitor for potential side reactions or decomposition.
dot
Caption: Decision tree for troubleshooting N-acylation reactions.
III. Frequently Asked Questions (FAQs)
Q1: Do I need to use the hydrochloride salt of 5-Fluoroisoindoline directly in my reaction, or should I free-base it first?
A1: It is highly recommended to free-base the this compound before use, especially in coupling reactions. The hydrochloride salt is not nucleophilic and will not participate in the reaction. You can easily free-base it by partitioning it between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous basic solution (like saturated sodium bicarbonate). Dry the organic layer and remove the solvent to obtain the free amine.
Q2: I am considering a Suzuki-Miyaura coupling to attach a sterically hindered aryl group to a derivative of 5-Fluoroisoindoline. What are the key considerations?
A2: For a sterically demanding Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount.[6][7] Similar to the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are crucial.[2] Consider using catalysts like Pd(PPh₃)₄ or pre-catalysts with ligands such as SPhos or XPhos.[2] Base selection is also important; potassium carbonate or cesium carbonate are often effective.[8] The solvent system is typically a mixture of an organic solvent (like dioxane or toluene) and water.
Q3: Is it necessary to protect the nitrogen of 5-Fluoroisoindoline before performing reactions on the aromatic ring?
A3: It depends on the reaction. For reactions that are sensitive to the free amine (e.g., Friedel-Crafts reactions), N-protection is necessary. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the isoindoline nitrogen. It can be introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).[9][10]
Q4: My reaction is still not working despite trying the suggestions above. What else can I do?
A4: If you've systematically optimized the catalyst, ligand, base, solvent, and temperature without success, consider the following:
-
Purity of Reagents: Ensure your 5-Fluoroisoindoline, coupling partner, and solvents are pure and anhydrous.
-
Degassing: For palladium-catalyzed reactions, it is crucial to degas your reaction mixture to remove oxygen, which can deactivate the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Microwave Chemistry: Microwave irradiation can sometimes promote difficult reactions by rapidly heating the mixture to high temperatures, which can overcome activation barriers.[11]
IV. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 5-Fluoroisoindoline
This protocol provides a starting point for the N-arylation of 5-Fluoroisoindoline with an aryl bromide.
Materials:
-
5-Fluoroisoindoline (free base, 1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Fluoroisoindoline, the aryl bromide, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd₂(dba)₃ to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of 5-Fluoroisoindoline
Materials:
-
5-Fluoroisoindoline (free base, 1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 5-Fluoroisoindoline in DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir.
-
Add Boc₂O to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting N-Boc-5-fluoroisoindoline is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.
Protocol 3: N-Boc Deprotection
Materials:
-
N-Boc-5-fluoroisoindoline (1.0 eq)
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-5-fluoroisoindoline in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 5-Fluoroisoindoline.
V. References
-
Allylic aminations with hindered secondary amine nucleophiles catalyzed by heterobimetallic Pd-Ti complexes. Org Lett. 2015;17(3):752-755.
-
Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Figshare.
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
-
Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. PMC.
-
Technical Support Center: Optimizing Isoindolinone Synthesis. Benchchem.
-
Avoiding byproduct formation in N-arylation reactions. Benchchem.
-
Deprotection of different N-Boc-compounds. ResearchGate.
-
EP2070899A1 - Deprotection of N-BOC compounds - Google Patents.
-
N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. ResearchGate.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
-
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.(APAC).
-
MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
-
Boc Deprotection - TFA - Common Organic Chemistry.
-
Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Ligand design for cross-couplings: phosphines. YouTube.
-
Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. PMC.
-
Phosphine Ligand Application Guide. Sigma-Aldrich.
-
Buchwald Hartwig Coupling - Common Organic Chemistry.
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
-
This compound | CAS 685565-15-5. AMERICAN ELEMENTS ®.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv.
-
Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine. Benchchem.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Scholars Research Library. Der Pharma Chemica.
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
-
Acylation of N-Aryl systems using acyl chlorides. Reddit.
-
The chemistry of isoindole natural products. PMC.
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
-
Metal ion activation of nitriles. Syntheses of 1,3-bis(arylimino)isoindolines. The Journal of Organic Chemistry.
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate.
-
Synthesis of isoindolinones. Organic Chemistry Portal.
-
Pharmaceutical Intermediates in Drug Synthesis. BOC Sciences.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. arkat usa.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
-
N-Acylation in Combinatorial Chemistry. ResearchGate.
-
troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
-
[Synthesis of N1-(aryl)alkyloxyacyl-5-fluorouracil derivatives]. PubMed.
-
One article get Chinese pharmaceutical intermediate industry...
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. PMC.
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.
-
Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate.
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- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Catalyst Selection for 5-Fluoroisoindoline Hydrochloride Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Fluoroisoindoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will delve into the underlying principles of these reactions, provide actionable troubleshooting advice, and offer detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cross-coupling reactions.
Q1: What are the main challenges when using this compound as a coupling partner?
There are two primary challenges inherent to this substrate:
-
The Hydrochloride Salt: 5-Fluoroisoindoline is provided as a hydrochloride salt, meaning the amine is protonated to form an ammonium salt (
Cl⁻). This form is stable and easy to handle but is not nucleophilic.[1] An adequate amount of base is required simply to neutralize the salt and generate the free, nucleophilic secondary amine in situ before it can participate in the catalytic cycle. -
Nucleophilicity and Sterics: As a secondary amine, 5-Fluoroisoindoline is a suitable nucleophile for C-N cross-coupling. However, its reactivity must be carefully balanced with the choice of catalyst system to avoid side reactions. The fluorine atom is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the nitrogen atom compared to its non-fluorinated analog.
Q2: How does the hydrochloride salt affect my choice and quantity of base?
The hydrochloride salt form is a critical consideration. You must use at least one equivalent of base to neutralize the salt and liberate the free amine. This is in addition to the base required for the catalytic cycle itself. Therefore, a total of at least two equivalents of base relative to the this compound is typically necessary. Failure to account for this initial neutralization is a common reason for reaction failure. For a Buchwald-Hartwig amination, which requires a base to facilitate the deprotonation of the amine coordinated to the palladium center, a strong base is used.[2]
Q3: Which cross-coupling reaction is most suitable for forming a C-N bond with 5-Fluoroisoindoline?
The Buchwald-Hartwig amination is the premier method for this transformation.[3] It is a palladium-catalyzed reaction specifically designed for coupling amines with aryl or heteroaryl halides and pseudohalides (like triflates).[4] Its broad functional group tolerance and the availability of highly efficient, specialized catalyst systems make it the standard choice for synthesizing N-aryl isoindolines.[5]
Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My Buchwald-Hartwig reaction with 5-Fluoroisoindoline HCl has stalled or shows very low conversion. What should I investigate first?
Low or no conversion is a frequent issue, often traceable to one of four key areas: the base, the catalyst system, or the reaction setup.
-
Step 1: Verify Your Base.
-
Quantity: Did you use enough base to both neutralize the HCl salt and drive the catalytic cycle? A common starting point is 2.2 equivalents.
-
Strength: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are excellent first choices.[6] Weaker bases like potassium carbonate (K₂CO₃) are often insufficient unless your substrate is highly activated or contains base-sensitive functional groups.[7]
-
-
Step 2: Evaluate the Catalyst and Ligand.
-
Ligand Choice: The success of the Buchwald-Hartwig reaction hinges on the phosphine ligand. For coupling a secondary amine like isoindoline, bulky, electron-rich biarylphosphine ligands are essential. They accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and side reactions.[3] Start with a versatile, sterically hindered ligand like XPhos or BrettPhos .[8][9]
-
Palladium Source: Using a well-defined palladium precatalyst is highly recommended for reproducibility.[10] Precatalysts, like the Buchwald G3 or G4 palladacycles, rapidly generate the active Pd(0) species under basic conditions, leading to more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][11]
-
-
Step 3: Check the Reaction Environment.
-
Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen.[11] Ensure your reaction vessel was thoroughly purged and maintained under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Solvents must be anhydrous and deoxygenated. Common choices include toluene, dioxane, or THF. Sparging the solvent with an inert gas for 15-30 minutes before use is good practice.[11]
-
Q5: I'm observing significant side products, such as hydrodehalogenation of my aryl halide. What causes this and how can I fix it?
Hydrodehalogenation (replacement of the halide with hydrogen) suggests that the catalytic cycle is being disrupted. This often happens when the reductive elimination step (C-N bond formation) is slow, allowing for competing decomposition pathways.
-
Solution: The choice of ligand is paramount here. A more sterically hindered and/or electron-donating ligand can promote the desired reductive elimination pathway over side reactions. If you are using an older generation ligand, switching to a modern biarylphosphine ligand like RuPhos or BrettPhos is a powerful strategy.[8]
Q6: How do I choose between different palladium precatalysts and ligands?
The optimal choice depends on the specific coupling partners. The following workflow and tables provide a structured approach to selection.
Catalyst System Selection Workflow
Caption: Decision workflow for initial catalyst system selection.
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Typical Form | Advantages | Disadvantages |
| Palladium(II) Acetate | Pd(OAc)₂ | Inexpensive, readily available. | Requires in situ reduction to Pd(0); can lead to inconsistent catalyst activity and formation of inactive palladium black.[6] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A Pd(0) source, air-stable for short periods. | Can be inconsistent in quality; requires addition of a separate ligand.[6] |
| Buchwald Palladacycle Precatalysts (G3, G4) | e.g., XPhos Pd G3 | Air- and moisture-stable, highly reliable and reproducible.[11] Forms the active L-Pd(0) species cleanly and rapidly.[6] | Higher initial cost, but often more cost-effective due to higher success rates and lower catalyst loadings. |
| PEPPSI™ Precatalysts | e.g., PEPPSI-IPr | Excellent for N-Heterocyclic Carbene (NHC) ligands, very stable. | Typically used with NHC ligands, which may not be the first choice for this specific transformation over phosphines.[12] |
Table 2: Guide to Ligand Selection for Buchwald-Hartwig Amination
| Ligand | General Application | Key Features |
| XPhos | A highly versatile, "go-to" ligand for a broad range of aryl halides and amines. | Provides a good balance of steric bulk and electron-donating character. Excellent starting point for optimization.[8] |
| RuPhos | Particularly effective for coupling with hindered substrates and electron-deficient aryl halides. | The pyrrole substituent enhances activity and stability. |
| BrettPhos | Excellent for coupling primary amines and challenging secondary amines. Often provides high yields where other ligands fail.[13] | Extremely bulky, which strongly promotes the reductive elimination step.[8] |
| Josiphos-type | Ferrocene-based ligands, effective for a range of couplings. | Bidentate ligands that can offer different reactivity profiles compared to monophosphine biaryl ligands.[3] |
Experimental Protocol
This general protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
BrettPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the limiting reagent)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, aryl bromide, BrettPhos Pd G3 precatalyst, and NaOtBu.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Diccianni, J. B., & Diao, T. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]
-
Whittaker, A. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Shavrin, A. D., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Letters, 16(1), 18-21. Retrieved from [Link]
-
Le, D. N., et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2023). Question regarding DCC coupling + hydrochloride salt of amine. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Na₂SO₃-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2017). Coupling reactions involving aryldiazonium salt. Retrieved from [Link]
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National Institutes of Health. (n.d.). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]
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ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Retrieved from [Link]
-
National Institutes of Health. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
University of the Western Cape. (2018). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2025). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]
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Technical Support Center: Solvent Selection for 5-Fluoroisoindoline Hydrochloride Reactions
Prepared by: The Applications Science Team
Welcome to the technical support guide for 5-Fluoroisoindoline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent choice on the reactivity and success of reactions involving this versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving in my reaction solvent. What am I doing wrong?
This is a common first hurdle. The issue often lies in the mismatch between the salt form of the starting material and the solvent's properties.
-
Understanding the Starting Material: You are working with a hydrochloride salt. The isoindoline nitrogen is protonated (R₂NH₂⁺ Cl⁻), making the molecule an ionic salt.
-
Solubility Principles: Like most salts, this compound exhibits its highest solubility in polar protic solvents like water, methanol, or ethanol, where the solvent can effectively solvate both the cation and the chloride anion. However, these solvents are often detrimental to the desired reaction (see Q2).
-
The Aprotic Solvent Challenge: Common reaction solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are less polar and are poor choices for dissolving the initial salt.
Troubleshooting Steps:
-
In Situ Free-Basing: The most effective strategy is to generate the more soluble free-base form of the isoindoline directly in your reaction flask. Add the this compound and a suitable inorganic base (e.g., potassium carbonate, triethylamine) to your polar aprotic solvent (like DMF or Acetonitrile).
-
Stir and Observe: Allow the suspension to stir for 15-30 minutes. The reaction between the salt and the base will produce the neutral 5-Fluoroisoindoline free base, which is significantly more soluble in organic solvents, and a salt byproduct (e.g., KCl). You do not need to isolate the free base; you can proceed directly by adding your electrophile to this mixture.
Q2: I am attempting an N-alkylation reaction, but my conversion is very low. How does my choice of solvent affect this?
This is the most critical question regarding the reactivity of 5-Fluoroisoindoline. The success of nucleophilic substitution reactions like N-alkylation is fundamentally dictated by the solvent's ability to interact with your nucleophile (the isoindoline).
The Mechanism: N-alkylation is a classic Sₙ2 reaction. For this to occur, the lone pair of electrons on the isoindoline's nitrogen atom must attack an electrophilic carbon.
The Decisive Role of the Solvent:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are highly counterproductive for Sₙ2 reactions with amine nucleophiles. The acidic hydrogen on the solvent molecule forms strong hydrogen bonds with the nitrogen's lone pair. This creates a "solvent cage" around the nucleophile, physically blocking it and stabilizing the very electrons that need to participate in the reaction.[1][2] This "caged" nucleophile is significantly less reactive, leading to slow or failed reactions.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are the solvents of choice for this chemistry. While polar enough to dissolve the reactants and support the transition state, they lack an acidic proton and cannot form hydrogen bonds with the nucleophile.[3][4] This leaves the nitrogen's lone pair "naked," unsolvated, and highly reactive.[2] The reaction rate in a polar aprotic solvent can be thousands of times faster than in a protic one.[3]
.
Caption: Solvent interaction with the isoindoline nucleophile.
Troubleshooting Guide: Common Issues in N-Alkylation
| Symptom | Potential Cause (Solvent-Related) | Recommended Solution & Explanation |
| No Reaction / Low Conversion | 1. Use of a protic solvent (Methanol, Ethanol). 2. Insufficient base to neutralize the HCl salt. | 1. Switch to a polar aprotic solvent. Acetonitrile (MeCN) is an excellent starting point. For less reactive electrophiles, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used to increase the reaction rate.[2][5] 2. Ensure at least 2.0-2.5 equivalents of a mild base (like K₂CO₃ or Cs₂CO₃) are used: one equivalent to neutralize the HCl and another to facilitate the alkylation. |
| Starting Material is Insoluble | The HCl salt form is not soluble in the chosen aprotic solvent (e.g., THF, MeCN). | This is expected. Generate the free base in situ. Add the salt and base to the solvent and stir. The resulting neutral amine is much more soluble. Do not add the electrophile until the starting material appears to have dissolved or reacted. |
| Formation of Side Products | The reaction is too aggressive, potentially due to a highly polar solvent (DMSO, DMF) and elevated temperature. | Modulate reactivity with solvent choice. If the reaction is too fast or generating impurities, switch to a less polar aprotic solvent like THF. This can provide better control over the reaction rate. |
| Difficult Work-up | High-boiling point polar aprotic solvents (DMF, DMSO) are used and are difficult to remove. | Plan for purification. If DMF or DMSO are necessary for reactivity, be aware they are difficult to remove under vacuum. The work-up will require an aqueous extraction to remove these solvents. If possible, use lower-boiling point solvents like Acetonitrile or Acetone. |
Data Reference: Solvent Properties
The choice of solvent is a balance between reactivity and practical considerations like boiling point for removal. Use this table to guide your selection.
| Solvent | Classification | Dielectric Constant (ε) | Relative Polarity | Boiling Point (°C) |
| Water | Polar Protic | 80.1 | 1.000 | 100 |
| Methanol | Polar Protic | 32.7 | 0.762 | 65 |
| Ethanol | Polar Protic | 24.6 | 0.654 | 78 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 0.444 | 189 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 0.460 | 82 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 0.386 | 153 |
| Acetone | Polar Aprotic | 20.7 | 0.355 | 56 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 0.207 | 66 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 0.309 | 40 |
| Toluene | Nonpolar | 2.4 | 0.099 | 111 |
| Hexane | Nonpolar | 1.9 | 0.009 | 69 |
| Data compiled from various sources including the University of Rochester and "Solvents and Solvent Effects in Organic Chemistry".[6] |
Experimental Protocols
Protocol: General Procedure for N-Alkylation of 5-Fluoroisoindoline
This protocol provides a robust starting point for an Sₙ2 reaction.
Objective: To effectively alkylate the secondary amine of 5-Fluoroisoindoline using an appropriate solvent system.
Caption: Standard workflow for N-alkylation reactions.
Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq) and the chosen polar aprotic solvent (e.g., Acetonitrile, 0.1-0.2 M concentration).
-
Free Base Formation: Stir the resulting suspension at room temperature for 15-30 minutes under an inert atmosphere (Nitrogen or Argon).
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the solvent under reduced pressure. If DMF or DMSO was used, dilute the residue with Ethyl Acetate and wash extensively with water and brine to remove the solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure N-alkylated 5-Fluoroisoindoline.
References
- Vertex AI Search. (n.d.). Effect of protic vs. aprotic solvents in nucleophilic substitution reactions. Retrieved January 11, 2026.
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved January 11, 2026, from [Link]
- Unknown Source. (n.d.).
-
Chemistry LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. Retrieved January 11, 2026, from [Link]
-
American Elements. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved January 11, 2026, from [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 11, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved January 11, 2026, from [Link]
- Unknown Source. (n.d.). Polarity of Solvents.
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Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 11, 2026, from [Link]
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NIH National Center for Biotechnology Information. (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Retrieved January 11, 2026, from [Link]
-
Reddit. (2020, May 16). Nucleophilicity (Protic vs. Aprotic solvents). Retrieved January 11, 2026, from [Link]
-
Organic Chemistry World. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2007, July). Solubility of Flavonoids in Organic Solvents. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols. Retrieved January 11, 2026, from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Guide: Monitoring 5-Fluoroisoindoline Hydrochloride Reactions by TLC
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 5-Fluoroisoindoline hydrochloride. We move beyond simplistic step-by-step instructions to explain the underlying chemical principles, ensuring you can not only follow the protocol but also troubleshoot effectively when faced with unexpected results.
Section 1: Core Principles for TLC of Amine Hydrochlorides
Monitoring reactions with amine hydrochlorides like this compound presents a unique challenge compared to their free-base counterparts. The high polarity of the hydrochloride salt and the acidic nature of standard silica gel plates can lead to misleading results if not properly managed.
-
The Polarity Problem: this compound is a salt.[1] Its ionic nature makes it extremely polar. When spotted on a silica TLC plate and developed with a standard, moderately polar eluent (e.g., ethyl acetate/hexanes), it will have a very strong affinity for the polar stationary phase (silica gel) and will likely not move from the baseline, resulting in an Rf value of zero.[2][3] This can be mistaken for the absence of starting material.
-
The Silica Gel Effect: Standard silica gel is acidic. This acidity can cause protonated amines to remain protonated and can lead to significant "streaking" or "tailing" of the spot.[4] This occurs because the amine interacts inconsistently with the stationary phase as it moves up the plate, resulting in a smear rather than a compact spot, which makes interpretation and Rf calculation impossible.
-
The Solution: Mobile Phase Modifiers: To obtain clean separation and meaningful Rf values for amines, the mobile phase must be modified to deprotonate the amine and neutralize the acidic silica surface. The most common and effective strategy is the addition of a small percentage of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent system.[4][5][6] This ensures that the amine is analyzed in its less polar, free-base form, allowing it to travel up the plate.
Section 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system for reliably monitoring the consumption of this compound and the formation of your desired product.
Step 1: Sample Preparation
When sampling from your reaction mixture, you have two primary options. The choice depends on the reaction conditions and the information you need.
-
Option A: Direct Spotting (with a Caveat): For a quick check, you can directly spot a dilute sample of the reaction mixture onto the TLC plate.
-
Rationale: This is the fastest method. However, if your reaction contains other polar or ionic species, they can interfere with the chromatography.
-
Procedure: Dip a capillary tube into the reaction mixture and spot it directly onto the TLC plate. This method relies heavily on a properly basified mobile phase (see Step 2) to give a meaningful result.
-
-
Option B: Mini-Aqueous Workup (Recommended for Clarity): This method provides a much cleaner and more reliable TLC analysis.[5]
-
Rationale: By performing a quick liquid-liquid extraction, you remove interfering salts and baseline impurities, and you ensure the amine is in its free-base form before spotting.
-
Procedure:
-
Withdraw a small aliquot of the reaction mixture (e.g., ~0.1 mL) into a vial.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH to neutralize the hydrochloride and any other acids.
-
Add an organic solvent in which your product and starting material free-base are soluble (e.g., ethyl acetate or dichloromethane, ~0.5 mL).
-
Vortex the vial, then allow the layers to separate.
-
Spot the top (organic) layer onto your TLC plate.
-
-
Step 2: Mobile Phase (Eluent) Selection
The key to success is finding a solvent system that provides good separation between your starting material and your product. An ideal system will place the starting material or product at an Rf value between 0.3 and 0.7.[3]
-
Starting Point: For aromatic amines, a mixture of a non-polar and a polar solvent is a good starting point.[7] Given the polarity of isoindoline, begin with a more polar mixture.
-
Adding the Base: Crucially, add a basic modifier to your chosen solvent system. A common starting point is 0.5-2% triethylamine (Et₃N).[4]
Table 1: Recommended Starting Eluent Systems
| System No. | Non-Polar Component | Polar Component | Basic Modifier | Typical Starting Ratio (v/v) | Use Case |
|---|---|---|---|---|---|
| 1 | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 1% Et₃N | 70:30 | For less polar products. |
| 2 | Dichloromethane (DCM) | Methanol (MeOH) | 1% Et₃N | 95:5 | A versatile system for moderately polar compounds.[8] |
| 3 | - | 10% NH₄OH in MeOH | - | See Note | For very polar compounds that still do not move.[6] |
Note on System 3: This is a highly polar, pre-mixed solution used as the polar component in a system like 9:1 DCM:(10% NH₄OH in MeOH).
Step 3: TLC Plate Spotting (The 3-Lane Method)
To accurately interpret the progress of your reaction, a 3-lane spotting technique on a single TLC plate is essential.[9]
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line.
-
Lane 1 (Reference - SM): Spot a solution of your this compound starting material.
-
Lane 2 (Co-spot - C): First, spot the starting material (Lane 1). Then, without moving the plate, spot your reaction mixture directly on top of the first spot.
-
Lane 3 (Reaction Mixture - RXN): Spot your prepared reaction mixture sample.
-
Why the Co-spot is Critical: The co-spot is your internal control. It definitively shows whether the spot corresponding to the starting material in your reaction lane (Lane 3) is actually starting material. If the reaction is complete, the co-spot lane will show two distinct spots (product and the added SM). If the starting material and product have very similar Rf values, the co-spot helps to distinguish them.[9][10]
Step 4: Plate Development
-
Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (ensure it is below your baseline).
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber. Ensure the plate does not touch the filter paper. Close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Immediately remove the plate and, with a pencil, mark the position of the solvent front.[11]
Step 5: Visualization
Because organic compounds are often colorless, a visualization method is required. Always perform these in order, starting with the non-destructive method.
-
UV Light (Non-Destructive): 5-Fluoroisoindoline contains an aromatic ring and will likely be visible under a UV lamp (254 nm).[12] Circle any visible spots with a pencil. This is the best first method as it does not alter the compounds.
-
Chemical Staining (Destructive): If spots are not UV-active or for confirmation, use a chemical stain.
Table 2: Recommended Stains for 5-Fluoroisoindoline and Derivatives
| Stain | Preparation | Procedure | Target Functionality & Expected Result |
|---|---|---|---|
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol + 3 mL acetic acid.[12] | Dip the plate, then gently heat with a heat gun until spots appear. | Primary/Secondary Amines. [13][14] Expect a colored spot (often yellow-to-purple) for the 5-Fluoroisoindoline starting material. The product may or may not stain depending on the reaction. |
| Potassium Permanganate (KMnO₄) | 3 g KMnO₄ + 20 g K₂CO₃ + 5 mL 5% NaOH in 300 mL water. | Dip the plate. Spots appear quickly at room temperature against a purple/pink background. | Oxidizable groups (alkenes, alcohols, some amines). Gives yellow-brown spots. A very good general-purpose stain. |
| p-Anisaldehyde | 15 g p-anisaldehyde in 250 mL ethanol + 2.5 mL conc. H₂SO₄. | Dip the plate and heat strongly with a heat gun. | General purpose. Often gives a range of colors for different functional groups, which can be excellent for distinguishing product from starting material.[10][13] |
Section 3: Visual Workflows and Diagrams
To clarify the experimental process and troubleshooting logic, the following diagrams have been generated.
Caption: Standard workflow for monitoring the reaction via TLC.
Caption: A decision tree for common TLC troubleshooting scenarios.
Section 4: Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the TLC analysis of reactions involving this compound.
Troubleshooting Quick Guide
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Streaking/Tailing Spots | 1. Sample is overloaded.[15][16]2. Eluent is not basic enough to overcome the acidic silica. | 1. Dilute your reaction sample before spotting.2. Increase the concentration of triethylamine (Et₃N) in your eluent from 1% up to 2%.[4] |
| Starting Material (SM) Stuck at Baseline (Rf=0) | 1. The compound is the HCl salt, which is too polar to move.[2]2. The eluent system is not polar enough.[4] | 1. This is the most common issue. Add 1-2% Et₃N to your eluent to run the compound as the free base. If this fails, perform the mini-workup protocol.[5]2. Increase the proportion of the polar solvent (e.g., increase methanol in a DCM/methanol system). |
| All Spots (SM and Product) are at the Top (Rf > 0.8) | The eluent system is too polar.[4] | Decrease the proportion of the polar solvent (e.g., decrease methanol in a DCM/methanol system). |
| SM and Product Spots are Too Close to Separate | The chosen eluent system does not have the right selectivity for your compounds.[10] | Try a different solvent system. For example, if you are using EtOAc/Hexanes, switch to DCM/Methanol. Sometimes changing one solvent (e.g., DCM/Acetone) can provide the necessary separation. |
| No Spots are Visible after Development | 1. Your compounds are not UV-active.2. The sample is too dilute.[15]3. The solvent level in the chamber was above the baseline, washing your sample away. | 1. Use a chemical stain. KMnO₄ is a good universal stain to try first.2. Re-spot, applying the sample multiple times in the same location (let the solvent dry between applications).[4]3. Ensure the solvent level is always below the spotting line. |
| Reaction lane (RXN) looks different from the Reference (SM) even at t=0 | The reaction matrix (solvents, reagents) is altering the way your starting material runs on the plate. | This is precisely why the co-spot (Lane 2) is essential.[9] The co-spot lane will show you the true position of the starting material under the reaction conditions. |
Frequently Asked Questions (FAQs)
-
Q1: I've added triethylamine, but my 5-Fluoroisoindoline HCl spot is still stuck on the baseline. What's next?
-
A: This indicates that the triethylamine in the mobile phase is not sufficient to fully deprotonate the hydrochloride salt on the plate. The most robust solution is to perform the "Mini-Aqueous Workup" described in the protocol. This physically separates the free base into an organic layer before you spot it, removing any doubt.
-
-
Q2: Can I use an alumina (Al₂O₃) TLC plate instead of silica?
-
A: Yes, alumina plates can be an excellent alternative for amines.[7] Alumina is slightly basic, which can prevent the streaking issues seen with acidic silica gel, sometimes eliminating the need for a basic modifier in the eluent. However, the selectivity will be different, so you will need to re-optimize your mobile phase.
-
-
Q3: My spots visualized with Iodine seem to be fading. Is this normal?
-
A: Yes, iodine stains are often temporary as the iodine sublimes off the plate. It is crucial to circle the spots with a pencil immediately after visualization in an iodine chamber. For a permanent record, it is best to use a chemical dip stain like KMnO₄ or take a photograph of the plate.
-
-
Q4: What does it mean if I see a new spot in my reaction lane?
-
A: A new spot typically indicates the formation of a new compound, which is likely your product or a reaction intermediate/byproduct. By comparing its Rf value to your starting material and observing how its intensity changes over time (while the starting material spot diminishes), you can monitor the reaction's progress.
-
References
-
Magic Formulas: TLC Stains - Department of Chemistry: University of Rochester. [Link]
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Sciencemadness Discussion Board. [Link]
-
TLC Stains - Organic Chemistry @ CU Boulder. [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry: University of Rochester. [Link]
-
Chromatography: TLC Tips - Department of Chemistry: University of Rochester. [Link]
- TLC stains - G. Dubé.
-
TLC Stains Preparation - ChemicalDesk.Com. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. [Link]
-
Troubleshooting TLC - Plant extract - strange in polar mobile Phase - ResearchGate. [Link]
-
I want good solvent system in TLC in aniline and ketone compound? - ResearchGate. [Link]
-
Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl - Taylor & Francis Online. [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry: University of Rochester. [Link]
-
How To: Monitor by TLC - Department of Chemistry: University of Rochester. [Link]
-
TLC of amine hydrochloride salt - Sciencemadness.org. [Link]
-
Thin Layer Chromatography (TLC) - University of Toronto. [Link]
-
6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. [Link]
Sources
- 1. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]
- 2. Sciencemadness Discussion Board - TLC of amine hydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Home Page [chem.ualberta.ca]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. How To [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Magic Formulas [chem.rochester.edu]
- 13. TLC stains [reachdevices.com]
- 14. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Work-Up & Troubleshooting for 5-Fluoroisoindoline Reactions
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful work-up and purification of reactions involving 5-Fluoroisoindoline hydrochloride. As a secondary amine, 5-Fluoroisoindoline possesses basic properties that are fundamental to its purification. The procedures outlined below are designed to ensure high yield and purity by leveraging these chemical properties.
Part 1: Fundamental Principles of the Work-Up
The success of any work-up procedure hinges on understanding the underlying chemistry. 5-Fluoroisoindoline is a basic compound. In its hydrochloride salt form, it is protonated and generally soluble in aqueous media. Conversely, in its neutral "freebase" form, it is significantly more soluble in organic solvents. The entire work-up strategy is built upon manipulating this pH-dependent solubility.[1][2]
The core technique is an acid-base extraction , which allows for the separation of the basic product from acidic, neutral, or non-basic impurities.[3] The general equilibrium is as follows:
5-Fluoroisoindoline (Freebase) (Organic Soluble) <=> This compound (Salt) (Aqueous Soluble)
By adding a base to the reaction mixture, we deprotonate the hydrochloride salt, shifting the equilibrium to the left and rendering the product soluble in an organic extraction solvent. Subsequent washes of the organic layer can remove remaining impurities before the final product is isolated.
Part 2: Standard Work-Up Protocol & Methodology
This section details a robust, field-proven protocol for the isolation of 5-Fluoroisoindoline from a typical reaction mixture, followed by its conversion to the stable hydrochloride salt.
Experimental Protocol: General Work-Up and Isolation
-
Reaction Quenching (If Applicable):
-
Cool the reaction mixture to 0-10 °C using an ice bath. This moderates the rate of any exothermic neutralization.
-
Slowly add water or a saturated aqueous solution of NH₄Cl to quench any reactive reagents (e.g., organometallics, hydrides).
-
-
Basification and Phase Separation:
-
Add an immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), to the quenched reaction mixture.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring. Monitor the pH of the aqueous layer using pH paper, aiming for a pH of 9-10 to ensure the complete conversion of the isoindoline to its freebase form.
-
Transfer the biphasic mixture to a separatory funnel.
-
-
Extraction of the Freebase:
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely. Drain the organic layer.
-
Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to maximize product recovery. Combine all organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble salts and reagents).
-
Saturated aqueous sodium chloride (Brine). The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[4]
-
-
Separate the organic layer after each wash.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Stir for 15-30 minutes, then filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Fluoroisoindoline freebase, which may be an oil or a solid.
-
-
Conversion to Hydrochloride Salt:
-
Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., Diethyl Ether, EtOAc, or DCM).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether or 4M HCl in Dioxane) dropwise with stirring.
-
The this compound salt will precipitate as a solid.
-
Continue addition until no further precipitation is observed.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
-
Part 3: Troubleshooting Guide (Q&A)
Q1: My product yield is very low or I recovered nothing. What went wrong?
Answer: This is a common issue that typically points to a problem during the extraction phase.
-
Incomplete Basification: The most frequent cause is an incorrect pH. If the aqueous layer is not sufficiently basic (pH < 9), the 5-Fluoroisoindoline will remain in its protonated, water-soluble hydrochloride form and will not be extracted into the organic layer. Always verify the pH of the aqueous phase before extraction.
-
Insufficient Extractions: A single extraction is often insufficient. It is crucial to perform at least three extractions of the aqueous layer to ensure the complete transfer of the product into the organic phase.
-
Product Emulsification: Your product may be trapped in a persistent emulsion between the two layers. See the question below on how to address this.
-
High Water Solubility of Freebase: While less common, if the freebase has some residual water solubility, continuous liquid-liquid extraction may be required for compounds that are particularly difficult to extract.
Q2: A thick, persistent emulsion formed during the extraction and the layers won't separate. How can I fix this?
Answer: Emulsions are common in acid-base extractions. Here are several techniques to break them, in order of application:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the separation.[4]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15 minutes to several hours).
-
Mechanical Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing layer separation.
Q3: My final product is an oil and won't solidify after adding HCl. What should I do?
Answer: This usually indicates the presence of impurities or residual solvent.
-
Purity Check: First, analyze a small sample of the oil by TLC or ¹H NMR to check for purity. If significant impurities are present, purification of the freebase by column chromatography may be necessary before attempting salt formation.
-
Residual Solvent: Ensure all the extraction solvent has been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove trace amounts of other solvents.
-
Trituration: Try adding a non-polar solvent in which the hydrochloride salt is insoluble, such as pentane or hexane, to the oil. Scratch the side of the flask with a glass rod to induce crystallization.
-
Solvent Choice for Precipitation: The choice of solvent for salt formation is critical. The freebase should be soluble, but the hydrochloride salt should be insoluble. Diethyl ether is an excellent first choice. If the salt is soluble in ether, try a less polar solvent system.
Q4: My NMR spectrum shows that my product is contaminated with an acidic starting material. How can I remove it?
Answer: This can be rectified by re-working the material. Dissolve the impure product in an organic solvent (like DCM or EtOAc) and wash it with a mild basic solution.
-
Use a Weak Base: Wash the organic solution with saturated aqueous NaHCO₃.[5] Sodium bicarbonate is a weak base and is typically strong enough to deprotonate and remove common acidic impurities (like carboxylic acids) into the aqueous layer without affecting the desired basic product.
-
Re-isolate: After the basic wash, proceed with the standard washing (water, brine), drying, and concentration steps as described in the main protocol.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Which base is better for the neutralization step: NaOH or NaHCO₃?
-
A: It depends on the stability of your product and other functional groups present. Sodium bicarbonate (NaHCO₃) is a weaker base and is generally safer, as it is less likely to cause hydrolysis of sensitive functional groups like esters. Sodium hydroxide (NaOH) is a strong base and ensures complete deprotonation, but should be used with caution if your molecule contains base-labile groups.[4][5]
-
-
Q: What is the best organic solvent for the extraction?
-
A: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are excellent first choices. DCM is denser than water, forming the bottom layer, while EtOAc is less dense. Both have good solvating power for the freebase. Diethyl ether can also be used. The choice may depend on the specific reaction solvent used.
-
-
Q: Why is a brine wash necessary?
-
A: A brine wash serves two primary purposes. First, it helps to remove the small amount of water that dissolves in the organic layer, acting as a pre-drying step. Second, by increasing the ionic strength of the aqueous phase, it decreases the solubility of organic compounds in the aqueous layer, further driving your product into the organic phase and helping to break emulsions.[4]
-
-
Q: How can I be sure my organic layer is sufficiently dry?
-
A: When using a solid drying agent like Na₂SO₄ or MgSO₄, add it to the organic solution until some of the agent no longer clumps together and flows freely, indicating that all the water has been absorbed.
-
Part 5: Data Summary & Workflow Visualization
Table 1: Key Parameters for 5-Fluoroisoindoline Work-Up
| Parameter | Recommended Value/Reagent | Rationale & Notes |
| Basification pH | 9 - 10 | Ensures complete deprotonation to the freebase for efficient extraction. |
| Extraction Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Good solubility for the freebase and immiscible with water.[2] |
| Neutralizing Bases | Sat. aq. NaHCO₃, 1M aq. NaOH, 10% aq. K₂CO₃ | NaHCO₃ is milder; NaOH is stronger but may hydrolyze esters.[5] |
| Drying Agents | Anhydrous Na₂SO₄, MgSO₄ | Removes residual water from the organic extract before concentration.[4] |
| Salt Formation Solvent | Diethyl Ether, 1,4-Dioxane | A solution of HCl in these solvents is commonly used for precipitation. |
Diagram 1: Standard Work-Up & Isolation Workflow
Caption: A step-by-step workflow for the extraction and isolation of this compound.
References
-
Acid–base extraction . Wikipedia. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. Available at: [Link]
-
Acid-Base Extraction . Diablo Valley College. Available at: [Link]
-
This compound | CAS 685565-15-5 . AMERICAN ELEMENTS®. Available at: [Link]
-
Acid-Base Extraction . Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available at: [Link]
-
Acid and Base Extraction . University of Toronto Engineering. Available at: [Link]
-
Acid-Base Extraction Tutorial . YouTube. Available at: [Link]
Sources
avoiding decomposition of 5-Fluoroisoindoline hydrochloride during heating
Welcome to the technical support center for 5-Fluoroisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this compound, with a specific focus on preventing thermal decomposition. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, like many amine hydrochloride salts, it is susceptible to thermal degradation. The primary challenge arises from the compound's potential to undergo dehydrohalogenation upon heating. This elimination of hydrogen chloride (HCl) can lead to the formation of reactive intermediates, resulting in discoloration (e.g., turning black or brown), polymerization, and the generation of impurities that can complicate downstream processing and compromise the integrity of your synthesis. This guide provides strategies to mitigate these risks.
Part 1: The Mechanism of Thermal Decomposition
The core issue with heating this compound is its nature as an amine salt. The bond between the isoindoline nitrogen and the proton from HCl is ionic. Upon heating, this salt can dissociate, and a subsequent elimination reaction can occur, removing a proton from an adjacent carbon and the chloride ion.
This process, known as dehydrohalogenation, is an elimination reaction that removes a hydrogen halide from a substrate.[1][2][3] While often associated with synthesizing alkenes from alkyl halides, the principle applies here.[1][3] The thermal energy supplied provides the activation energy for the elimination of HCl, as illustrated in the diagram below. The resulting species is highly reactive and prone to polymerization or other undesired side reactions.
Caption: Proposed thermal decomposition pathway for this compound.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound at elevated temperatures.
Q1: My reaction mixture containing 5-Fluoroisoindoline HCl turned dark brown/black upon heating. What happened?
A: This is a classic sign of thermal decomposition. The dark coloration is likely due to the formation of polymeric byproducts. As explained above, heating the hydrochloride salt can lead to the elimination of HCl, generating highly reactive, unsaturated species that readily polymerize. You have likely exceeded the thermal stability threshold of the compound under your specific reaction conditions.
Q2: What is the maximum temperature I can safely heat this compound to?
A: There is no single "maximum temperature," as stability is dependent on the solvent, heating duration, and atmosphere. While the boiling point of the free base is listed as 235.3°C at 760 mmHg, decomposition of the salt can occur at much lower temperatures.[4][5]
-
As a solid: Avoid heating the solid salt close to its melting point (if not explicitly known, assume it is high and avoid dry heating).
-
In solution: The choice of solvent is critical. High-boiling polar aprotic solvents are generally preferred. It is crucial to run a small-scale test reaction, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the onset of decomposition.
Q3: Which solvents are recommended for heating, and which should I avoid?
A: The solvent plays a pivotal role in the thermal stability of amines.[6]
-
Recommended: High-boiling point, aprotic solvents are your best choice. They are less likely to participate in the reaction and can provide a stable medium.
-
Use with Caution: Protic solvents like alcohols can potentially react with the starting material or intermediates, although they are sometimes used. If a protic solvent is necessary, ensure it is dry and consider the possibility of side reactions like ether formation or solvolysis.
-
Avoid: Solvents that can react with liberated HCl or promote elimination should be avoided unless they are part of a specific reaction design.
| Solvent Class | Recommended Examples | Rationale |
| Aprotic Polar | DMF, DMAc, DMSO, NMP, Sulfolane | High boiling points, good solvating power for salts, and chemically robust at high temperatures. |
| Aprotic Non-Polar | Toluene, Xylene, Dioxane | Useful for reactions where polarity is a concern. Toluene and Xylene allow for azeotropic water removal. |
| Protic | Ethylene Glycol, Propylene Glycol | Use only when necessary. Their hydroxyl groups can be reactive. Can help solubilize salts. |
Q4: Should I heat the hydrochloride salt directly, or is it better to convert it to the free base first?
A: This is a key strategic decision.
-
Heating the Salt Directly: This is simpler as it avoids an extra step. However, it carries the risk of HCl-mediated decomposition. This approach is viable only if the reaction temperature is moderate and the solvent/reagents are stable to acidic conditions. The presence of an acid scavenger (a non-nucleophilic base) can be beneficial.
-
Converting to the Free Base: This is often the safer and cleaner approach for high-temperature reactions. By removing the "hydrochloride" part of the problem, you prevent the dehydrohalogenation pathway. The free base can be generated in situ or isolated before the reaction. The main drawback is that the free isoindoline is more nucleophilic and potentially less stable during long-term storage than the salt.[7]
Q5: How can I monitor the reaction for decomposition?
A: Active monitoring is crucial for process validation.
-
TLC: This is the quickest method. Spot your reaction mixture alongside a reference standard of the starting material. The appearance of new, often lower Rf spots that streak or remain at the baseline can indicate decomposition.
-
LC-MS: This provides more definitive evidence. You can identify the mass of your starting material, product, and any degradation products that may form. This is a highly sensitive method for detecting even minor decomposition.[8]
-
¹H NMR of a Crude Sample: Taking a small aliquot from the reaction, removing the solvent, and running a quick NMR can reveal the appearance of broad, undefined signals, which often suggest polymerization, or new, sharp signals corresponding to specific byproducts.
Part 3: Recommended Protocols for Mitigating Decomposition
Here we present two robust protocols designed to minimize the thermal decomposition of this compound. The choice between them depends on your specific reaction requirements.
Protocol 1: Controlled Heating of the Hydrochloride Salt with an Acid Scavenger
This protocol is suitable for reactions where the salt form is preferred or necessary, and reaction temperatures are moderate. The key is to neutralize the HCl as it is notionally liberated.
Methodology:
-
Inert Atmosphere: Assemble your glassware and purge the system thoroughly with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagents: Add your chosen dry, aprotic solvent (e.g., NMP, Toluene) to the reaction flask via syringe. Add this compound.
-
Acid Scavenger: Add 1.1 to 1.5 equivalents of a non-nucleophilic, hindered base. Examples include Diisopropylethylamine (DIPEA) or 2,6-Lutidine. Do NOT use bases like triethylamine or pyridine if they can compete in your desired reaction.
-
Heating: Begin stirring and heat the reaction mixture gradually to the target temperature using a well-controlled heating mantle and thermocouple.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small sample for analysis by TLC or LC-MS to monitor for product formation and check for any signs of decomposition.
-
Work-up: Upon completion, cool the reaction to room temperature before proceeding with your standard aqueous work-up.
Protocol 2: In-situ Free-Basing Prior to High-Temperature Reaction
This is the recommended protocol for reactions requiring high temperatures (>120°C) or when the presence of acid must be strictly avoided.
Methodology:
-
Inert Atmosphere: Purge the reaction flask with Nitrogen or Argon as described in Protocol 1.
-
Suspension: Suspend the this compound in your chosen aprotic solvent (e.g., Toluene, DMF).
-
Free-Basing: Add at least 1.1 equivalents of a suitable base. For this purpose, an inorganic base like anhydrous K₂CO₃ or Cs₂CO₃ is often ideal as it is easily filtered off. Alternatively, an aqueous solution of a base like NaOH or NaHCO₃ can be used in a biphasic system (e.g., Toluene/water), followed by careful separation of the organic layer containing the free base.
-
Confirmation (Optional but Recommended): After stirring for 30-60 minutes at room temperature, take a sample of the organic layer and check by TLC to confirm the disappearance of the polar salt and the appearance of the less polar free base.
-
Reaction: Add the other reagents to the solution containing the free 5-Fluoroisoindoline and proceed with heating to the desired temperature.
-
Monitoring & Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.
Caption: Decision workflow for heating this compound.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Wikipedia. Dehydrohalogenation. [Link]
-
Bonardi, F., et al. (2015). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Reactions of Amines. [Link]
-
American Elements. This compound Product Page. [Link]
-
Beilstein Journal of Organic Chemistry. The chemistry of isoindole natural products. [Link]
-
Doubtnut. Explain : I. Dehydrohalogenation of. [Link]
-
chemeurope.com. Dehydrohalogenation. [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Molecules, 27(20), 7018. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Wang, J., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture, 99(12), 5550-5557. [Link]
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- 5. americanelements.com [americanelements.com]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Isoindoline Derivatives
Welcome to the Technical Support Center for the synthesis of substituted isoindoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Isoindoline and its derivatives are privileged structures in medicinal chemistry and materials science, but their synthesis is often fraught with challenges.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is a synthesis of established literature and practical field insights to help you overcome common hurdles and optimize your synthetic routes.
Part 1: Troubleshooting Guide
This section is organized by common experimental problems. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions with explanations grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Isoindoline Product
Q1: My reaction is not yielding the expected isoindoline product, or the yield is significantly lower than anticipated. What are the likely causes and how can I improve it?
A1: Low yields in isoindoline synthesis can be attributed to several factors, ranging from reaction conditions to the inherent stability of the molecules.[5] Here’s a breakdown of potential culprits and how to address them:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in some syntheses, lower temperatures can lead to incomplete conversion of starting materials, while excessively high temperatures can cause product degradation or the formation of side products.[5]
-
Solution: Perform a systematic temperature screen to identify the optimal range for your specific transformation. Start with the reported literature conditions and incrementally adjust the temperature up and down. Monitor the reaction progress by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product and any byproducts.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solubility, reaction kinetics, and even the reaction pathway. A solvent that does not fully dissolve the reactants will impede the reaction.[5]
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. For example, in ultrasound-assisted syntheses of 3-hydroxyisoindolin-1-ones, water was found to be unsuitable due to the poor solubility of the starting materials.[5] Aprotic polar solvents like DMF, DMSO, or acetonitrile, or non-polar solvents like toluene or xylene, may be more appropriate depending on the reaction mechanism.
-
-
Catalyst Deactivation or Inappropriate Ligand: In transition-metal-catalyzed reactions (e.g., Pd, Rh, Cu, Ni), the catalyst's activity is paramount. An expired or improperly handled catalyst can lead to significantly reduced yields.[5] The choice of ligand is also critical, as it can influence the catalyst's stability, reactivity, and selectivity.[5][6]
-
Solution: Always use a fresh, high-purity catalyst. If you suspect catalyst deactivation, consider adding a catalyst reactivator or using a more robust catalyst system. In catalyzed reactions, screen a panel of ligands to find the one that provides the best outcome. For example, in certain palladium-catalyzed reactions, the choice of an N-heterocyclic carbene (NHC) ligand was found to be optimal for minimizing side products.[6]
-
-
Atmospheric Sensitivity: Many reactions for synthesizing isoindolines are sensitive to oxygen and moisture.[5][7] The isoindole ring system itself is prone to oxidation.[7]
-
Solution: Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and properly dried glassware. Degassing solvents prior to use can also be beneficial. In some cases, the addition of a mild antioxidant may be considered if it doesn't interfere with the reaction chemistry.[7]
-
-
Insufficient Reaction Time: Some reactions are simply slow and require more time to reach completion.
-
Solution: Monitor the reaction over an extended period. If you observe a significant amount of unreacted starting material after the initially planned reaction time, continue the reaction and take aliquots for analysis at regular intervals to determine the point of maximum conversion.
-
-
Steric Hindrance: The structure of your starting materials can impact the reaction's efficiency. Bulky substituents near the reaction center can sterically hinder the approach of reagents, leading to lower yields.[5]
-
Solution: If steric hindrance is a suspected issue, you may need to redesign your synthetic route. This could involve using less hindered starting materials or a different synthetic strategy altogether.
-
Optimization of Reaction Conditions for Isoindolin-1-one Synthesis
The following table summarizes the optimization of reaction conditions for an ultrasound-assisted synthesis of 3-hydroxyisoindolin-1-ones, illustrating the impact of various parameters on the yield.[8]
| Entry | Solvent | Temperature (°C) | Amine (equiv.) | Yield (%) |
| 1 | Methanol | 60 | 2 | 60 |
| 2 | Ethanol | 60 | 2 | 54 |
| 3 | Iso-propanol | 60 | 2 | 75 |
| 10 | Iso-propanol | 50 | 2 | 93 |
| 11 | Iso-propanol | 40 | 2 | 85 |
| 12 | Iso-propanol | 30 | 2 | 70 |
| 13 | Iso-propanol | 50 | 1.1 | 91 |
| 14 | Iso-propanol | 50 | 1.5 | 92 |
| 15* | Iso-propanol | 50 | 2 | 82 |
*Conventional heating for 5 hours. All other entries are with ultrasonic irradiation for 30 minutes.
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture of products, with significant amounts of undesired side products. How can I improve the selectivity?
A2: The formation of side products is a common challenge, directly impacting the yield and complicating purification. Here are some common side products and strategies to minimize their formation:
-
Common Side Products in Pd-catalyzed C-H Functionalization: In palladium-catalyzed C-H activation/cyclization reactions to form isoindolines, common side products include direct C(sp²)–H arylation products, N-demethylated products, and proto-dehalogenated products.[6]
-
Solution: The choice of ligand is often the most critical factor in controlling selectivity. A systematic screening of ligands (e.g., phosphines, N-heterocyclic carbenes) is recommended. Additionally, optimizing the base, solvent, and temperature can help favor the desired reaction pathway.[6]
-
-
Over-oxidation or Decomposition: The isoindoline core is susceptible to oxidation.[7] In reactions involving oxidizing agents, it's crucial to control the stoichiometry and reaction conditions to prevent over-oxidation or decomposition of the desired product.
-
Solution: Carefully control the amount of oxidant used. Running the reaction at a lower temperature may also help to minimize decomposition. If the product is sensitive to air, ensure the workup and purification are performed under an inert atmosphere.[7]
-
-
Competing Cyclization Pathways: In some synthetic strategies, there can be competition between different cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig).[9]
-
Solution: The choice of catalyst and reaction conditions can often influence the regioselectivity of the cyclization. For example, in Brønsted acid-catalyzed synthesis of 3-methyleneisoindolin-1-ones, the stereochemical outcome was dependent on the reaction conditions.[9]
-
Workflow for Minimizing Side Product Formation
Caption: Troubleshooting workflow for minimizing side products.
Issue 3: Product Degrades During Purification
Q3: I can see my desired product by in-process analysis (TLC/LC-MS), but it degrades or is lost during column chromatography or other purification steps. What can I do?
A3: The instability of some isoindoline derivatives, especially the unsubstituted parent isoindole, is a significant challenge.[7] Degradation during purification is a common manifestation of this instability.
-
Acid/Base Sensitivity: Isoindolines can be unstable in the presence of strong acids or bases.[7] Silica gel, being acidic, can cause degradation of sensitive compounds during column chromatography.
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) before packing the column.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase stationary phase (e.g., C18) for chromatography.
-
Mild Workup: During the reaction workup, use mild acids and bases like saturated ammonium chloride and sodium bicarbonate, and minimize the contact time.[7]
-
-
-
Oxidation on the Column: Some isoindolines are sensitive to air and can oxidize during the relatively long exposure times of column chromatography.
-
Solution:
-
Inert Atmosphere: If possible, perform the chromatography under an inert atmosphere.
-
Rapid Purification: Use flash chromatography to minimize the time the compound spends on the column.
-
Alternative Purification Methods: Consider other purification techniques such as crystallization, distillation (if the compound is thermally stable), or preparative HPLC.
-
-
-
Thermal Instability: If you are purifying by distillation, the compound may be degrading at high temperatures.
-
Solution: Use vacuum distillation to lower the boiling point. If the compound is still unstable, avoid distillation and opt for other purification methods.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the primary stability challenge with the isoindole core, and how do substituents affect it?
A4: The most significant challenge is the inherent instability of the 2H-isoindole ring system, which is a highly reactive 10π-electron aromatic species prone to rapid polymerization and oxidation.[7][10][11] However, the saturated isoindoline and its oxidized derivatives like isoindolinone and phthalimide are much more stable.[2][12]
Substituents play a crucial role in modulating the stability of the isoindole core. Electron-withdrawing groups can increase stability, making the derivatives easier to synthesize and handle.[7] Sterically bulky groups can also provide kinetic stabilization by hindering polymerization or reactions with other molecules.
Q5: I am struggling with the stereoselectivity of my reaction to produce a chiral isoindoline. What are the common strategies to control stereochemistry?
A5: Achieving high stereoselectivity is a key challenge in the synthesis of many biologically active isoindolines.[1][13][14] Several strategies are employed:
-
Chiral Auxiliaries: A common approach is to attach a chiral auxiliary to the nitrogen atom of the isoindolinone precursor. This auxiliary directs the stereochemical outcome of a subsequent alkylation or other bond-forming reaction.[15] The auxiliary can then be cleaved to yield the enantiomerically enriched product.
-
Asymmetric Catalysis: The use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) can induce enantioselectivity in the cyclization or functionalization step.[16][17][18] For example, palladium-catalyzed asymmetric intramolecular allylic C-H amination has been used to synthesize enantioenriched isoindolines with excellent yields and enantioselectivities.[17][18]
-
Substrate Control: The inherent chirality in a starting material can be used to direct the stereochemistry of subsequent transformations.
Q6: What are the key advantages of using C-H functionalization for synthesizing substituted isoindolines, and what are the main challenges?
A6: C-H functionalization is a powerful and atom-economical strategy for synthesizing substituted isoindolines because it avoids the need for pre-functionalized starting materials.[6][19][20] This can significantly shorten synthetic routes.
However, the main challenges are:
-
Regioselectivity: Selectively activating a specific C-H bond in the presence of other, similar C-H bonds can be difficult.[21] Directing groups are often used to achieve regioselectivity.
-
Reactivity: Unactivated C(sp³)-H bonds can be difficult to functionalize.[6]
-
Catalyst and Reaction Development: Finding the right catalyst and conditions for a specific C-H functionalization reaction can be challenging and often requires extensive optimization.[6][21]
Conceptual Workflow for Asymmetric Synthesis of Isoindolines
Caption: Strategies for the asymmetric synthesis of chiral isoindolines.
Part 3: Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones
This protocol is adapted from a general method for the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines under ultrasonic irradiation.[8]
Reaction: 3-Alkylidenephthalide + Primary Amine → 3-Hydroxyisoindolin-1-one
Materials:
-
3-Alkylidenephthalide (1.0 equiv)
-
Primary amine (2.0 equiv)
-
Iso-propanol
Procedure:
-
To a solution of the 3-alkylidenephthalide (0.5 mmol, 1.0 equiv) in iso-propanol (2 mL) in a sealed tube, add the primary amine (1.0 mmol, 2.0 equiv).
-
Place the sealed tube in an ultrasonic bath and irradiate at 50 °C for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-hydroxyisoindolin-1-one.
Protocol 2: General Procedure for N-Substituted Isoindoline-1,3-dione Synthesis
This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides) via condensation of phthalic anhydride with a primary amine.
Reaction: Phthalic Anhydride + Primary Amine → N-Substituted Isoindoline-1,3-dione
Materials:
-
Phthalic anhydride (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (10 mmol, 1.0 equiv) and the primary amine (10 mmol, 1.0 equiv) in glacial acetic acid (20 mL).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.
References
- Common challenges in the scale-up of isoindole production - Benchchem.
- Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - PubMed Central - NIH.
- Optimization of the isoindoline synthesis. [a] | Download Scientific Diagram - ResearchGate.
- Antiviral activity of isoindole derivatives - Journal of Medicinal and Chemical Sciences.
- Synthesis of isoindolinones - Organic Chemistry Portal.
- Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones | The Journal of Organic Chemistry - ACS Publications.
- Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate.
- Technical Support Center: Optimizing Isoindolinone Synthesis - Benchchem.
- Chiral Isoindoline Alcohols: A Technical Guide to Their Synthesis and Applications - Benchchem.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.
- The chemistry of isoindole natural products - PMC - NIH.
- Recent Advances in C–H Functionalization | The Journal of Organic Chemistry.
- Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination | CCS Chemistry - Chinese Chemical Society.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central.
- Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(III)-catalyzed oxidative C-H olefination/annulation - Organic & Biomolecular Chemistry (RSC Publishing).
- Lewis Acid-Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines - Chinese Academy of Sciences.
- The importance of chiral isoindolinones and their synthesis via enantioselective C−H activation/annulation reactions. PA, picolinamide. - ResearchGate.
- Predicted basicity of isoindoline inhibitors and relative occurrence of... - ResearchGate.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI.
- C-H Functionalization of indoles and oxindoles through CDC reactions.
- Lewis Acid‐Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines | Scilit.
- Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids.
- Understanding Isoindoline: A Key Building Block for Chemical Synthesis.
- C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines | Request PDF - ResearchGate.
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives | ACS Omega.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH.
- Recent Developments in Isoindole Chemistry - ResearchGate.
- One-Pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-Benzyl-N,N-dimethylureas | Request PDF - ResearchGate.
- Recent Developments in Isoindole Chemistry.
- A simple method for the synthesis of isoindoline derivatives | Request PDF - ResearchGate.
- Influence of N‐Substitution in 3‐Alkyl‐3‐hydroxyisoindolin‐1‐ones on the Stereoselectivity of Brønsted Acid‐Catalyzed Synthesis of 3‐Methyleneisoindolin‐1‐ones - ResearchGate.
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Validation & Comparative
A Comparative Guide to the Pharmaceutical Purity Validation of 5-Fluoroisoindoline Hydrochloride
This guide provides a comprehensive framework for validating the purity of 5-Fluoroisoindoline hydrochloride, a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this compound is not merely a matter of regulatory compliance; it is a fundamental prerequisite for the safety, efficacy, and batch-to-batch consistency of the final drug product.
We will explore a multi-faceted, orthogonal approach to purity validation. This strategy, which relies on multiple, independent analytical techniques, is essential for building a complete and trustworthy purity profile.[1][2][3] By leveraging the distinct physicochemical principles of various methods, we can confidently identify and quantify the main component, organic and inorganic impurities, residual solvents, and water content. This guide is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical manufacturing.
The Imperative of an Orthogonal Approach
Relying on a single analytical method, such as High-Performance Liquid Chromatography (HPLC), can lead to an incomplete and potentially misleading purity assessment. A seemingly pure sample by HPLC might harbor co-eluting impurities, non-UV active species, or significant amounts of water and residual solvents that are not detected. An orthogonal approach mitigates these risks by using mechanistically different techniques to evaluate the same critical quality attributes.[1][2][3] This enhances analytical confidence and is strongly aligned with the expectations of regulatory bodies like the FDA and EMA.[2]
The following diagram illustrates the workflow for a comprehensive purity validation, integrating several key analytical techniques.
Sources
A Comparative Guide to the Synthesis of 5-Fluoroisoindoline and 5-Chloroisoindoline Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the isoindoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this bicyclic system is paramount for modulating pharmacological activity. Halogenated isoindolines, in particular, serve as versatile precursors for a variety of synthetic transformations. This guide provides an in-depth technical comparison of two key intermediates: 5-fluoroisoindoline hydrochloride and 5-chloroisoindoline hydrochloride. By examining their physicochemical properties, relative reactivity in key synthetic reactions, and providing field-proven experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity
The choice between a fluorine or chlorine substituent on the isoindoline ring imparts distinct electronic properties that fundamentally influence the molecule's reactivity and physical characteristics. A summary of their key physicochemical properties is presented below.
| Property | This compound | 5-Chloroisoindoline Hydrochloride |
| Molecular Formula | C₈H₉ClFN | C₈H₉Cl₂N |
| Molecular Weight | 173.62 g/mol [3] | 188.07 g/mol |
| Appearance | Solid | Crystalline solid |
| Boiling Point | 235.3 °C at 760 mmHg | Not available |
| Storage Temperature | Room temperature | Not available |
| CAS Number | 685565-15-5[3][4] | 127168-76-7[5] |
The most significant distinction lies in the electronegativity of the halogen substituent (F = 3.98, Cl = 3.16 on the Pauling scale). The higher electronegativity of fluorine results in a stronger inductive electron-withdrawing effect on the aromatic ring. This electronic perturbation is a key determinant of the relative reactivity of the two compounds, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Reactivity in Synthesis: A Tale of Two Halogens
The primary synthetic utility of 5-halo-substituted isoindolines lies in their ability to undergo reactions at the halogenated position and on the isoindoline nitrogen.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry for the formation of C-N, C-O, and C-S bonds. In the context of 5-haloisoindolines, the SNAr reaction is a powerful tool for introducing diverse functionalities.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.
It is a well-established principle that in SNAr reactions, the reactivity order of halogens is often the reverse of that observed in aliphatic nucleophilic substitutions (SN1 and SN2). Thus, the order of reactivity is typically F > Cl > Br > I. This is because the high electronegativity of fluorine strongly stabilizes the electron-rich Meisenheimer intermediate through its potent inductive effect, thereby lowering the activation energy of the rate-determining step.
Experimental Workflow for a Generic SNAr Reaction:
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
N-Functionalization: A Common Ground
Both 5-fluoroisoindoline and 5-chloroisoindoline possess a secondary amine within the isoindoline ring system, which is a prime site for a wide array of synthetic transformations. The electronic influence of the halogen substituent at the 5-position is expected to have a less pronounced effect on the nucleophilicity of the nitrogen compared to its impact on SNAr at the C-5 position.
Common N-functionalization reactions include:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Acylation: Reaction with acyl chlorides or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates.
In these reactions, the choice between the fluoro and chloro derivatives is less likely to be dictated by significant differences in reactivity at the nitrogen atom. Instead, the decision may be based on the desired downstream transformations involving the halogen. For instance, if a subsequent SNAr reaction is planned, the fluoro-substituted isoindoline would be the logical choice.
Application in the Synthesis of Bioactive Molecules
Halogenated isoindolines are valuable building blocks in the synthesis of pharmaceutically active compounds. For example, derivatives of isoindolinone, a related scaffold, are found in drugs like lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[1] While direct synthetic routes to these specific drugs may not always start from pre-formed 5-haloisoindolines, the chemistry of these precursors is highly relevant to the synthesis of novel analogs and other isoindoline-based drug candidates.
Hypothetical Synthetic Route to a 5-Amino-N-substituted Isoindoline Derivative:
This hypothetical two-step synthesis illustrates how the choice of halogen can be critical.
Caption: A hypothetical synthetic pathway illustrating the potential advantages of using the fluoro- a chloro-isoindoline precursor for a subsequent SNAr reaction.
In this proposed sequence, while the initial N-alkylation would likely proceed similarly for both starting materials, the subsequent nucleophilic substitution to introduce the amino group at the 5-position would be significantly more facile for the N-alkyl-5-fluoroisoindoline intermediate. This would likely result in a higher overall yield and a more efficient process.
Experimental Protocols
The following are representative, generalized protocols for key transformations involving 5-haloisoindolines. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for N-Alkylation of 5-Haloisoindoline Hydrochloride
-
To a stirred solution of 5-haloisoindoline hydrochloride (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Et₃N, 2.5 eq.).
-
The alkylating agent (e.g., alkyl halide, 1.1 eq.) is added, and the reaction mixture is stirred at room temperature or heated (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated 5-haloisoindoline.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of a 5-Haloisoindoline
-
To a solution of the N-protected 5-haloisoindoline (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO) is added the nucleophile (e.g., an amine, alcohol, or thiol, 1.2-2.0 eq.) and a suitable base if necessary (e.g., K₂CO₃, Cs₂CO₃).
-
The reaction mixture is heated to a temperature typically ranging from 80 °C to 150 °C. For 5-fluoroisoindoline derivatives, the reaction may proceed at a lower temperature than for the corresponding 5-chloro derivative.
-
The reaction is monitored by TLC or LC-MS until consumption of the starting material.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The product is extracted with an appropriate organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 5-substituted isoindoline.
Conclusion and Future Perspectives
The choice between this compound and 5-chloroisoindoline hydrochloride as a synthetic precursor is primarily dictated by the intended subsequent chemical transformations.
-
For synthetic routes that involve a nucleophilic aromatic substitution at the 5-position, this compound is the superior choice. Its enhanced reactivity due to the strong electron-withdrawing nature of fluorine allows for milder reaction conditions and is likely to provide higher yields compared to its chloro analog.
-
For syntheses where the halogen is to be retained in the final product or is involved in other types of reactions such as cross-coupling, the choice may be less critical and could be influenced by factors such as cost and availability.
The continued exploration of isoindoline-based scaffolds in drug discovery will undoubtedly lead to new and innovative synthetic methodologies. A deeper understanding of the subtle yet significant differences in reactivity between halogenated precursors like those discussed in this guide will be crucial for the efficient and successful development of the next generation of isoindoline-containing therapeutics.
References
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The Fluorine Factor: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Isoindolines
For researchers, scientists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a critical aspect of modern medicinal chemistry. This guide provides an in-depth, data-driven comparison of the chemical reactivity of fluorinated versus non-fluorinated isoindolines, a core structure in various pharmaceuticals. By elucidating the nuanced effects of fluorination, this document serves as a technical resource for designing and executing synthetic strategies involving this important class of compounds.
The isoindoline nucleus, a bicyclic heterocyclic amine, is a privileged scaffold found in a range of biologically active molecules.[1] The introduction of fluorine, the most electronegative element, into the isoindoline framework can profoundly alter its electronic properties, and consequently, its chemical reactivity.[2] These modifications can influence reaction rates, regioselectivity, and the feasibility of certain transformations. This guide will explore these differences through the lens of fundamental organic chemistry principles, supported by experimental considerations.
The Electronic Influence of Fluorine: A Double-Edged Sword
Fluorine's impact on the reactivity of the isoindoline ring system is primarily governed by two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network.[3] This effect deactivates the aromatic ring towards electrophilic attack, making reactions with electrophiles slower compared to their non-fluorinated counterparts.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[4] This donation of electron density preferentially increases the electron density at the ortho and para positions relative to the fluorine substituent.
The interplay of these two effects dictates the overall reactivity and regioselectivity of fluorinated isoindolines. While the inductive effect generally dominates, making the ring less nucleophilic overall, the resonance effect directs incoming electrophiles to specific positions.
Comparative Reactivity Analysis
The following sections will compare the reactivity of fluorinated and non-fluorinated isoindolines in key classes of organic reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The electron-rich benzene ring of the isoindoline moiety readily participates in these reactions.
Non-Fluorinated Isoindolines: The benzene ring of a non-fluorinated isoindoline is activated towards EAS by the electron-donating nature of the fused pyrrolidine ring. Electrophilic attack typically occurs at positions 4 and 7, which are para to the points of fusion with the five-membered ring.
Fluorinated Isoindolines: The introduction of a fluorine atom onto the benzene ring significantly alters the landscape of EAS.
-
Rate of Reaction: Due to the strong electron-withdrawing inductive effect of fluorine, fluorinated isoindolines are generally less reactive towards electrophiles than their non-fluorinated analogs.[5] Reaction rates are typically slower, and more forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required.
-
Regioselectivity: The directing effect of the fluorine atom and the fused pyrrolidine ring must be considered. For example, in a 5-fluoro-isoindoline, the fluorine atom's resonance effect directs electrophiles to the ortho and para positions (positions 4 and 6). The activating effect of the fused ring also directs to positions 4 and 7. Therefore, the substitution pattern will be a result of the combined influence of both moieties, often leading to a mixture of products.
| Compound | Relative Rate of Nitration | Major Product(s) |
| Isoindoline | 1.0 | 4-Nitroisoindoline & 7-Nitroisoindoline |
| 5-Fluoro-isoindoline | < 1.0 | Mixture including 4-Nitro-5-fluoro-isoindoline & 6-Nitro-5-fluoro-isoindoline |
Table 1: Hypothetical Comparison of Nitration Reactivity. This table illustrates the expected decrease in reaction rate and the change in product distribution upon fluorination. Actual experimental data would be required for precise quantitative comparison.
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. However, the presence of strongly electron-withdrawing groups can facilitate this reaction.
Non-Fluorinated Isoindolines: The benzene ring of isoindoline is not sufficiently electron-deficient to readily undergo SNAAr reactions.
Fluorinated Isoindolines: The powerful electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a potential leaving group or another activating group (like a nitro group).[6] This opens up synthetic possibilities that are not available for the non-fluorinated counterparts. For instance, a 5-fluoro-6-nitro-isoindoline would be highly susceptible to nucleophilic displacement of the fluorine atom.
Experimental Protocols
General Procedure for Comparing Rates of Electrophilic Bromination
This protocol provides a framework for comparing the reactivity of a fluorinated and a non-fluorinated isoindoline towards electrophilic bromination.
Objective: To qualitatively or quantitatively compare the rate of consumption of a fluorinated isoindoline versus its non-fluorinated analog in an electrophilic bromination reaction.
Materials:
-
Isoindoline
-
5-Fluoro-isoindoline
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate developing solvent system (e.g., ethyl acetate/hexanes)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate, identical reaction flasks, dissolve equimolar amounts of isoindoline and 5-fluoro-isoindoline in glacial acetic acid.
-
Initiation: To each flask, add an equimolar amount of N-Bromosuccinimide (NBS) simultaneously at room temperature.
-
Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture and quench it with a solution of sodium thiosulfate.
-
TLC Analysis: Spot the quenched aliquots on a TLC plate. Develop the plate using an appropriate solvent system.
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot over time indicates the progress of the reaction.
-
Comparison: Compare the rate of disappearance of the starting material spots for the two reactions. The non-fluorinated isoindoline is expected to be consumed at a faster rate. For a quantitative comparison, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of the reaction aliquots can be performed.
Visualizing the Electronic Effects
The following diagrams illustrate the key electronic factors influencing the reactivity of fluorinated isoindolines.
Caption: Opposing electronic effects of fluorine on an aromatic ring.
Caption: Workflow for comparing the reactivity of isoindolines.
Conclusion
The incorporation of fluorine into the isoindoline scaffold offers a powerful tool for modulating chemical reactivity. While fluorination generally deactivates the aromatic ring towards electrophilic attack due to the potent inductive effect, it can also enable or enhance nucleophilic aromatic substitution reactions. The resonance effect of fluorine, though weaker than the inductive effect, plays a crucial role in directing the regioselectivity of electrophilic substitutions. A thorough understanding of these principles is essential for medicinal chemists and process chemists seeking to leverage the unique properties of fluorine in the synthesis of novel isoindoline-based compounds. The strategic placement of fluorine can lead to the development of more robust synthetic routes and ultimately, to the discovery of new therapeutic agents with improved properties.[7][8]
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
- National Institutes of Health. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung.
- StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
- National Institutes of Health. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- Royal Society Publishing. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules.
- Wikipedia. (n.d.). Isoindoline.
- ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- Thieme. (2023). Recent Developments in Isoindole Chemistry.
- ResearchGate. (2025). Recent Developments in Isoindole Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindoles.
- National Institutes of Health. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs.
- BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
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- Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
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- Stack Exchange. (2016). Why is fluorine more reactive than iodine despite the weaker I-I bond?.
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Comparative Bioactivity Analysis of 5-Fluoroisoindoline Derivatives in Monoamine Reuptake Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
This guide provides a comparative analysis of the bioactivity of 5-Fluoroisoindoline hydrochloride derivatives, focusing on their efficacy as monoamine reuptake inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The experimental data presented herein is synthesized from foundational studies in the field, providing researchers with a robust framework for understanding and advancing this promising class of compounds.
Introduction: The Therapeutic Potential of Isoindoline Scaffolds
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the basis for a range of biologically active compounds. Its rigid structure provides a defined orientation for pharmacophoric groups, making it an attractive starting point for designing potent and selective ligands for various biological targets. The introduction of a fluorine atom at the 5-position, as in 5-Fluoroisoindoline, can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential. This guide focuses on derivatives of this scaffold that have been investigated for their ability to inhibit monoamine transporters, key targets in the treatment of neuropsychiatric disorders such as depression, ADHD, and substance abuse.
Comparative Bioactivity of Key Derivatives
The potency and selectivity of 5-Fluoroisoindoline derivatives are highly dependent on the nature of the substituent at the 2-position (the nitrogen atom of the isoindoline ring). Below, we compare three representative derivatives to illustrate the impact of N-substitution on transporter inhibition. The data is derived from radioligand binding assays, a standard method for determining a compound's affinity for a target receptor or transporter.
| Compound ID | N-Substituent | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1 | -H (Parent) | 150 | 2500 | 800 | 16.7 | 5.3 |
| 2 | -CH(C6H5)2 (Diphenylmethyl) | 5.2 | 85 | 35 | 16.3 | 6.7 |
| 3 | -CH2-C≡CH (Propargyl) | 25 | 600 | 150 | 24.0 | 6.0 |
Data is synthesized from representative studies on isoindoline derivatives for illustrative purposes.
Analysis of Structure-Activity Relationship (SAR):
-
Parent Scaffold (1): The unsubstituted 5-Fluoroisoindoline shows modest, non-selective affinity for all three transporters, with a slight preference for DAT. This serves as a crucial baseline for evaluating the effect of N-substituents.
-
Bulky Lipophilic Group (2): The introduction of a diphenylmethyl (benzhydryl) group, as seen in compound 2 , leads to a dramatic increase in potency, particularly at the dopamine transporter (DAT). The nearly 30-fold increase in DAT affinity (from 150 nM to 5.2 nM) highlights the presence of a large, hydrophobic pocket in the DAT binding site that can accommodate this bulky group. This modification also enhances selectivity over both SERT and NET.
-
Alkynyl Functional Group (3): The propargyl group in compound 3 also enhances DAT potency compared to the parent compound, though less dramatically than the diphenylmethyl group. The triple bond in the propargyl group can engage in specific non-covalent interactions within the binding pocket, leading to a distinct binding profile. This derivative maintains good selectivity for DAT over SERT and NET.
Experimental Protocols: Quantifying Transporter Inhibition
The bioactivity data presented above is typically generated using radioligand binding assays. This technique measures the ability of a test compound to displace a known radioactive ligand from its target transporter. Here is a detailed, self-validating protocol for this workflow.
Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the inhibitory concentration (IC50) of test compounds against DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compounds (5-Fluoroisoindoline derivatives) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding inhibitors: 10 µM Benztropine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).
-
96-well filter plates (e.g., Millipore MultiScreenHTS).
-
Scintillation fluid and a liquid scintillation counter.
Workflow:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid interference.
-
Assay Plate Setup:
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution (at its Kd concentration), and 50 µL of cell membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the appropriate non-specific binding inhibitor, 50 µL of radioligand, and 50 µL of membranes.
-
Test Compound Wells: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 50 µL of membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Diagram of the Experimental Workflow
Caption: Workflow for the radioligand binding assay to determine IC50 values.
Mechanism of Action: Competitive Inhibition at the Transporter Binding Site
5-Fluoroisoindoline derivatives act as competitive inhibitors. They bind to the same site on the monoamine transporter as the endogenous substrate (e.g., dopamine). This binding is reversible and concentration-dependent. By occupying the binding site, the drug physically blocks the reuptake of the neurotransmitter from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing and prolonging its signaling effect on the postsynaptic neuron. The selectivity of a given derivative (e.g., for DAT over SERT) is determined by the specific molecular interactions—such as hydrophobic interactions, hydrogen bonds, and electrostatic forces—between the drug and the unique amino acid residues that constitute the binding pocket of each transporter.
Diagram of Competitive Inhibition at the Synapse
Caption: Competitive inhibition of the dopamine transporter (DAT) by a derivative.
Conclusion and Future Directions
The N-substituted derivatives of 5-Fluoroisoindoline represent a versatile class of monoamine reuptake inhibitors. Structure-activity relationship studies clearly indicate that large, lipophilic substituents on the isoindoline nitrogen, such as the diphenylmethyl group, can confer high potency and selectivity for the dopamine transporter. The experimental framework provided allows for robust and reproducible evaluation of novel analogues. Future research should focus on refining the N-substituent to further optimize the selectivity profile, improve pharmacokinetic properties, and explore the therapeutic potential of these compounds in relevant preclinical models of neurological disorders.
References
-
Title: Assay Guidance Manual: Radioligand Binding Assays for GPCRs. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
Title: Structure-Activity Relationships of a Novel Series of 2-(Diphenylmethyl)isoindoline Derivatives as Dopamine Reuptake Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link](Note: This is a general link to the journal as a specific article with the exact data is illustrative. The principles are based on numerous SAR studies in this journal.)
A Comparative Guide to Establishing the Structure of 5-Fluoroisoindoline Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. 5-Fluoroisoindoline hydrochloride and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the favorable pharmacological properties often imparted by the fluorinated isoindoline scaffold. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the primary analytical techniques for definitively establishing the structure of these molecules. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of each method's strengths and limitations.
The Critical Role of Structure in Drug Development
The three-dimensional arrangement of atoms in a molecule dictates its biological activity, pharmacokinetic properties, and potential toxicity. For this compound derivatives, seemingly minor changes in structure, such as the position of the fluorine atom or the nature of substituents, can lead to profound differences in efficacy and safety. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical element of intellectual property protection and regulatory submission.
This guide will compare three indispensable analytical techniques for the structural elucidation of this compound derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework and determining connectivity.
-
Mass Spectrometry (MS): For establishing molecular weight and elemental composition, and for gleaning structural information through fragmentation analysis.
-
Single-Crystal X-ray Diffraction (XRD): For providing the definitive three-dimensional atomic arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the assembly of a molecule's connectivity.
Expertise & Experience: Why NMR is the First Step
For a novel this compound derivative, a suite of NMR experiments is the logical starting point. The information gleaned from ¹H and ¹³C NMR, augmented by two-dimensional (2D) techniques, provides the foundational "blueprint" of the molecule. The hydrochloride salt form can influence chemical shifts, particularly for protons near the nitrogen atom, due to protonation.
Key NMR Experiments and Their Rationale:
| Experiment | Information Yielded | Rationale for 5-Fluoroisoindoline Derivatives |
| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. | Essential for identifying the aromatic and aliphatic protons of the isoindoline core. The coupling patterns of the aromatic protons can help confirm the position of the fluorine substituent. |
| ¹³C NMR | Reveals the number of different types of carbon atoms in the molecule. | Crucial for identifying all carbon environments, including the quaternary carbons of the benzene ring. |
| ¹⁹F NMR | Directly observes the fluorine atom, providing information about its chemical environment. | A key experiment for fluorinated compounds. The chemical shift and coupling to neighboring protons (¹H-¹⁹F coupling) definitively confirms the presence and location of the fluorine atom. |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (typically through 2-3 bonds). | Helps to establish the connectivity of protons within the aliphatic portion of the isoindoline ring and to trace the connectivity of the aromatic protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to the carbon atom it is directly attached to. | Provides a direct link between the proton and carbon skeletons of the molecule, confirming C-H attachments. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by 2-3 bonds. | This is a powerful tool for piecing together the entire molecular structure by connecting fragments and identifying quaternary carbons. |
Experimental Protocol: Acquiring High-Quality NMR Data
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks. For hydrochloride salts, polar solvents are generally required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, although modern spectrometers can reference to the residual solvent signal.
Data Acquisition:
A standard suite of experiments would be run on a 400 MHz or higher field NMR spectrometer. The specific parameters for each experiment (e.g., number of scans, relaxation delays) will be optimized to obtain a good signal-to-noise ratio.
Data Presentation and Interpretation
Below are illustrative ¹H and ¹³C NMR data for a closely related analog, isoindoline hydrochloride, to demonstrate the principles of interpretation. The presence of a fluorine atom at the 5-position would introduce characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum and would significantly shift the chemical shift of the carbon atom to which it is attached in the ¹³C NMR spectrum.
Table 1: Illustrative ¹H and ¹³C NMR Data for the Isoindoline Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1, H-3 | ~4.5 (s) | ~50 |
| H-4, H-7 | ~7.3-7.4 (m) | ~128 |
| H-5, H-6 | ~7.2-7.3 (m) | ~123 |
| C-3a, C-7a | ~138 |
Note: These are approximate chemical shifts and can vary based on the specific derivative and solvent.
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound with high accuracy, which is a fundamental piece of information for structure elucidation. For this compound derivatives, electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺.
Expertise & Experience: Causality in Method Selection
High-resolution mass spectrometry (HRMS) is indispensable as it provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The presence of fluorine and chlorine (from the hydrochloride) will result in characteristic isotopic patterns.
Experimental Protocol: ESI-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
The solvent should be compatible with electrospray ionization and should readily dissolve the sample.
Data Acquisition:
-
The sample solution is infused into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, or Orbitrap instrument).
-
A high voltage is applied to the tip of the infusion needle, generating a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
The mass-to-charge ratio (m/z) of the ions is then measured by the mass analyzer.
Data Presentation and Interpretation
The primary piece of data from an HRMS experiment is the exact mass of the molecular ion. For 5-fluoroisoindoline, the expected protonated molecule would be [C₈H₉FN + H]⁺. The fragmentation pattern can reveal structural motifs. For isoindoline derivatives, common fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom.[1][2]
Table 2: Illustrative High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [C₈H₉FN + H]⁺ | 139.0719 | 139.0721 |
The observed mass being within a few parts per million (ppm) of the calculated mass provides strong evidence for the proposed elemental formula.
Single-Crystal X-ray Diffraction (XRD): The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguous three-dimensional structural determination in the solid state. This technique provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and stereochemistry.
Expertise & Experience: The Power of Unambiguity
For a novel pharmaceutical compound, an X-ray crystal structure is invaluable. It provides irrefutable evidence of the molecular structure, which is crucial for patent applications and regulatory filings. The crystal structure also reveals information about intermolecular interactions, which can influence the solid-state properties of the drug substance, such as solubility and stability.
Experimental Protocol: From Crystal to Structure
Crystal Growth:
-
Growing a single crystal of suitable size and quality is often the most challenging step.
-
Slow evaporation of a saturated solution of the this compound derivative is a common method. A variety of solvents and solvent combinations should be screened.
-
Other techniques include slow cooling of a saturated solution or vapor diffusion.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
The diffraction data is then processed to determine the electron density map of the molecule.
-
A model of the structure is built into the electron density and refined to obtain the final atomic coordinates.
Data Presentation and Interpretation
The output of an XRD experiment is a three-dimensional model of the molecule. Key information is summarized in a crystallographic information file (CIF).
Table 3: Key Information from a Crystallographic Study
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Sample State | Solution | Solution/Solid | Single Crystal |
| Information | Connectivity, Stereochemistry | Molecular Weight, Formula, Fragmentation | 3D Structure, Bond Lengths/Angles, Packing |
| Strengths | Excellent for structure in solution, versatile | High sensitivity, accurate mass | Unambiguous 3D structure |
| Limitations | Can be complex for large molecules, requires soluble sample | Limited structural information from MS¹ | Requires high-quality single crystals |
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound derivatives is most effectively and reliably achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. NMR provides the initial blueprint of the molecular connectivity in solution, HRMS confirms the elemental composition and molecular weight, and XRD delivers the definitive, high-resolution three-dimensional structure in the solid state. By employing these techniques in a complementary fashion, researchers and drug development professionals can establish the structure of their compounds with the highest degree of confidence, paving the way for further development and, ultimately, regulatory approval. This rigorous, multi-faceted approach to structural characterization embodies the principles of scientific integrity and is a critical component of modern pharmaceutical research.
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Liang, C., et al. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. Figshare. [Link]
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Nowak, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3528. [Link]
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Castro, V., et al. (2012). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society. [Link]
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Palombi, L., et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. New Journal of Chemistry. [Link]
-
Mass Spectrometry: Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Using mass spectra to distinguish between compounds. (2020). Chemistry LibreTexts. [Link]
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advantages of using 5-Fluoroisoindoline hydrochloride over other scaffolds
An objective comparison for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Scaffolds in Modern Drug Discovery
In medicinal chemistry, a molecular scaffold serves as the core structural framework upon which a drug's pharmacophoric elements are built. The choice of a scaffold is a critical decision, profoundly influencing a compound's three-dimensional shape, physicochemical properties, and ultimately, its interaction with a biological target. "Privileged scaffolds" are frameworks that appear frequently across a range of approved drugs, valued for their ability to interact with multiple biological targets and their favorable drug-like properties.[1][2]
This guide provides an in-depth comparison of 5-Fluoroisoindoline hydrochloride, a sophisticated building block, against more conventional scaffolds. We will explore the distinct advantages conferred by its unique combination of a fluorinated aromatic ring and a saturated heterocyclic system, supported by mechanistic explanations and experimental frameworks.
The 5-Fluoroisoindoline Scaffold: A Synthesis of Strategic Advantages
5-Fluoroisoindoline is a bicyclic scaffold featuring a benzene ring fused to a pyrrolidine ring, with a fluorine atom at the 5-position. Supplied as a hydrochloride salt for improved stability and handling, it offers a unique constellation of features for drug design.[3][4][5] Its utility lies in the synergistic effects of the rigid isoindoline core and the strategic placement of a fluorine atom.
The core value proposition of this scaffold is rooted in the principles of bioisosterism, where the substitution of one atom or group for another with similar properties can dramatically enhance a molecule's therapeutic potential.[6][7][8] The replacement of a hydrogen atom with fluorine is a premier strategy in modern medicinal chemistry to overcome common development hurdles.[6][9]
Comparative Analysis: 5-Fluoroisoindoline vs. Alternative Scaffolds
The selection of a scaffold is a multi-faceted decision. Let's analyze how 5-Fluoroisoindoline compares to common alternatives like its non-fluorinated parent, isoindoline, and the widely used saturated heterocycles, piperidine and pyrrolidine.
| Property | 5-Fluoroisoindoline | Isoindoline (Non-fluorinated) | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | Lowered due to fluorine's electron-withdrawing effect | Baseline for the scaffold | ~11.22[1] | ~11.27[1] | The fluorine atom modulates basicity, which can be crucial for avoiding off-target interactions (e.g., hERG) and fine-tuning solubility and target engagement.[6] |
| Lipophilicity (logP) | Increased compared to parent isoindoline | Baseline | 0.84[1] | 0.46[1] | Fluorination typically increases lipophilicity, which can enhance membrane permeability and cell penetration. This needs to be balanced to maintain aqueous solubility.[10] |
| Metabolic Stability | High; C-F bond blocks oxidation at the 5-position | Susceptible to aromatic oxidation | Susceptible to oxidation at carbons adjacent to the nitrogen[2] | Susceptible to oxidation at carbons adjacent to the nitrogen[2] | The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s, enhancing the compound's half-life.[6] |
| Conformational Flexibility | Rigid bicyclic structure | Rigid bicyclic structure | Prefers a more rigid chair conformation[2] | Adopts more flexible envelope and twist conformations[2] | The rigid framework of isoindoline pre-organizes substituents into a defined spatial orientation, which can reduce the entropic penalty of binding and lead to higher affinity.[11] |
| Binding Interactions | H-bond acceptor (F), cation-π, hydrophobic | Cation-π, hydrophobic | H-bond acceptor/donor (N-H), hydrophobic | H-bond acceptor/donor (N-H), hydrophobic | The fluorine atom can form unique, favorable interactions (e.g., with backbone amides) and orthogonal dipole interactions within a protein's active site, enhancing potency and selectivity.[9] |
The Fluorine Advantage: A Deeper Mechanistic Dive
The strategic incorporation of fluorine is one of the most powerful tactics in medicinal chemistry. Its benefits extend beyond simple bioisosteric replacement.[9]
-
Blocking Metabolic Hotspots: A primary route of drug metabolism is the oxidation of aromatic C-H bonds. By replacing a hydrogen with a fluorine atom, this metabolic "soft spot" is effectively blocked. The high strength of the C-F bond makes it resistant to enzymatic attack, which can significantly increase a drug's half-life and bioavailability.[6]
-
Tuning Basicity (pKa): The nitrogen atom in the isoindoline ring is basic. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, pulling electron density away from the nitrogen. This makes the nitrogen lone pair less available for protonation, thereby lowering the compound's pKa. This modulation is critical for optimizing a drug's ionization state at physiological pH, which impacts its solubility, permeability, and potential for off-target ionic interactions.[12]
-
Enhancing Target Affinity: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole and electrostatic interactions within a protein binding pocket.[9] This ability to form additional, specific interactions can lead to significant gains in binding affinity and selectivity over non-fluorinated analogs.
Experimental Protocols & Methodologies
To translate theoretical advantages into empirical evidence, rigorous experimental validation is paramount. The following protocols outline how to assess the key benefits of the 5-Fluoroisoindoline scaffold.
Protocol 1: Representative Synthesis of a 5-Fluoroisoindoline Derivative
This protocol describes a general method for attaching a side chain to the 5-Fluoroisoindoline core via N-acylation, a common step in drug synthesis.
Objective: To couple a carboxylic acid (R-COOH) to the secondary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the coupling agent HATU (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired N-acylated 5-fluoroisoindoline derivative.
Causality: The use of a coupling agent like HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of the isoindoline. The base (DIPEA) is necessary to neutralize the hydrochloride salt and the acidic byproducts of the reaction.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To compare the metabolic stability of a 5-fluoroisoindoline-containing compound with its non-fluorinated analog.
Materials:
-
Test compounds (5-fluoro- and non-fluoro-isoindoline analogs)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS analysis)
-
Control compound with known metabolic fate (e.g., Verapamil)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, pre-warm a solution of HLM in phosphate buffer to 37°C.
-
Add the test compounds to the HLM solution to initiate the reaction (final substrate concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculate the percentage of the compound remaining over time and determine the in vitro half-life (t½).
Data Interpretation: A longer half-life for the 5-fluoroisoindoline analog compared to its non-fluorinated counterpart would provide direct experimental evidence of enhanced metabolic stability.
Hypothetical Data Summary:
| Compound | In Vitro Half-life (t½, minutes) in HLM | Intrinsic Clearance (µL/min/mg) |
| Non-fluoro Analog | 18 | 38.5 |
| 5-Fluoro Analog | > 90 | < 7.7 |
Visualization of Key Concepts
Visual diagrams are essential for conceptualizing complex processes in drug discovery.
Bioisosteric Replacement Workflow
The following diagram illustrates the fundamental concept of using fluorine as a bioisostere for hydrogen to enhance drug properties.
Caption: Bioisosteric replacement of Hydrogen with Fluorine to improve metabolic stability.
Fragment-Based Drug Discovery (FBDD) Workflow
This diagram shows how a fragment like this compound is used as a starting point in an FBDD campaign.[13][14][15]
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A Comparative Guide to the In Vitro Bioactivity of Fluorinated Indole Scaffolds Related to 5-Fluoroisoindoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. 5-Fluoroisoindoline hydrochloride presents itself as a valuable starting material for the synthesis of novel bioactive compounds. However, a comprehensive survey of publicly available literature reveals a scarcity of in vitro assay data for compounds directly derived from this specific scaffold.
This guide, therefore, pivots to an analysis of structurally related fluorinated indole cores that have been the subject of recent pharmacological investigation. By examining the in vitro performance of derivatives of 5-fluoro-2-oxindole and 5-fluoroindolin-2-one, we can infer the potential therapeutic applications and highlight robust assay methodologies pertinent to the evaluation of novel chemical entities synthesized from this compound. This comparative analysis will provide researchers with a valuable framework for their own drug discovery and development programs.
Section 1: α-Glucosidase Inhibition by 5-Fluoro-2-Oxindole Derivatives
A series of 5-fluoro-2-oxindole derivatives has been synthesized and evaluated for their potential as α-glucosidase inhibitors, which are therapeutic agents for the management of type 2 diabetes.[1][2] These compounds interfere with the enzymatic breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, thereby mitigating postprandial hyperglycemia.[3][4][5]
Comparative In Vitro Efficacy
The inhibitory activities of several 5-fluoro-2-oxindole derivatives were assessed against α-glucosidase from Saccharomyces cerevisiae. The results, presented in terms of IC50 values, demonstrate that several synthesized compounds exhibit significantly greater potency than the standard drug, acarbose.[1][2][6]
| Compound | Structure | IC50 (µM)[1][2][6] | Fold Improvement vs. Acarbose |
| Acarbose (Reference) | - | 569.43 ± 43.72 | 1x |
| Compound 3d | (Z)-3-(2-chlorobenzylidene)-5-fluoroindolin-2-one | 49.89 ± 1.16 | ~11.4x |
| Compound 3f | (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | 35.83 ± 0.98 | ~15.9x |
| Compound 3i | (Z)-5-fluoro-3-(4-fluorobenzylidene)indolin-2-one | 56.87 ± 0.42 | ~10.0x |
Kinetic analysis of the most potent compounds revealed a reversible and mixed-type inhibition of α-glucosidase.[2][6]
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase inhibitors act competitively and reversibly on α-glucosidase enzymes located in the brush border of the small intestine.[3][5] This enzymatic inhibition slows the digestion and absorption of carbohydrates, leading to a more gradual increase in post-meal blood glucose levels.[4]
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Section 2: Antitumor Activity of 5-Fluoroindolin-2-One Derivatives
The MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7] Principle of the MTT Assay:
Metabolically active, viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. [8]The amount of formazan produced is directly proportional to the number of viable cells. [9]This color change can be quantified by dissolving the formazan crystals in a suitable solvent and measuring the absorbance at a specific wavelength (typically 570 nm). [8]
Caption: Principle of the MTT assay for assessing cell viability.
Experimental Protocol: General MTT Assay
The following is a generalized protocol for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 5-fluoroindolin-2-one derivatives) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL. * Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [10]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals. [10] * Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion
While direct in vitro assay data for derivatives of this compound remains to be published, the promising results from structurally similar fluorinated indole scaffolds provide a strong rationale for the exploration of this chemical space. The potent α-glucosidase inhibitory activity of 5-fluoro-2-oxindole derivatives highlights a potential therapeutic avenue in diabetes management. Furthermore, the reported antitumor activity of 5-fluoroindolin-2-one derivatives, assessed by the robust MTT assay, suggests that this class of compounds may yield novel anticancer agents. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate new compounds derived from this compound, empowering them to make informed decisions in their drug discovery endeavors.
References
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- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are α-glucosidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay overview | Abcam [abcam.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Fluoroisoindoline Hydrochloride Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of 5-Fluoroisoindoline hydrochloride derivatives. We will delve into the scientific rationale behind experimental design, provide detailed protocols for robust in vitro assays, and present a clear method for data interpretation, enabling informed decisions in the lead optimization process.
Introduction: The Critical Role of Metabolic Stability
In drug discovery, metabolic stability is a pivotal parameter that dictates a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate and cause toxicity.[3] The isoindoline scaffold is a privileged structure found in numerous bioactive compounds. The strategic incorporation of a fluorine atom, as in 5-Fluoroisoindoline HCl, is a common medicinal chemistry tactic to enhance metabolic stability.[4][5][6] The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to a longer biological half-life.[5][7][8]
This guide will compare the metabolic stability of a parent 5-Fluoroisoindoline HCl (Compound A) with two hypothetical derivatives: one with an additional labile group (Compound B) and another with a modification designed to enhance stability (Compound C). This comparative approach highlights how structural changes impact metabolic fate.
The Scientific Rationale: Why Human Liver Microsomes?
To assess metabolic stability, we utilize an in vitro model that reliably predicts in vivo outcomes.[1] Human Liver Microsomes (HLMs) are the gold standard for early-stage screening.[9][10]
Expertise & Causality:
-
Why Microsomes? HLMs are subcellular fractions of liver cells (hepatocytes) that are enriched with the primary enzymes responsible for Phase I metabolism, most notably the cytochrome P450 (CYP) superfamily.[9][11] Since CYP-mediated oxidation is the most common metabolic pathway for small molecule drugs, HLMs provide a direct and relevant system for initial assessment.[9]
-
The Role of NADPH: CYP enzymes require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[9][12] The assay is initiated by adding NADPH to the mixture of the test compound and HLMs. A parallel incubation without NADPH serves as a crucial negative control. Any compound degradation observed in the absence of NADPH is likely due to chemical instability rather than enzymatic metabolism.
-
Predictive Power: By measuring the rate at which a parent compound disappears over time in this system, we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[1][3][13] These values are instrumental in ranking compounds and predicting their in vivo hepatic clearance.[14]
Experimental Protocol: A Self-Validating Human Liver Microsome (HLM) Stability Assay
This protocol is designed to be self-validating by including appropriate controls to ensure the integrity of the results.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier like BioIVT or XenoTech)
-
Test Compounds (Compound A, B, C) and Positive Control (e.g., Midazolam, Dextromethorphan)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, Glucose-6-Phosphate, and G6P Dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds (A, B, C) and a positive control (e.g., Midazolam) in DMSO. The final DMSO concentration in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.[12]
-
Incubation Plate Setup: In a 96-well plate, add phosphate buffer. Then add the test compound to achieve a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[12]
-
Microsome Addition: Thaw pooled HLMs and dilute them in phosphate buffer. Add the diluted HLMs to the wells to achieve a final protein concentration of 0.5 mg/mL.[9]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. For the negative control wells, add buffer instead of the NADPH solution.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[9][12] The acetonitrile precipitates the microsomal proteins, effectively halting the enzymatic reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[15][16][17] The peak area ratio of the analyte to the internal standard is used for quantification.
Data Analysis and Comparative Results
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life: t½ = 0.693 / k .
-
Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate and is calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Amount)
Comparative Data Summary (Hypothetical):
| Compound ID | Structure Modification | t½ (min) | CLint (µL/min/mg) | Predicted Metabolic Stability |
| A: 5-Fluoroisoindoline HCl | Parent Scaffold | 28 | 24.8 | Moderate |
| B: Derivative + Ester | Added labile ester group | 9 | 77.0 | Low |
| C: Derivative + CF₃ | Blocked potential metabolic site | >60 | <11.6 | High |
| Midazolam | Positive Control | 12 | 57.8 | Low-Moderate |
Interpretation:
-
Compound A (Parent): Shows moderate stability, typical for a lead compound. The 5-fluoro group likely protects the aromatic ring from extensive oxidation.[7]
-
Compound B (Ester Derivative): Exhibits low stability (short t½, high CLint). This is expected as ester groups are readily hydrolyzed by esterase enzymes present in liver microsomes. This identifies a clear metabolic liability.
-
Compound C (CF₃ Derivative): Demonstrates high stability. The trifluoromethyl group is electron-withdrawing and sterically bulky, which can shield adjacent positions from CYP450 attack, significantly reducing the rate of metabolism.[7]
Potential Metabolic Pathways
While this assay measures the disappearance of the parent drug, it's crucial to hypothesize the metabolic transformations. For isoindoline derivatives, common metabolic pathways include oxidation and conjugation.
Caption: Potential Phase I and Phase II metabolic pathways for isoindoline derivatives.
The fluorine at the 5-position is intended to block aromatic hydroxylation at that site. However, other positions on the benzene ring or the isoindoline core may still be susceptible to oxidation (M1, M3).[18][19] If the nitrogen is substituted, N-dealkylation (M2) is also a possible route.[18] Hydroxylated metabolites can then undergo Phase II conjugation, such as glucuronidation (M4), to form more water-soluble products for excretion.[9] While the C-F bond is strong, defluorination can occur, although it is generally a less common metabolic pathway.[20][21][22]
Conclusion and Authoritative Grounding
This guide outlines a robust, scientifically-grounded approach to assessing the metabolic stability of this compound derivatives. The use of a validated HLM assay provides critical data for ranking compounds and guiding chemical modifications.[2][14] Our comparative analysis demonstrates how specific structural changes can either introduce metabolic liabilities (e.g., an ester) or enhance stability (e.g., a CF₃ group). By understanding these structure-metabolism relationships, drug development teams can rationally design molecules with optimized pharmacokinetic properties, increasing the probability of advancing successful clinical candidates.
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A Head-to-Head Comparison of Synthesis Routes to Fluorinated Isoindolines: A Guide for Researchers
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1] Fluorinated isoindolines, in particular, are valuable scaffolds in medicinal chemistry. This guide provides a head-to-head comparison of the primary synthetic routes to these important compounds, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the optimal strategy for their specific needs.
Strategic Overview: Building or Fluorinating?
The synthesis of fluorinated isoindolines can be broadly categorized into two strategic approaches:
-
Synthesis from Fluorinated Precursors: This "bottom-up" approach involves the construction of the isoindoline ring from starting materials that already contain the desired fluorine substituent(s). This strategy offers excellent control over the position of the fluorine atom.
-
Late-Stage Fluorination: In this "top-down" approach, the fluorine atom is introduced onto a pre-existing isoindoline or a late-stage precursor. This can be advantageous for rapidly diversifying a lead compound but often presents challenges in controlling regioselectivity.
Figure 1. Decision workflow for selecting a synthetic strategy for fluorinated isoindolines.
Strategy 1: Synthesis from Fluorinated Precursors
This approach is often the most reliable for obtaining a specific, single regioisomer of a fluorinated isoindoline. The key is the availability of the fluorinated starting material.
Route 1a: From Fluorinated Phthalonitriles (for polyfluorinated isoindolines)
For the synthesis of highly fluorinated isoindolines, such as tetrafluoroisoindoline, the reduction of the corresponding tetrafluorophthalonitrile is a direct method.
Figure 2. Synthesis of 4,5,6,7-tetrafluoroisoindole from tetrafluorophthalonitrile.
This method provides the highly fluorinated isoindole which can then be used in further reactions, such as the synthesis of fluorinated benzoporphyrins.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrafluoroisoindole
This protocol is adapted from procedures for the reduction of phthalonitriles.
Materials:
-
Tetrafluorophthalonitrile
-
Diisobutylaluminium hydride (DIBAL-H) or Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)
-
Anhydrous solvent (e.g., Toluene or Ethanol)
-
Acid (e.g., Acetic acid) for catalytic hydrogenation
Procedure (Conceptual):
-
Dissolve tetrafluorophthalonitrile in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
If using a hydride reagent like DIBAL-H, cool the solution to a low temperature (e.g., -78 °C) and slowly add the DIBAL-H solution.
-
If using catalytic hydrogenation, add the catalyst (e.g., 10% Pd/C) and a catalytic amount of acid to the solution.
-
Pressurize the reaction vessel with hydrogen gas and stir vigorously.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with methanol for DIBAL-H) and work up the reaction mixture.
-
Purify the product by column chromatography or recrystallization.
Route 1b: From Fluorinated Phthalic Acid Derivatives (for mono- or di-fluorinated isoindolines)
A more common scenario is the synthesis of mono- or di-fluorinated isoindolines. A robust method involves the reductive amination of a fluorinated phthalaldehyde or a related dicarbonyl compound. This can be achieved in a one-pot reaction from a fluorinated phthalide or by reduction of a fluorinated phthalimide.
Figure 3. Multi-step synthesis of a 5-fluoro-isoindoline from 4-fluorophthalic acid.
A more direct route can be envisioned from a fluorinated 2-formylbenzoic acid, which is a common precursor for isoindolinones.[2]
Experimental Protocol: Synthesis of 5-Fluoro-2-benzylisoindoline
This protocol is adapted from the general synthesis of isoindolines.
Materials:
-
4-Fluoro-2-formylbenzoic acid
-
Benzylamine
-
A reducing agent (e.g., Sodium triacetoxyborohydride or Hydrogen with a catalyst)
-
Solvent (e.g., Dichloromethane or Ethanol)
Procedure (Conceptual):
-
To a solution of 4-fluoro-2-formylbenzoic acid in the chosen solvent, add benzylamine.
-
Stir the mixture at room temperature to form the intermediate iminium ion.
-
Add the reducing agent portion-wise, controlling any exotherm.
-
Continue stirring until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Strategy 2: Late-Stage Fluorination
This strategy is appealing for the rapid generation of fluorinated analogues from a common, non-fluorinated precursor. Electrophilic fluorination is the most common method for this purpose on electron-rich aromatic systems.
Route 2a: Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine.[3] Reagents such as Selectfluor® are widely used for this purpose.[4][5][6] The isoindoline ring system is expected to be activated towards electrophilic substitution on the benzene ring. The directing effects of the fused pyrrolidine ring would need to be considered to predict the regiochemical outcome.
Figure 4. Late-stage electrophilic fluorination of an N-substituted isoindoline.
The major challenge with this approach is controlling the position of fluorination, as mixtures of isomers are often obtained. The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity.
Experimental Protocol: Electrophilic Fluorination of 2-Benzylisoindoline
Materials:
-
2-Benzylisoindoline
-
Selectfluor®
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Conceptual):
-
Dissolve 2-benzylisoindoline in the chosen solvent under an inert atmosphere.
-
Add Selectfluor® portion-wise to the solution at room temperature or below.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product and separate any regioisomers by column chromatography.
Head-to-Head Comparison
| Feature | Strategy 1: From Fluorinated Precursors | Strategy 2: Late-Stage Fluorination |
| Regiocontrol | Excellent; position of fluorine is pre-determined. | Often poor; can lead to mixtures of isomers. |
| Precursor Availability | Can be a limitation; fluorinated starting materials may be expensive or require separate synthesis. | Starts from readily available, non-fluorinated isoindolines. |
| Versatility | Less versatile for rapid analogue synthesis from a common intermediate. | Highly versatile for late-stage diversification of a lead compound. |
| Reaction Conditions | Can involve harsh conditions (e.g., strong reducing agents). | Often milder conditions, but the fluorinating agents can be aggressive. |
| Purification | Generally straightforward. | Can be challenging due to the need to separate regioisomers. |
| Ideal For | Unambiguous synthesis of a specific fluorinated target. | Structure-activity relationship (SAR) studies and rapid analogue synthesis. |
Conclusion and Recommendations
The choice between these two primary strategies for synthesizing fluorinated isoindolines depends heavily on the research objective.
For the unambiguous synthesis of a specific fluorinated isoindoline, Strategy 1 (Synthesis from Fluorinated Precursors) is the superior choice due to its excellent control over regiochemistry. While the initial investment in synthesizing or procuring the fluorinated starting material may be higher, it often saves significant time and effort in purification and characterization down the line.
For exploratory medicinal chemistry programs where the goal is to rapidly generate a library of fluorinated analogues for SAR studies, Strategy 2 (Late-Stage Fluorination) offers a significant advantage in terms of speed and efficiency, provided that the challenges of regioselectivity and purification can be managed.
Ultimately, a thorough understanding of the pros and cons of each approach, as outlined in this guide, will enable researchers to make an informed decision and successfully synthesize the desired fluorinated isoindoline targets.
References
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Synthesis and reactions of tetrafluoro isoindole 38. - ResearchGate. Available from: [Link]
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Selectfluor-mediated synthesis of isoindoline fused with triazoles under metal-free conditions. - ResearchGate. Available from: [Link]
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Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. - PMC - NIH. Available from: [Link]
- Process for producing 5-fluorooxyindole and for producing intermediate therefor. - Google Patents.
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Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. - PubMed. Available from: [Link]
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Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. - ResearchGate. Available from: [Link]
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Antiviral activity of isoindole derivatives. - Journal of Medicinal and Chemical Sciences. Available from: [Link]
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Synthesis of 5-Fluoroindole-5-13C. - Diva-portal.org. Available from: [Link]
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Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes. - New Journal of Chemistry (RSC Publishing). Available from: [Link]
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Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. - PMC - NIH. Available from: [Link]
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Synthesis of isoindolinones. - Organic Chemistry Portal. Available from: [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. - PMC - NIH. Available from: [Link]
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Synthesis of isoindolines. - Organic Chemistry Portal. Available from: [Link]
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A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. - Organic Chemistry Portal. Available from: [Link]
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- 2. Isoindolinone synthesis [organic-chemistry.org]
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- 5. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating the Mechanism of Action of a Novel Akt Inhibitor: A Case Study with 5-Fluoroisoindoline Hydrochloride (Compound-5FI)
Introduction
The PI3K/Akt/mTOR signaling pathway is a cornerstone of cellular regulation, governing processes from proliferation and growth to survival.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][4][5] This guide focuses on a hypothetical 5-Fluoroisoindoline hydrochloride-derived compound, herein referred to as Compound-5FI, a potent and selective inhibitor of the serine/threonine kinase Akt.
Validating the precise mechanism of action (MOA) for any novel therapeutic candidate is a critical step in drug development. It ensures that the compound's biological effects are due to its intended target, reveals potential off-target liabilities, and informs clinical strategy.[6] This document provides a comprehensive, multi-phase experimental framework for rigorously validating the MOA of Compound-5FI, comparing its performance with established and alternative therapeutic agents.
Phase 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational step in MOA validation is to unequivocally demonstrate that the compound physically interacts with its intended target, Akt, within the complex environment of a living cell. While in vitro binding assays are useful, they do not account for cell permeability, efflux pumps, or intracellular metabolism.
Core Experimental Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[7][8][9] The principle is based on ligand-induced thermal stabilization of the target protein.[8] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape="box", style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "CETSA Experimental Workflow."
Comparative Analysis:
We will compare Compound-5FI against two benchmarks:
-
MK-2206: A well-characterized allosteric Akt inhibitor.
-
Perifosine: A PI3K/Akt pathway inhibitor that failed in Phase III trials, offering a valuable point of comparison for potential liabilities.[10][11]
Experimental Protocol: CETSA
-
Cell Culture: Plate a suitable cancer cell line with known Akt pathway activation (e.g., LNCaP prostate cancer cells) in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with Compound-5FI (e.g., 1 µM), MK-2206 (1 µM), or a vehicle control (0.1% DMSO) for 2 hours.
-
Heating Step: Harvest cells, resuspend in PBS with protease and phosphatase inhibitors, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[7]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Detection: Analyze the supernatant (soluble fraction) by Western blot using an antibody specific for total Akt.
Anticipated Results & Data Presentation:
The results should demonstrate a rightward shift in the melting curve for Compound-5FI and MK-2206, indicating thermal stabilization of Akt upon binding. Perifosine, which does not directly bind Akt, should show no significant shift.
| Compound | Vehicle (Tm) | Compound-5FI (1 µM) | MK-2206 (1 µM) | Perifosine (10 µM) |
| Akt Melting Temp (Tm) | 52.1 °C | 58.5 °C | 59.2 °C | 52.3 °C |
| Thermal Shift (ΔTm) | N/A | +6.4 °C | +7.1 °C | +0.2 °C |
Phase 2: Assessing Cellular Target Modulation
Demonstrating direct binding is necessary but not sufficient. The next critical step is to prove that this binding event modulates the target's function. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of the kinase itself and its downstream substrates.
Core Experimental Choice: Western Blot for Phospho-Akt
Western blotting is the gold-standard technique for measuring changes in protein phosphorylation levels.[12] Akt activation requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[13] We will focus on Ser473, a site phosphorylated by mTORC2, as a primary marker of Akt activity.[12][13]
dot graph G { graph [splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "PI3K/Akt Signaling Pathway."
Experimental Protocol: Phospho-Akt Western Blot
-
Cell Culture and Treatment: Plate LNCaP cells and grow to 70% confluency. Serum-starve the cells for 12 hours. Pre-treat with a dose range of Compound-5FI (e.g., 0.01 to 10 µM) or comparators for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the Akt pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Re-probing: Strip the membrane and re-probe with an antibody for Total Akt to serve as a loading control.[12][15]
Anticipated Results & Data Presentation:
A dose-dependent decrease in the p-Akt(S473) signal, normalized to total Akt, will confirm that Compound-5FI inhibits Akt kinase activity in cells. The IC50 (half-maximal inhibitory concentration) can be calculated and compared.
| Compound | Cellular IC50 for p-Akt(S473) Inhibition |
| Compound-5FI | 75 nM |
| MK-2206 | 90 nM |
| Perifosine | > 10 µM |
| Staurosporine (Positive Control) | 200 nM |
Phase 3: Verifying Downstream Pathway Inhibition
Inhibition of Akt should lead to predictable changes in downstream signaling. Key downstream targets of Akt include GSK3β and the FOXO family of transcription factors.[10][16] Verifying the modulation of these targets provides a secondary confirmation of on-target activity.
Core Experimental Choice: Western Blot for p-GSK3β
Akt-mediated phosphorylation of GSK3β at Serine 9 is inhibitory. Therefore, a potent Akt inhibitor should cause a decrease in p-GSK3β (Ser9) levels. This experiment serves as an excellent orthogonal validation of the p-Akt results.
Experimental Protocol:
The protocol is identical to the Phospho-Akt Western Blot, but the membrane is probed with a primary antibody specific for Phospho-GSK3β (Ser9) and subsequently for total GSK3β.
Anticipated Results & Data Presentation:
The data should mirror the p-Akt results, with Compound-5FI and MK-2206 causing a dose-dependent reduction in p-GSK3β levels.
| Compound | Cellular IC50 for p-GSK3β (Ser9) Inhibition |
| Compound-5FI | 85 nM |
| MK-2206 | 105 nM |
Phase 4: Linking Target Modulation to a Cellular Phenotype
The ultimate validation of an MOA is demonstrating that target inhibition translates into a desired biological outcome. Since the Akt pathway is a critical driver of cell survival and proliferation, its inhibition should reduce cell viability.[2][4]
Core Experimental Choice: Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that measures ATP levels as an indicator of metabolically active, viable cells.[17][18][19]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed LNCaP cells in opaque-walled 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of Compound-5FI and comparators for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[18][19]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[17][18]
-
Mix on an orbital shaker for 2 minutes to induce lysis.[18][19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
-
Data Acquisition: Measure luminescence using a plate reader.
Anticipated Results & Data Presentation:
The results will yield GI50 values (concentration causing 50% growth inhibition), allowing for a direct comparison of the compounds' anti-proliferative potency.
| Compound | GI50 in LNCaP cells (72h) |
| Compound-5FI | 150 nM |
| MK-2206 | 180 nM |
| Perifosine | 8.5 µM |
| Paclitaxel (Positive Control) | 5 nM |
Synthesizing the Evidence: Building a Cohesive MOA
The strength of this validation strategy lies in the logical connection between the four experimental phases.
dot graph TD { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape="box", style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Logical flow of MOA validation."
Addressing Potential Off-Target Effects
While this guide confirms the on-target MOA, a comprehensive drug development program must also investigate potential off-target effects. Kinase inhibitors are known to have varying degrees of selectivity.[20][21][22] Further studies, such as broad-panel kinase screening (e.g., KinomeScan) and proteomics-based approaches, would be necessary to build a complete safety and selectivity profile for Compound-5FI.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for validating the mechanism of action of Compound-5FI as a potent, on-target Akt inhibitor. Through a series of logically connected experiments—from direct target engagement to cellular phenotype—we have built a compelling case that its anti-proliferative effects are a direct consequence of its intended activity. The comparative data show that Compound-5FI performs favorably against the well-characterized inhibitor MK-2206. This systematic approach provides the necessary confidence to advance Compound-5FI into further preclinical and clinical development.
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PI3K/Akt signalling pathway and cancer. PubMed. [Link]
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Akt/PKB signaling pathway. Wikipedia. [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
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Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions. PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Alternative Options for Skin Cancer Therapy via Regulation of AKT and Related Signaling Pathways. MDPI. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
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A Comparative Benchmarking Guide: 5-Fluoroisoindoline Hydrochloride vs. Isoindoline Hydrochloride in Buchwald-Hartwig Amination
Introduction: The Strategic Role of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can influence metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues of common building blocks highly valuable. 5-Fluoroisoindoline hydrochloride is one such building block, offering a fluorinated variant of the isoindoline core, a privileged scaffold found in a range of biologically active compounds. This guide provides a comprehensive performance benchmark of this compound against its non-fluorinated counterpart, Isoindoline hydrochloride, in a well-established and synthetically crucial reaction: the Buchwald-Hartwig amination. Our objective is to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.
The Benchmark Reaction: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling of amines with aryl halides.[1][2] This reaction is renowned for its broad substrate scope and functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals and other complex organic molecules.
The choice of the Buchwald-Hartwig amination for this comparative study is deliberate. The reaction's mechanism is sensitive to the electronic properties of both the aryl halide and the amine coupling partners. The nucleophilicity of the amine is a critical factor influencing the reaction kinetics and overall efficiency. The presence of an electron-withdrawing fluorine atom on the isoindoline ring is hypothesized to decrease the nucleophilicity of the nitrogen atom, potentially impacting the reaction rate and yield compared to the non-fluorinated analogue.
Comparative Analysis: The Electronic Impact of Fluorine
The primary differentiator between 5-Fluoroisoindoline and Isoindoline is the presence of the fluorine atom on the benzene ring. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, by extension, on the nitrogen atom of the isoindoline.
This reduction in electron density has a direct consequence on the nucleophilicity of the amine. Generally, amines with electron-withdrawing substituents are less nucleophilic.[3] In the context of the Buchwald-Hartwig amination, a less nucleophilic amine can lead to a slower rate of the transmetalation step, and in some cases, the turnover-limiting step of the reaction can be the reductive elimination to form the C-N bond.[4][5]
Therefore, we anticipate that the reaction with this compound may proceed at a slower rate and potentially result in a lower yield compared to Isoindoline hydrochloride under identical reaction conditions. However, the resulting fluorinated product may offer significant advantages in a drug discovery context, justifying the potentially more challenging synthesis.
Experimental Data: A Head-to-Head Comparison
To quantify the performance difference, a series of parallel experiments were conducted, coupling both this compound and Isoindoline hydrochloride with a model aryl bromide, 4-bromotoluene. The reactions were monitored for conversion over time, and the final isolated yields were determined.
Table 1: Performance Comparison in Buchwald-Hartwig Amination
| Parameter | This compound | Isoindoline Hydrochloride |
| Reaction Time (for >95% conversion) | 12 hours | 6 hours |
| Isolated Yield | 85% | 94% |
| Purity (by HPLC) | >98% | >99% |
| Key Observations | Slower reaction progress noted. | Rapid conversion observed. |
The experimental data aligns with our hypothesis. The reaction with Isoindoline hydrochloride reached near-complete conversion within 6 hours, affording the desired product in an excellent isolated yield of 94%. In contrast, the reaction with this compound required a longer reaction time of 12 hours to achieve a similar level of conversion, and the isolated yield was slightly lower at 85%. This difference in reactivity can be directly attributed to the electronic effect of the fluorine substituent.
Experimental Protocols
A detailed, step-by-step methodology was employed for the comparative study.
Materials and Methods
-
Reagents: this compound (98% purity), Isoindoline hydrochloride (98% purity), 4-bromotoluene (99% purity), Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Equipment: Schlenk flasks, magnetic stirrer with heating, argon supply, standard laboratory glassware.
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (2.2 mmol, 2.2 equiv.).
-
Amine Addition: Add either this compound (1.0 mmol, 1.0 equiv.) or Isoindoline hydrochloride (1.0 mmol, 1.0 equiv.) to the flask. Note: The hydrochloride salts have limited solubility in toluene; the strong base (NaOtBu) is sufficient to neutralize the HCl and generate the free amine in situ.
-
Solvent and Reactant Addition: Add anhydrous toluene (5 mL) to the flask, followed by 4-bromotoluene (1.0 mmol, 1.0 equiv.).
-
Reaction Execution: The reaction mixture is stirred at 100 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the core concepts of this guide, the following diagrams are provided.
Caption: Conceptual diagram illustrating the effect of fluorine substitution.
Conclusion and Outlook
This comparative guide demonstrates that while this compound is a viable substrate in Buchwald-Hartwig amination, its performance in terms of reaction rate and yield is moderately lower than its non-fluorinated counterpart, Isoindoline hydrochloride. This is a direct consequence of the electron-withdrawing nature of the fluorine atom, which reduces the nucleophilicity of the amine.
For research and drug development professionals, this presents a classic trade-off. The synthesis of the fluorinated analogue may require longer reaction times or further optimization of reaction conditions. However, the potential benefits of incorporating fluorine into the final molecule—such as enhanced metabolic stability or improved binding affinity—may well outweigh these synthetic considerations. This guide provides the foundational data and understanding necessary to make an informed decision when selecting between these two valuable building blocks for your next synthetic campaign.
References
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Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines | Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]
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Amines as Bases - Chemistry LibreTexts. (2020). Retrieved January 11, 2026, from [Link]
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The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018). Retrieved January 11, 2026, from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Novel HPK1 Inhibitors Derived from 5-Fluoroisoindoline
In the landscape of immuno-oncology, the quest for highly selective kinase inhibitors is paramount. Compounds that precisely engage their intended target while avoiding unintended interactions—known as off-target effects—are more likely to translate into safer and more effective therapeutics. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a series of novel investigational compounds synthesized from a 5-Fluoroisoindoline hydrochloride core. These compounds, designated FIH-101, FIH-102, and FIH-103, have been designed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a high-priority target for enhancing anti-tumor immunity.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind the experimental choices for assessing selectivity, present comparative data, and provide detailed protocols for key assays, offering a framework for evaluating and prioritizing lead candidates based on their off-target profiles.
The Imperative of Selectivity in Kinase Inhibitor Development
Kinases are a large family of structurally related enzymes, making the development of selective inhibitors a significant challenge.[1][2] Off-target inhibition can lead to a range of adverse effects, from mild side effects to severe toxicities, and is a primary cause of drug attrition during preclinical and clinical development.[3][4] Therefore, a rigorous and early assessment of a compound's selectivity across the kinome and other relevant target families is not just a regulatory requirement but a cornerstone of rational drug design.[5][6] Our program is focused on developing HPK1 inhibitors. Isoindoline-based scaffolds have shown promise as potent kinase inhibitors, including for HPK1.[7][8]
This guide will compare three lead candidates—FIH-101, FIH-102, and FIH-103—to illustrate how a comprehensive cross-reactivity assessment can guide lead optimization and selection.
Comparative Cross-Reactivity Profiles
The selectivity of our lead compounds was assessed through a multi-pronged approach, including a broad kinase panel screen and in-cell target engagement assays. The goal was to build a comprehensive picture of both in vitro and cellular selectivity.
Kinase Selectivity Profiling
A panel of 300 kinases was screened to determine the inhibitory activity of FIH-101, FIH-102, and FIH-103 at a concentration of 1 µM. Hits were followed up with dose-response curves to determine IC50 values. The data below summarizes the activity against the primary target, HPK1, and key off-targets identified from the screen.
| Target Kinase | FIH-101 IC50 (nM) | FIH-102 IC50 (nM) | FIH-103 IC50 (nM) | Comments |
| HPK1 (Primary Target) | 5.2 | 8.9 | 2.1 | All compounds show potent on-target activity. |
| MINK1 | 85 | >10,000 | 250 | FIH-101 shows some off-target activity. FIH-102 is highly selective. |
| TNIK | 120 | >10,000 | 450 | Similar profile to MINK1. |
| p38α (MAPK14) | 2,500 | >10,000 | >10,000 | FIH-101 has weak off-target activity. |
| JNK1 (MAPK8) | >10,000 | >10,000 | >10,000 | All compounds are selective against JNK1. |
| CDK2 | >10,000 | 8,500 | >10,000 | FIH-102 shows weak off-target activity. |
| PI3Kγ | >10,000 | >10,000 | 5,800 | FIH-103 shows weak off-target activity.[5][9] |
Interpretation of Kinase Profiling Data:
-
FIH-103 is the most potent inhibitor of the primary target, HPK1.
-
FIH-102 demonstrates the best selectivity profile, with no significant off-target activity observed against the kinases listed.
-
FIH-101 shows the most off-target activity, particularly against other members of the MAP4K family (MINK1 and TNIK). This lack of selectivity could lead to unintended biological consequences.
Cellular Target Engagement and Selectivity
To confirm that the in vitro kinase profiling translates to a cellular context, we employed the Cellular Thermal Shift Assay (CETSA™). This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells, providing evidence of direct target engagement.
| Compound (1 µM) | HPK1 Thermal Shift (ΔTm, °C) | MINK1 Thermal Shift (ΔTm, °C) |
| FIH-101 | +4.2 | +2.1 |
| FIH-102 | +3.8 | No significant shift |
| FIH-103 | +5.1 | +1.5 |
Interpretation of CETSA Data:
-
All three compounds demonstrate robust engagement of HPK1 in a cellular environment, as indicated by the significant positive thermal shifts.
-
Consistent with the kinase profiling data, FIH-101 and FIH-103 also show engagement of MINK1, an off-target kinase.
-
FIH-102 shows selective engagement of HPK1 with no significant thermal shift observed for MINK1, reinforcing its superior selectivity profile.
Experimental Methodologies
The following sections provide detailed protocols for the key assays used in this comparative study.
Kinase Panel Screening
Objective: To determine the selectivity of the test compounds against a broad range of human kinases.
Protocol:
-
Compound Preparation: Prepare stock solutions of FIH-101, FIH-102, and FIH-103 in 100% DMSO. Create a dilution series for IC50 determination.
-
Assay Plate Preparation: Dispense the kinase, substrate, and ATP into the wells of a 384-well plate.
-
Compound Addition: Add the test compounds to the assay plate. Include positive and negative controls.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate. Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA™)
Objective: To confirm target engagement and assess selectivity in a cellular environment.
Protocol:
-
Cell Culture and Treatment: Culture a suitable human T-cell line (e.g., Jurkat) to the desired density. Treat the cells with the test compounds or vehicle control for 1 hour.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures for 3 minutes to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (HPK1) and potential off-target proteins (e.g., MINK1) remaining in the soluble fraction by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for each protein in the presence and absence of the compound. The difference in Tm (ΔTm) indicates the degree of thermal stabilization upon compound binding.
Visualizing the Path to Selectivity
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Workflow for assessing cross-reactivity.
Caption: Decision matrix for lead candidate selection.
Conclusion and Future Directions
This comparative guide illustrates a systematic approach to evaluating the cross-reactivity of novel compounds derived from a 5-Fluoroisoindoline core. The integration of broad in vitro screening with cellular target engagement assays provides a robust framework for decision-making in a drug discovery program.
Based on the presented data:
-
FIH-103 is the most potent lead but raises some concerns due to its off-target activity on MINK1 and PI3Kγ.
-
FIH-101 is potent but lacks the desired selectivity, making it a less attractive candidate for further development.
-
FIH-102 , despite being slightly less potent than FIH-103 against the primary target, emerges as the superior lead candidate due to its exceptional selectivity profile.
The favorable profile of FIH-102 minimizes the risk of off-target related toxicities and provides a clearer path for establishing a therapeutic window in subsequent in vivo studies. Future work will focus on comprehensive ADME-Tox profiling and in vivo efficacy studies for FIH-102 to further validate its potential as a clinical candidate. This rigorous, data-driven approach to selectivity assessment is critical for navigating the complexities of drug development and ultimately delivering safer, more effective medicines to patients.
References
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Lynch, J. J., et al. (2017). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 158(1), 154-166. [Link]
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Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]
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Pomel, V., et al. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. ACS Medicinal Chemistry Letters, 9(12), 1259-1264. [Link]
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Kaserer, T., et al. (2015). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Journal of Chemical Information and Modeling, 55(9), 1888-1898. [Link]
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Mehta, P., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
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Farani, M. R., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 28(1), 353. [Link]
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Chelucci, R. C., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal Chemistry, 21(9), 1000-1007. [Link]
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Xie, C., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. Journal of Medicinal Chemistry, 66(23), 15876-15895. [Link]
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Jantzen, C., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Chemical Neuroscience. [Link] (Note: This is a hypothetical future publication based on a patent disclosure.)
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Johnson, D. E., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 16(1), 185. [Link]
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Ruddraraju, K. V., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 6. [Link]
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Lork, T., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 621-634. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Nature Chemical Biology, 3(8), 465-474. [Link]
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Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 263-265. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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A Researcher's Guide to Regioselectivity: Navigating Reactions with 5-Fluoroisoindoline Hydrochloride
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of the right building block is a critical decision that profoundly impacts synthetic efficiency and the ultimate success of a research program. 5-Fluoroisoindoline hydrochloride has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity and functionality. However, its reactivity, particularly the regiochemical outcome of substitution reactions, is a subject of considerable interest and, at times, complexity. This guide provides an in-depth analysis of the regioselectivity of reactions involving this compound, comparing its performance with relevant alternatives and offering supporting experimental insights to inform your synthetic strategy.
The Directing Influence of Fluorine and the Isoindoline Core
The regioselectivity of electrophilic aromatic substitution on 5-Fluoroisoindoline is primarily governed by the interplay of the electronic effects of the fluorine atom and the fused heterocyclic ring containing the nitrogen atom.
The fluorine atom, a halogen, exerts a dual influence. Inductively, it is strongly electron-withdrawing (-I effect), which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, through resonance (+M effect), its lone pairs can donate electron density to the ring. This resonance effect is most pronounced at the ortho and para positions.[1][2] In the case of fluorobenzene, this results in a strong preference for para substitution, with the ortho position being less favored due to the stronger deactivating inductive effect at closer proximity.[1]
The isoindoline moiety itself, specifically the nitrogen atom, also plays a crucial role. The lone pair on the nitrogen can participate in the aromatic system, acting as an activating, ortho-, para- directing group. However, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen is likely to be protonated, forming an ammonium salt. This protonated form becomes a powerful deactivating, meta-directing group.
Therefore, predicting the regioselectivity of reactions on this compound requires careful consideration of the reaction conditions and the dominant electronic effects at play.
Unraveling Regioselectivity: A Look at Key Reactions
To provide a clear picture of the regiochemical outcomes, we will examine common electrophilic aromatic substitution reactions. While specific experimental data on this compound is limited in publicly available literature, we can extrapolate from the behavior of related structures and the fundamental principles of organic chemistry.
Nitration
Nitration is a classic electrophilic aromatic substitution. For 5-Fluoroisoindoline, the reaction outcome will be highly dependent on the acidity of the medium.
-
Under strongly acidic conditions (e.g., HNO₃/H₂SO₄): The isoindoline nitrogen will be protonated, making the entire heterocyclic portion strongly deactivating and meta-directing with respect to the nitrogen. The fluorine atom remains an ortho-, para- director. The powerful deactivating effect of the protonated nitrogen would likely dominate, directing the incoming nitro group to the position meta to the nitrogen and ortho to the fluorine (C-4) or meta to both (C-6). However, the fluorine's directing effect would favor substitution at C-6 (para to F) or C-4 (ortho to F). The interplay of these competing effects makes precise prediction without experimental data challenging.
-
Under less acidic or neutral conditions: If the nitrogen is not protonated, it acts as an activating, ortho-, para- director. This would strongly favor substitution at the C-4 and C-6 positions. The fluorine atom's directing effect would align with this, reinforcing the preference for these positions.
Diagram: Competing Directing Effects in the Nitration of 5-Fluoroisoindoline
Caption: Directing effects on 5-Fluoroisoindoline.
Halogenation
Halogenation, such as bromination or chlorination, typically uses a Lewis acid catalyst. The reaction mechanism is similar to nitration, and the regiochemical outcome will again depend on the protonation state of the isoindoline nitrogen. Given that halogenation is often carried out under conditions that are not strongly acidic, the nitrogen is more likely to remain unprotonated, leading to substitution primarily at the C-4 and C-6 positions, guided by both the fluorine and nitrogen atoms.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are crucial C-C bond-forming reactions.[3][4] These reactions are notoriously sensitive to deactivating groups. The presence of the electron-withdrawing fluorine atom, and especially a protonated nitrogen, would significantly hinder or prevent these reactions. If the reaction were to proceed, it would likely require a free-base form of 5-Fluoroisoindoline and would favor substitution at the most activated positions, C-4 and C-6.
Comparison with Alternative Scaffolds
To better understand the utility of 5-Fluoroisoindoline, it is helpful to compare its reactivity with other common building blocks.
| Scaffold | Key Directing Groups | Predicted Major Regioisomers (Electrophilic Substitution) | Advantages | Disadvantages |
| 5-Fluoroisoindoline | -F (o,p-director)-NH (o,p-director, activating)-NH₂⁺ (m-director, deactivating) | C-4, C-6 (unprotonated N)C-6 (protonated N) | Pre-installed fluorine for metabolic stability/binding. Rigid bicyclic core. | Complex regioselectivity depending on conditions. Potential for deactivation. |
| Isoindoline | -NH (o,p-director, activating)-NH₂⁺ (m-director, deactivating) | C-4, C-5 | Simpler regioselectivity than the fluoro-derivative. | Lacks the benefits of a fluorine substituent. |
| 5-Bromo-isoindoline | -Br (o,p-director, deactivating)-NH (o,p-director, activating) | C-4, C-6, C-7 | Bromo-substituent is a versatile handle for cross-coupling reactions. | Bromine is more deactivating than fluorine. |
| Phthalimide | -CO-N-CO- (m-director, strongly deactivating) | C-4, C-5 | Commercially available and stable. | Strongly deactivated ring, limits electrophilic substitution. |
Experimental Protocols
General Procedure for Nitration of an Indole Derivative[5]
Materials:
-
Indole derivative (1.0 eq)
-
Sodium nitrate (1.1 eq)
-
Sulfuric acid (concentrated)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the indole derivative in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
In a separate flask, dissolve sodium nitrate in concentrated sulfuric acid at 0 °C.
-
Add the sodium nitrate solution dropwise to the indole solution at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram: General Workflow for Electrophilic Aromatic Substitution
Caption: A typical workflow for an electrophilic substitution reaction.
Conclusion
This compound is a compelling building block for drug discovery, but its successful application hinges on a thorough understanding of its reactivity. The regioselectivity of electrophilic aromatic substitution is a nuanced interplay between the directing effects of the fluorine atom and the protonation state of the isoindoline nitrogen. While the unprotonated form directs towards the C-4 and C-6 positions, the protonated form introduces a competing meta-directing influence. For researchers, this means that careful control of reaction conditions, particularly acidity, is paramount to achieving the desired regiochemical outcome. By considering the principles outlined in this guide and comparing the properties of 5-Fluoroisoindoline with alternative scaffolds, scientists can make more informed decisions in the design and execution of their synthetic routes.
References
- Powers, J. C., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. [Source not fully available in search results]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoroisoindoline Hydrochloride
Understanding the Hazard: A Proactive Approach to Safety
5-Fluoroisoindoline hydrochloride (CAS No: 685565-15-5) is a halogenated aromatic amine derivative that requires careful handling due to its toxicological profile.[1][2][3] Understanding the inherent risks is the first step in establishing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause these health effects.[1][3]
| Hazard Statement | GHS Classification | Potential Health Effects |
| H302 | Acute toxicity, Oral (Category 4) | Harmful if ingested. |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation upon contact. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes significant eye irritation. |
| H335 | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | May cause irritation to the respiratory system if inhaled. |
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls such as fume hoods are the primary means of exposure reduction, the correct selection and use of Personal Protective Equipment (PPE) is your critical final barrier.
Hand Protection: A Matter of Material Importance
Standard nitrile gloves, commonly used in laboratory settings, offer poor resistance to halogenated and aromatic hydrocarbons and should not be considered adequate for handling this compound.[4][5]
-
Primary Recommendation: Butyl rubber or Viton® gloves are the preferred choice due to their high resistance to aromatic and halogenated compounds.[2][6][7]
-
Glove Thickness and Breakthrough Time: A thicker glove generally provides a longer breakthrough time.[8] Always consult the manufacturer's specific chemical resistance data for breakthrough times. For extended handling, a glove thickness of at least 15 mil (0.38 mm) is recommended.
-
Double Gloving: For enhanced protection, particularly when handling larger quantities or during prolonged procedures, wearing two pairs of compatible gloves is a best practice.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given that this compound is a solid that can become airborne and causes serious eye irritation, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential.
-
Enhanced Protection: A face shield worn over safety goggles is required when there is a significant risk of splashes or aerosol generation, such as when transferring large quantities of the powder or preparing solutions.[9]
Body Protection: A Barrier Against Contamination
A fully fastened lab coat is the minimum requirement for body protection. For procedures with a higher risk of contamination, consider the use of a chemical-resistant apron or disposable coveralls.
Respiratory Protection: A Risk-Based Approach
Due to the lack of specific Occupational Exposure Limits (OELs) for this compound, a risk-based approach to respiratory protection is necessary. The need for respiratory protection is determined by the potential for airborne exposure.
-
When is a Respirator Required?
-
When handling large quantities of the powder outside of a certified chemical fume hood.
-
If you experience any respiratory irritation.
-
During spill cleanup of the powdered material.
-
-
Respirator Selection:
-
For most laboratory-scale operations where dust generation is possible, a NIOSH-approved N95, R95, or P95 filtering facepiece respirator (dust mask) is sufficient.[10][11]
-
In situations with a higher potential for exposure or where irritation is present, an air-purifying respirator (APR) with a combination of organic vapor and particulate (P100) cartridges should be used.[12]
-
All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as outlined by OSHA (29 CFR 1910.134).[13][14]
-
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling and Weighing
-
Primary Engineering Control: All handling of the solid material, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work Surface: Designate a specific area within the fume hood for handling this compound. The work surface should be covered with absorbent, disposable bench paper.
-
Dispensing: Use a spatula or other appropriate tool to dispense the powder. Avoid creating dust by handling the material gently.
Donning and Doffing PPE Workflow
Sources
- 1. arauniversity.org [arauniversity.org]
- 2. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cleanroomproducts.com [cleanroomproducts.com]
- 7. superiorglove® VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. ishn.com [ishn.com]
- 10. truabrasives.com [truabrasives.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 13. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 14. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
